molecular formula C13H25BrO2 B1584341 Ethyl 11-bromoundecanoate CAS No. 6271-23-4

Ethyl 11-bromoundecanoate

货号: B1584341
CAS 编号: 6271-23-4
分子量: 293.24 g/mol
InChI 键: RGWOAXNKJWTDFA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 11-bromoundecanoate is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36219. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 11-bromoundecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-2-16-13(15)11-9-7-5-3-4-6-8-10-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGWOAXNKJWTDFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60284203
Record name Ethyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6271-23-4
Record name 6271-23-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36219
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 11-bromoundecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60284203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYL 11-BROMOUNDECANOATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Chemical structure of Ethyl 11-bromoundecanoate.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 11-bromoundecanoate: Structure, Synthesis, and Applications

Introduction

This compound is a bifunctional linear-chain aliphatic ester of significant interest in the fields of organic synthesis, materials science, and pharmaceutical development. Its structure incorporates a terminal bromine atom and an ethyl ester group, separated by a flexible nine-carbon methylene chain. This unique arrangement allows for orthogonal chemical modifications, making it a highly versatile building block and linker molecule. The terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions, while the ester moiety can be hydrolyzed or transesterified. This guide provides a comprehensive overview of the chemical structure, synthesis, characterization, and key applications of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are dictated by its molecular structure, which consists of an undecanoic acid backbone functionalized with a bromo group at the ω-position (carbon 11) and esterified with ethanol at the carboxyl group.

Chemical Identifiers:

  • IUPAC Name: this compound[1][]

  • CAS Number: 6271-23-4[1][3]

  • Molecular Formula: C₁₃H₂₅BrO₂[1][4][5]

  • Canonical SMILES: CCOC(=O)CCCCCCCCCCBr[1][]

  • InChI Key: RGWOAXNKJWTDFA-UHFFFAOYSA-N[1][]

The long aliphatic chain imparts significant lipophilic character to the molecule, influencing its solubility and its utility in modifying surface properties or traversing biological membranes.[6]

Caption:

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Weight 293.24 g/mol [1][][5][7]
Appearance Colorless to pale yellow liquid[7]
Melting Point 30-31 °C[7]
Boiling Point 322.5 °C at 760 mmHg[3][7]
Density 1.128 g/cm³[3][7]
Flash Point 169.6 °C[3][7]
Storage Room temperature, sealed, dry[4]

Synthesis and Purification

The most common and straightforward method for synthesizing this compound is through the Fischer esterification of its corresponding carboxylic acid, 11-bromoundecanoic acid. This acid-catalyzed reaction involves heating the carboxylic acid in an excess of ethanol.

Causality of Experimental Choices:

  • Excess Ethanol: Ethanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side (the ester), maximizing the yield according to Le Châtelier's principle.

  • Acid Catalyst (HCl or H₂SO₄): The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the ethanol.

  • Reflux Conditions: The reaction is typically performed at the boiling point of the ethanol to increase the reaction rate. A reflux condenser prevents the loss of volatile solvent and reactants.

  • Aqueous Work-up: Washing with water removes the acid catalyst and any excess ethanol. A subsequent wash with a weak base like sodium bicarbonate solution neutralizes any remaining acid.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization outlined in the next section.

  • Reaction Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser, add 11-bromoundecanoic acid (e.g., 41.38 g, 156 mmol).[8]

  • Reagent Addition: Add absolute ethanol (60 mL) to the flask, followed by a catalytic amount of concentrated hydrochloric acid (0.5 mL) or sulfuric acid.[8]

  • Reaction Execution: Heat the mixture to reflux using a heating mantle. Allow the reaction to proceed for several hours (typically 4-6 hours), monitoring the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Solvent Removal: After cooling the reaction mixture to room temperature, remove the excess ethanol using a rotary evaporator.

  • Work-up and Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to remove unreacted acid and the catalyst), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity (>98%).

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques is employed.[9][10][11]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will provide a definitive structural confirmation. Expected signals include:

    • A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ) of the ethyl group.

    • A quartet for the methylene protons (-O-CH₂ -CH₃) adjacent to the ester oxygen.

    • A triplet for the methylene protons adjacent to the bromine atom (-CH₂ -Br).

    • A series of multiplets for the other methylene protons in the long aliphatic chain.

    • A triplet for the methylene protons adjacent to the carbonyl group (-CH₂ -C=O).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom. Key signals would include the carbonyl carbon of the ester, the two carbons of the ethyl group, the carbon atom bonded to bromine, and the various methylene carbons along the chain.

  • IR (Infrared) Spectroscopy: The IR spectrum is used to identify key functional groups. A strong absorption band around 1730-1740 cm⁻¹ is characteristic of the C=O stretch of the ester. The C-Br stretch will appear in the fingerprint region, typically around 500-600 cm⁻¹. The absence of a broad O-H stretch (from the starting carboxylic acid) indicates the completion of the reaction.[12][13]

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (293.24 g/mol ). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), a characteristic M+2 peak of nearly equal intensity will be observed, which is a definitive indicator of the presence of a single bromine atom.[9]

Key Applications in Research and Development

The dual functionality of this compound makes it a valuable intermediate in several advanced applications.[4][7]

Linker in Drug Development (PROTACs)

This compound is widely used as a linker component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[14][15] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[14] The long, flexible aliphatic chain of this compound is ideal for spanning the distance between the target protein ligand and the E3 ligase ligand, a critical parameter for efficient ternary complex formation.[16] The terminal bromine allows for facile attachment to one of the ligands via nucleophilic substitution.

Formation of Self-Assembled Monolayers (SAMs)

The long alkyl chain structure is suitable for forming ordered, self-assembled monolayers (SAMs) on various substrates.[17][18] While typically thiol-based linkers are used for gold surfaces, derivatives of 11-bromoundecanoic acid can be used to functionalize surfaces.[19][20][21] For instance, the bromine can be converted to other functional groups (like a thiol or an amine) that can bind to a surface. The ester group can then be presented at the monolayer-air/solvent interface to tailor surface properties like wettability or to serve as an anchor point for immobilizing biomolecules.[20]

Intermediate in Organic and Polymer Synthesis

This compound serves as a precursor for a wide range of long-chain functionalized molecules.[4][6] The bromine can be displaced by various nucleophiles (e.g., azides, amines, cyanides) to introduce different functionalities. This versatility makes it a key starting material in the synthesis of:

  • Specialty polymers with functional side chains.

  • Surfactants and emulsifiers.[7]

  • Components for flavors and fragrances.[7]

Safety and Handling

While comprehensive toxicity data is limited, standard laboratory precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The compound is classified as hazardous to the aquatic environment with long-lasting effects.[1] It should be stored in a tightly sealed container in a dry, cool place.[4]

Conclusion

This compound is a powerful and versatile chemical tool for researchers. Its simple, bifunctional structure, characterized by a terminal bromide and an ethyl ester, provides two reactive sites for orthogonal chemical transformations. This property, combined with its long aliphatic chain, has led to its critical role as a linker in the burgeoning field of PROTAC-based drug discovery and as a building block in materials science and organic synthesis. The straightforward synthesis and well-defined spectroscopic signature make it an accessible and reliable component for advanced chemical and biological applications.

References

A Comprehensive Guide to the Synthesis of Ethyl 11-Bromoundecanoate via Fischer-Speier Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a detailed methodology for the synthesis of ethyl 11-bromoundecanoate, a valuable bifunctional molecule used extensively in organic synthesis for pharmaceuticals, functionalized polymers, and specialty chemicals.[1][2] The primary focus is on the robust and scalable Fischer-Speier esterification of 11-bromoundecanoic acid with ethanol, catalyzed by a strong mineral acid. We will delve into the mechanistic underpinnings of this classic reaction, provide a field-proven experimental protocol, and discuss critical parameters for process optimization and safety.

Strategic Overview: The Choice of Fischer-Speier Esterification

This compound serves as a critical building block, featuring a terminal bromine atom ripe for nucleophilic substitution or coupling reactions, and an ethyl ester group that can be hydrolyzed or transesterified.[2] The synthesis from its parent carboxylic acid, 11-bromoundecanoic acid, is a fundamental transformation.

For this conversion, the Fischer-Speier esterification is the method of choice due to its operational simplicity, cost-effectiveness, and high atom economy, making it particularly suitable for large-scale preparations.[3][4] The reaction involves heating the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[5][6]

The Reaction Mechanism: An Acid-Catalyzed Pathway

The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[4][6] Understanding its mechanism is paramount to controlling the reaction outcome and maximizing yield. The entire process can be described in a sequence of equilibrium steps.

Mechanism of Fischer-Speier Esterification

Fischer_Esterification cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination of Water cluster_4 Step 5: Deprotonation A Carboxylic Acid (R-COOH) B Protonated Carbonyl (Electrophilic) A->B H_plus H⁺ (from catalyst) H_plus->B D Tetrahedral Intermediate B->D C Ethanol (R'-OH) C->D E Protonated Intermediate D->E F Protonated Ester E->F H2O H₂O G Final Ester (R-COOR') F->G H_plus_regen H⁺ (Catalyst Regenerated) F->H_plus_regen

Caption: Mechanism of Acid-Catalyzed Esterification.

  • Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of 11-bromoundecanoic acid by the acid catalyst (e.g., H₂SO₄).[5][7][8] This step significantly increases the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.[7][9] This leads to the formation of a tetrahedral intermediate.

  • Proton Transfer: A proton is transferred from the oxonium ion (the part that was the alcohol) to one of the hydroxyl groups.[5][7] This converts a hydroxyl group into a good leaving group (water).

  • Elimination of Water: The intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.[7][8]

  • Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the catalyst or another alcohol molecule, to yield the final this compound and regenerate the acid catalyst.[7][8]

The entire process is in equilibrium. To drive the reaction to completion and achieve a high yield, Le Châtelier's principle is applied. This is accomplished by using a large excess of one reactant (ethanol, which can also serve as the solvent) and/or by removing water as it is formed.[3][6][10]

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures and is designed for robust and reproducible results.[11]

3.1 Materials and Reagents

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityNotes
11-Bromoundecanoic AcidC₁₁H₂₁BrO₂265.1941.38 g (156 mmol)Starting material.[12]
Absolute EthanolC₂H₅OH46.0760 mLReagent and solvent. Must be anhydrous.
Concentrated HCl or H₂SO₄HCl or H₂SO₄-0.5 - 1.0 mLCatalyst. Handle with extreme care.
Diethyl Ether(C₂H₅)₂O74.12As neededFor extraction.
Saturated NaHCO₃ solutionNaHCO₃84.01As neededFor neutralization wash.
Anhydrous MgSO₄ or Na₂SO₄MgSO₄ or Na₂SO₄-As neededDrying agent.

3.2 Equipment

  • 250 mL round-bottomed flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

3.3 Synthetic Procedure

  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 11-bromoundecanoic acid (41.38 g, 156 mmol).

  • Addition of Reagents: To the flask, add absolute ethanol (60 mL). Begin stirring the mixture. Carefully and slowly add the concentrated acid catalyst (0.5 mL of HCl or H₂SO₄).

  • Reflux: Attach a reflux condenser to the flask and bring the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed under reflux overnight (approximately 12-16 hours) to ensure maximum conversion.

  • Cooling and Solvent Removal: After the reflux period, allow the mixture to cool to room temperature. Remove the excess ethanol and other volatile components using a rotary evaporator.

  • Extraction and Work-up: Dissolve the resulting yellow oil in diethyl ether (approx. 100 mL). Transfer the ether solution to a separatory funnel.

  • Washes: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases (to neutralize the acid catalyst).

    • Deionized water.

    • Brine (saturated NaCl solution) to aid in separating the layers.

  • Drying: Dry the ethereal solution over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

  • Final Concentration: Remove the diethyl ether under reduced pressure using a rotary evaporator. The crude product will be a yellowish oil.

  • Purification: For high purity, the crude product should be purified by vacuum distillation. This will yield this compound as a clear, colorless oil.[11] An expected yield is approximately 80-85%.[11]

Visualization of the Experimental Workflow

The following diagram outlines the complete process from starting materials to the purified product.

Experimental Workflow for Synthesis

Workflow start Weigh 11-Bromoundecanoic Acid add_reagents Add Absolute Ethanol & Acid Catalyst start->add_reagents reflux Reflux Mixture (Overnight) add_reagents->reflux cool Cool to Room Temp. reflux->cool rotovap1 Remove Solvent (Rotary Evaporator) cool->rotovap1 dissolve Dissolve Crude Oil in Diethyl Ether rotovap1->dissolve extract Perform Aqueous Work-up (NaHCO₃, H₂O, Brine) dissolve->extract dry Dry Organic Layer (Anhydrous MgSO₄) extract->dry filter Filter off Drying Agent dry->filter rotovap2 Concentrate Final Product (Rotary Evaporator) filter->rotovap2 purify Purify by Vacuum Distillation rotovap2->purify product Pure this compound purify->product

Caption: Step-by-step workflow for the synthesis and purification.

Safety and Handling

Adherence to safety protocols is critical during this synthesis.

  • 11-Bromoundecanoic Acid: May cause skin and serious eye irritation.[13][14] Avoid inhalation of dust.

  • Concentrated Acids (HCl, H₂SO₄): Highly corrosive. Cause severe skin burns and eye damage. Handle only in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Ethanol and Diethyl Ether: Highly flammable liquids and vapors. Ensure all heating is done using a heating mantle (no open flames) and the apparatus is well-ventilated or in a fume hood.

Always consult the Safety Data Sheets (SDS) for all chemicals before beginning the procedure.[13][14]

Conclusion

The Fischer-Speier esterification of 11-bromoundecanoic acid is a reliable and efficient method for producing high-purity this compound. By controlling the reaction equilibrium through the use of excess alcohol and following a meticulous work-up and purification procedure, researchers can consistently obtain high yields of this versatile chemical intermediate. The procedure outlined in this guide is robust and scalable, providing a solid foundation for its application in research and development.

References

Ethyl 11-bromoundecanoate CAS number and molecular weight.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 11-bromoundecanoate for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of this compound, a versatile bifunctional molecule with significant applications in chemical synthesis and drug development. We will delve into its fundamental properties, synthesis, and key applications, offering field-proven insights and detailed protocols to support researchers and scientists.

Core Physicochemical Properties

This compound is a long-chain fatty acid ester characterized by a terminal bromine atom and an ethyl ester group. This unique structure makes it a valuable building block in organic synthesis, allowing for a wide range of chemical modifications.

PropertyValueSource
CAS Number 6271-23-4[1][2][3][4][5]
Molecular Formula C13H25BrO2[1][2][3][4][][7]
Molecular Weight 293.24 g/mol [1][2][3][][7][8]
IUPAC Name This compound[1][][8]
Synonyms 11-Bromoundecanoic acid ethyl ester, Ethyl ω-bromoundecanoate[1][2][4]
Appearance Not specified, likely a liquid or low-melting solid
Melting Point 30-31 °C (in ligroine)[2]
Boiling Point 322.5 °C at 760 mmHg[2]
Density 1.128 g/cm³[2]

Synthesis and Purification

The synthesis of this compound is typically achieved through the esterification of 11-bromoundecanoic acid. This reaction is a classic example of Fischer esterification.

Experimental Protocol: Fischer Esterification of 11-Bromoundecanoic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 11-bromoundecanoic acid (1 equivalent) with an excess of absolute ethanol (e.g., 10-20 equivalents).

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) (e.g., 0.05 equivalents).

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the mixture to room temperature. Remove the excess ethanol under reduced pressure.

  • Extraction: Dissolve the residue in a suitable organic solvent like diethyl ether or ethyl acetate. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure ester.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 11-Bromoundecanoic_Acid 11-Bromoundecanoic Acid Reflux Reflux 11-Bromoundecanoic_Acid->Reflux Ethanol Ethanol Ethanol->Reflux Acid_Catalyst Acid Catalyst (H₂SO₄) Acid_Catalyst->Reflux Workup Aqueous Workup Reflux->Workup Reaction Completion Purification Purification (Distillation/Chromatography) Workup->Purification Ethyl_11-bromoundecanoate This compound Purification->Ethyl_11-bromoundecanoate

Caption: Synthesis workflow for this compound via Fischer esterification.

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a highly valuable linker molecule in the synthesis of more complex chemical entities.

  • Linker Chemistry: The terminal bromine can be readily displaced by nucleophiles (e.g., amines, thiols, azides) in Sₙ2 reactions, while the ester group can be hydrolyzed to a carboxylic acid or undergo other transformations. This allows for the covalent attachment of this long alkyl chain to various molecules.

  • PROTACs and Molecular Glues: In the field of targeted protein degradation, long-chain linkers are crucial for the design of Proteolysis Targeting Chimeras (PROTACs). This compound can serve as a precursor for such linkers, providing the necessary length and chemical handles to connect a target-binding ligand and an E3 ligase-binding ligand.

  • Surface Modification: The carboxylic acid derivative (obtained after hydrolysis) can be used to modify surfaces, such as nanoparticles or self-assembled monolayers, to introduce a terminal bromine for further functionalization.

Application_Pathway cluster_modifications Chemical Modifications cluster_intermediates Key Intermediates cluster_final_applications Final Applications Ethyl_11-bromoundecanoate This compound SN2_Reaction Sₙ2 Reaction (e.g., with an Azide) Ethyl_11-bromoundecanoate->SN2_Reaction Ester_Hydrolysis Ester Hydrolysis Ethyl_11-bromoundecanoate->Ester_Hydrolysis Azido_Ester Ethyl 11-azidoundecanoate SN2_Reaction->Azido_Ester Bromo_Acid 11-Bromoundecanoic Acid Ester_Hydrolysis->Bromo_Acid Click_Chemistry Click Chemistry Handle Azido_Ester->Click_Chemistry Linker_for_PROTAC Linker for PROTACs Bromo_Acid->Linker_for_PROTAC Surface_Functionalization Surface Functionalization Bromo_Acid->Surface_Functionalization

Caption: Potential application pathways for this compound.

Handling and Safety

As with any chemical reagent, proper handling and safety precautions are essential.

  • Safety Data Sheet (SDS): Always consult the Safety Data Sheet provided by the supplier before handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable chemical building block with significant potential in various research and development areas, particularly in the synthesis of complex molecules for drug discovery. Its well-defined physicochemical properties and predictable reactivity make it a reliable component in multi-step synthetic routes.

References

Solubility of Ethyl 11-bromoundecanoate in organic solvents.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Ethyl 11-bromoundecanoate in Organic Solvents

Abstract

This compound is a bifunctional long-chain ester of significant interest in organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Its utility as a versatile intermediate for introducing long alkyl spacer units into more complex molecules is well-established.[1][2] A thorough understanding of its solubility characteristics in common organic solvents is paramount for optimizing reaction conditions, developing robust purification protocols, and designing effective formulation strategies. This technical guide provides a comprehensive overview of the principles governing the solubility of this compound, summarizes its known qualitative solubility profile, and presents detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to handle and utilize this important chemical intermediate with precision and confidence.

Introduction to this compound

This compound (CAS No: 6271-23-4) is a chemical compound with the linear formula C₁₃H₂₅BrO₂.[3] Structurally, it is characterized by a long, eleven-carbon aliphatic chain, which imparts significant lipophilic character.[4] This nonpolar backbone is flanked by two key functional groups: a terminal ethyl ester and a terminal bromine atom. This dual functionality allows for a wide range of subsequent chemical transformations, making it a valuable building block in multi-step syntheses.[4][5]

The ethyl ester group can undergo hydrolysis or transesterification, while the terminal bromine serves as an excellent leaving group for nucleophilic substitution reactions.[4] These properties are leveraged in the synthesis of pharmaceuticals, fine chemicals, fragrances, and surfactants.[1] Given its central role as a reactant and intermediate, knowledge of its behavior in solution is a critical first step in experimental design.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₃H₂₅BrO₂[1][3]
Molecular Weight 293.24 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1]
Melting Point 30-31 °C[1]
Boiling Point 322.5 °C at 760 mmHg[1][6]
Density ~1.128 g/cm³[1][6]

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity of the molecules involved. The structure of this compound presents a classic case of a molecule with distinct polar and nonpolar regions, leading to a nuanced solubility profile.

  • Nonpolar Character: The dominant feature is the eleven-carbon alkyl chain (-(CH₂)₁₀-). This long hydrocarbon segment is nonpolar and hydrophobic, driving solubility in nonpolar solvents (e.g., hexane, toluene) through van der Waals interactions.

  • Polar Character: The ethyl ester group (-COOEt) and the terminal bromo- group (-Br) introduce polarity. The ester group can act as a hydrogen bond acceptor, while the C-Br bond is polarized. These features promote solubility in moderately polar and polar aprotic solvents (e.g., ethyl acetate, chloroform, acetone).[4]

The overall solubility in a given solvent is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. Due to its long nonpolar chain, this compound is expected to be insoluble or poorly soluble in highly polar protic solvents like water.[7]

Known Solubility Profile

While extensive quantitative data is not widely published, several sources provide qualitative solubility information. It is generally described as being soluble in most organic solvents.[1]

Table 2: Qualitative Solubility of this compound

SolventSolvent TypeQualitative SolubilitySource(s)
EthanolPolar ProticSoluble[5]
Diethyl EtherPolar AproticSoluble[5]
BenzeneNonpolarSoluble[5]
ChloroformPolar AproticLikely Soluble[4]
Ethyl AcetatePolar AproticLikely Soluble[4]

*Note: Solubility is inferred from its methyl ester analogue, mthis compound.[4]

Experimental Determination of Solubility

For applications requiring precise knowledge of solubility, direct experimental determination is essential. The following protocols are designed to provide both rapid qualitative assessment and rigorous quantitative data.

Protocol for Qualitative Solubility Assessment

This method provides a quick, small-scale determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent, which is often sufficient for initial reaction screening.

Methodology:

  • Preparation: Dispense 1.0 mL of the test solvent into a small, clean vial.

  • Solute Addition: Add approximately 25 mg of this compound to the vial.

  • Agitation: Cap the vial and shake vigorously for 60 seconds.[8]

  • Observation: Visually inspect the mixture. If the solute has completely dissolved, it is classified as "soluble."

  • Incremental Addition: If the solute has not fully dissolved, add another 0.5 mL of solvent and repeat the agitation and observation steps. The persistence of undissolved solute indicates partial solubility or insolubility.

G cluster_workflow Qualitative Solubility Workflow prep 1. Add 1 mL solvent to vial add 2. Add ~25 mg This compound prep->add agitate 3. Cap and shake vigorously (60s) add->agitate observe 4. Visually inspect for undissolved solid/liquid agitate->observe soluble Result: Soluble observe->soluble All dissolved insoluble Result: Insoluble or Partially Soluble observe->insoluble Not dissolved

Workflow for rapid qualitative solubility assessment.
Protocol for Quantitative Solubility Determination (Isothermal Saturation Method)

This protocol provides a thermodynamically accurate measurement of solubility at a specific temperature. It is a self-validating system because achieving a consistent concentration over time confirms that equilibrium has been reached.

Methodology:

  • Preparation of Saturated Solution:

    • Causality: An excess of the solute is required to ensure that the solvent becomes fully saturated and that a solid/liquid phase of the solute remains in equilibrium with the solution.

    • Action: Add an excess amount of this compound (e.g., 500 mg) to a known volume (e.g., 5.0 mL) of the chosen solvent in a sealed, screw-cap glass vial.

  • Equilibration:

    • Causality: The dissolution process takes time to reach thermodynamic equilibrium. Agitation at a constant temperature ensures the system is homogenous and prevents temperature gradients. A typical duration of 24-72 hours is standard practice to ensure equilibrium is fully established.[9]

    • Action: Place the sealed vial in an orbital shaker or on a stirring plate within a temperature-controlled environment (e.g., an incubator or water bath) set to the desired temperature (e.g., 25 °C). Agitate the mixture for at least 24 hours.

  • Phase Separation & Sampling:

    • Causality: It is critical that the sample taken for analysis consists only of the supernatant and contains no undissolved solute, which would artificially inflate the measured concentration. Allowing the mixture to stand allows for gravitational settling. Filtration or centrifugation provides a more robust separation.

    • Action: Stop the agitation and allow the vial to stand undisturbed at the controlled temperature for at least 2 hours. Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. For maximum accuracy, pass the supernatant through a syringe filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.

  • Concentration Analysis:

    • Causality: The concentration of the solute in the supernatant must be determined using a suitable analytical technique. Gravimetric analysis is a straightforward and reliable method if the solute is non-volatile.

    • Action (Gravimetric Method): a. Transfer the filtered aliquot into a pre-weighed vial. b. Remove the solvent under reduced pressure (e.g., using a rotary evaporator or a gentle stream of nitrogen).[9] c. Dry the vial containing the solute residue to a constant weight in a vacuum oven at a mild temperature. d. Weigh the vial to determine the mass of the dissolved this compound.

  • Calculation:

    • Causality: The solubility is expressed as mass of solute per volume or mass of solvent.

    • Action: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of aliquot (mL)

G cluster_workflow Isothermal Saturation Workflow prep 1. Add excess solute to known volume of solvent equil 2. Equilibrate (e.g., 24-72h) at constant temperature with agitation prep->equil separate 3. Cease agitation, allow phases to separate equil->separate sample 4. Withdraw and filter a precise aliquot of supernatant separate->sample analyze 5. Analyze concentration (e.g., gravimetric analysis) sample->analyze calc 6. Calculate solubility (mg/mL or g/100mL) analyze->calc

Workflow for quantitative solubility determination.

Practical Implications for Researchers

  • Reaction Chemistry: Selecting a solvent in which all reactants are fully soluble is crucial for achieving optimal reaction rates and yields. For this compound, nonpolar and polar aprotic solvents are generally good starting points.

  • Purification: Solubility data is essential for developing purification strategies.

    • Crystallization: A suitable crystallization solvent system is one in which the compound is highly soluble at an elevated temperature but poorly soluble at a low temperature.

    • Chromatography: In liquid chromatography, the choice of mobile phase is dictated by the solubility and retention characteristics of the compound on the stationary phase.

  • Drug Development & Formulation: In pharmaceutical applications, the long alkyl chain of this intermediate can be used to modify the lipophilicity of a final active pharmaceutical ingredient (API).[4] Understanding its solubility helps in predicting the properties of its derivatives and in developing suitable delivery vehicles.

Safety and Handling

While comprehensive toxicity data is limited, this compound should be handled with standard laboratory precautions. It may cause long-lasting harmful effects to aquatic life.[3] It is advisable to avoid contact with skin and eyes and to work in a well-ventilated area.[5][10] Always consult the latest Safety Data Sheet (SDS) from your supplier before use.

Conclusion

This compound is a key synthetic intermediate whose utility is fundamentally linked to its behavior in solution. While its general solubility in common organic solvents is qualitatively established, precise quantitative data often requires empirical determination. The theoretical principles and detailed experimental protocols provided in this guide offer researchers a robust framework for understanding, measuring, and leveraging the solubility of this versatile compound, thereby facilitating more efficient and predictable outcomes in synthesis, purification, and formulation development.

References

An In-Depth Technical Guide to the Core Reactions of Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Bifunctional Building Block

Ethyl 11-bromoundecanoate is a highly versatile linear-chain molecule featuring two distinct reactive sites: a terminal primary alkyl bromide and a terminal ethyl ester. This bifunctional nature makes it an invaluable intermediate in advanced organic synthesis, particularly for constructing long-chain fatty acid derivatives, functionalized polymers, and surface modifiers.[1][2] The C11 alkyl chain provides a flexible, hydrophobic spacer, while the two functional groups offer orthogonal handles for a wide array of chemical transformations. This guide delves into the core reactions of this compound, providing not just protocols but the underlying mechanistic principles and field-proven insights essential for researchers in chemical synthesis and drug development.

Part 1: Synthesis of the Core Reagent

The most direct and common synthesis of this compound is the Fischer esterification of its parent carboxylic acid, 11-bromoundecanoic acid. This acid-catalyzed reaction with ethanol is a classic, equilibrium-driven process.

Reaction Scheme: Fischer Esterification

Caption: Fischer esterification of 11-bromoundecanoic acid.

Experimental Protocol: Synthesis of this compound[3]
  • Setup: In a 250 mL round-bottomed flask equipped with a reflux condenser, combine 11-bromoundecanoic acid (e.g., 41.38 g, 156 mmol), absolute ethanol (60 mL), and a catalytic amount of concentrated strong acid (e.g., 0.5 mL HCl or H₂SO₄).

  • Reaction: Heat the mixture to reflux and maintain for several hours (or overnight) to drive the equilibrium towards the product. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting oil in a suitable organic solvent like diethyl ether.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by water.

    • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound as a colorless oil.

Part 2: Key Transformations at the Halide Terminus (SN2 Reactions)

The primary alkyl bromide at the C11 position is an excellent electrophile for bimolecular nucleophilic substitution (SN2) reactions.[3][4] This pathway is favored due to the low steric hindrance at the reaction center, allowing for the efficient introduction of a wide range of functional groups.

Williamson Ether Synthesis: Forging C-O Bonds

The Williamson ether synthesis provides a reliable method for forming an ether linkage by reacting an alkyl halide with an alkoxide or phenoxide nucleophile.[3][5] This reaction is particularly effective with primary halides like this compound.

The choice of a strong base (e.g., K₂CO₃, NaH) is critical for deprotonating the alcohol or phenol, thereby generating the potent alkoxide/phenoxide nucleophile required for the SN2 attack.[6][7] A polar aprotic solvent like DMF or acetone is often used to dissolve the ionic nucleophile while not solvating it so strongly as to hinder its reactivity. A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can be employed to facilitate the reaction between the aqueous/solid phase base and the organic-soluble reactants.[8][9]

Williamson_Ether_Synthesis cluster_1 Williamson Ether Synthesis Reactant1 Br-(CH₂)₁₀-COOEt Product R-O-(CH₂)₁₀-COOEt Ether Product Reactant1->Product Reactant2 R-O⁻ Na⁺ (Sodium Alkoxide) Reactant2->Product Byproduct NaBr Product->Byproduct +

Caption: General scheme for Williamson ether synthesis.

  • Setup: In a flask, dissolve ethyl 4-hydroxybenzoate (1.0 eq), potassium carbonate (K₂CO₃, ~2.5-3.0 eq), and tetrabutylammonium bromide (TBAB, ~0.2 eq) in anhydrous dimethylformamide (DMF).

  • Addition: Add this compound (1.1 eq) to the mixture.

  • Reaction: Heat the mixture with stirring (e.g., at 65 °C) for several hours until TLC indicates the consumption of the starting materials.

  • Workup:

    • Pour the cooled reaction mixture into cold water.

    • Acidify the mixture with aqueous HCl to precipitate the product.

    • Collect the solid product by vacuum filtration.

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

Functional Group Interconversion: Accessing Nitriles and Amines

Nucleophilic substitution provides a direct route to other important functional groups.

  • Nitrile Synthesis: Reaction with sodium or potassium cyanide in a polar aprotic solvent (e.g., DMSO, acetone) replaces the bromide with a nitrile (-CN) group.[10][11] This is a powerful transformation, as the nitrile can be subsequently hydrolyzed to a carboxylic acid or reduced to a primary amine.

  • Amine Synthesis: Reaction with excess ammonia or a primary/secondary amine will yield the corresponding primary, secondary, or tertiary amine.[10][12] This reaction is fundamental for building molecules with basic nitrogen centers.

Functional_Group_Interconversion start Br-(CH₂)₁₀-COOEt nitrile NC-(CH₂)₁₀-COOEt (Nitrile) start->nitrile KCN, DMSO amine R₂N-(CH₂)₁₀-COOEt (Amine) start->amine R₂NH, heat

Caption: Key functional group interconversions via SN2.

Part 3: Grignard Reagent Formation and Reactivity

The carbon-bromine bond can be converted into a carbon-magnesium bond, forming a Grignard reagent. This transformation inverts the polarity of the terminal carbon from electrophilic to highly nucleophilic and basic.[13]

The Challenge of Intramolecular Reactivity

A critical consideration when forming a Grignard reagent from this compound is the presence of the electrophilic ester group within the same molecule. Standard Grignard formation can lead to a significant amount of intramolecular cyclization or intermolecular reaction where one newly formed Grignard molecule attacks the ester of another.[14] Simple alkyl esters are generally poor substrates for this reason.[14]

Expert Insight: To circumvent this, advanced strategies are often required. One approach is to use highly reactive "Rieke" magnesium at very low temperatures (-78 °C), which can favor the formation of the Grignard reagent over its subsequent reaction.[14] A more common strategy in a synthetic plan would be to start with a precursor where the ester is protected or is a less reactive form, such as a tert-butyl ester. For this guide, we will describe the direct, albeit challenging, formation.

Grignard_Formation_and_Reaction cluster_2 Grignard Reagent Workflow Start Br-(CH₂)₁₀-COOEt Grignard BrMg-(CH₂)₁₀-COOEt (Grignard Reagent) Start->Grignard Mg, Dry Ether Intermediate Tetrahedral Intermediate Grignard->Intermediate 1. Add R-CO-R' Ketone R-CO-R' (Ketone) Ketone->Intermediate Product Product (Tertiary Alcohol) Intermediate->Product 2. H₃O⁺ Workup Workup H₃O⁺ Workup

Caption: Formation of a Grignard reagent and subsequent addition.

Experimental Protocol: Grignard Formation and Reaction with a Ketone[14][16]

Note: This reaction requires strictly anhydrous (dry) conditions as Grignard reagents react readily with water.[13]

  • Setup: All glassware must be oven- or flame-dried. In a flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. The system should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Initiation: Add a small amount of a solution of this compound in anhydrous diethyl ether or THF to the magnesium. Gentle warming or the addition of a small crystal of iodine may be necessary to initiate the reaction.

  • Formation: Once the reaction begins (indicated by bubbling and turbidity), add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Reaction with Electrophile:

    • After the Grignard formation is complete, cool the flask in an ice bath.

    • Slowly add a solution of the electrophile (e.g., acetone or benzaldehyde in dry ether) dropwise. An exothermic reaction will occur.

  • Workup:

    • Once the addition is complete, quench the reaction by slowly pouring it over a mixture of ice and a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

    • Combine the organic layers, dry over an anhydrous drying agent, and remove the solvent to yield the crude alcohol product.

  • Purification: Purify the product using column chromatography.

Part 4: Application in Materials Science - Self-Assembled Monolayers (SAMs)

Derivatives of this compound are ideal precursors for the formation of self-assembled monolayers (SAMs) on surfaces, particularly gold.[15] This involves converting the terminal bromide into a functional group with high affinity for the substrate, most commonly a thiol (-SH).

Workflow: From Bromide to Functional Surface

The process involves two key steps: (1) converting the bromide to a thiol and (2) self-assembly of the thiol onto a gold surface. The terminal ester group can then be hydrolyzed in situ to a carboxylic acid, creating a reactive, hydrophilic surface used in biosensors, nanoelectronics, and for controlling surface properties like wettability.[16][17]

SAM_Formation Start Br-(CH₂)₁₀-COOEt Thiol HS-(CH₂)₁₀-COOEt (Thiol derivative) Start->Thiol 1. Thiourea 2. NaOH/H₂O SAM_Ester Self-Assembled Monolayer (Ester Terminated) Thiol->SAM_Ester Spontaneous Assembly SAM_Acid Functionalized Surface (Carboxylic Acid Terminated) SAM_Ester->SAM_Acid Base Hydrolysis (Saponification) Surface Au Surface SAM_Ester->Surface

Caption: Workflow for creating a functionalized SAM on gold.

This conversion highlights the molecule's role as a molecular linker, bridging a substrate to a functional chemical interface. The long alkyl chain promotes the formation of a dense, well-ordered monolayer through van der Waals interactions.[16]

Summary of Key Reactions

Reaction TypeKey ReagentsFunctional Group ChangeCore Application
Fischer Esterification 11-Bromoundecanoic acid, Ethanol, H⁺ cat.-COOH → -COOEtSynthesis of title compound
Williamson Ether Synthesis Alkoxide/Phenoxide (R-O⁻), Base (e.g., K₂CO₃)-Br → -ORCreation of long-chain ethers
Nitrile Formation KCN or NaCN-Br → -CNChain extension, precursor to acids/amines
Amine Formation NH₃ or R₂NH-Br → -NR₂Introduction of basic centers
Grignard Formation Mg, Anhydrous Ether-Br → -MgBrPolarity reversal, C-C bond formation
SAM Precursor Synthesis 1. Thiourea; 2. Base-Br → -SHSurface functionalization

Conclusion

This compound is more than a simple alkyl halide; it is a sophisticated synthetic tool. Its value lies in the predictable and distinct reactivity of its two terminal functional groups. By mastering the reactions outlined in this guide—from nucleophilic substitutions at the halide to the challenging yet powerful Grignard formation—researchers can leverage this molecule to construct complex architectures for applications ranging from pharmaceuticals to advanced materials. Understanding the causality behind protocol choices and being aware of potential side reactions are paramount to successfully employing this versatile building block.

References

Applications of Ethyl 11-bromoundecanoate in organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Applications of Ethyl 11-bromoundecanoate in Organic Synthesis

Authored by: A Senior Application Scientist

Abstract

This compound is a highly versatile bifunctional molecule that has emerged as a cornerstone in various fields of advanced organic synthesis. Its linear C11 alkyl chain, terminated by a reactive primary bromide at one end and an ethyl ester at the other, provides orthogonal handles for a multitude of chemical transformations. This guide offers a comprehensive exploration of its primary applications, delving into the synthesis of components for self-assembled monolayers (SAMs), its role as an initiator in controlled polymerization, and its utility in constructing complex linkers for bioconjugation and drug delivery. We provide not only the synthetic protocols but also the underlying scientific rationale, empowering researchers to leverage this molecule's full potential in their work.

Core Attributes of this compound

This compound, with the chemical formula C₁₃H₂₅BrO₂, is a colorless to pale yellow liquid at room temperature.[1][2] Its value in synthetic chemistry is derived from its distinct bifunctional nature, which allows for sequential or orthogonal chemical modifications.

  • The Alkyl Bromide Terminus: The primary bromide is a proficient leaving group, making it an excellent substrate for nucleophilic substitution reactions (Sₙ2). This allows for the introduction of a wide array of functional groups, including thiols, azides, and amines.

  • The Ethyl Ester Terminus: The ester group is relatively stable under neutral and acidic conditions but can be readily hydrolyzed to a carboxylic acid under basic or acidic conditions. This carboxylic acid can then be activated for amide bond formation, esterification, or other carboxylate chemistries.

This dual reactivity is the foundation of its utility, enabling its use as a molecular "linker" or "scaffold" in complex molecular architectures.

Property Value Reference
Molecular Formula C₁₃H₂₅BrO₂[2]
Molecular Weight 293.24 g/mol [2][3]
Appearance Colorless to pale yellow liquid[1]
IUPAC Name This compound[2]
CAS Number 6271-23-4[2][4]

Application in Surface Science: Self-Assembled Monolayers (SAMs)

One of the most prominent applications of this compound is as a precursor for synthesizing ω-functionalized alkanethiols, the fundamental building blocks of self-assembled monolayers (SAMs).[5] SAMs are highly ordered molecular layers that form spontaneously on certain substrates, most notably the chemisorption of alkanethiols onto gold surfaces.[5] They provide an exceptional platform for controlling the physicochemical properties of surfaces at the molecular level, with applications in biosensing, microarrays, and corrosion protection.[5][6]

Causality in Synthesis: From Bromide to Thiol

The conversion of this compound to an ω-mercaptoalkanoic acid is a foundational workflow. The choice of reagents is critical for achieving high yields and purity.

  • Introducing the Sulfur Moiety: Direct reaction with sodium hydrosulfide (NaSH) is possible but often leads to side products like disulfides. A more robust and controllable method involves using a protected thiol equivalent, such as potassium thioacetate (KSAc). The thioacetate anion acts as a soft nucleophile, efficiently displacing the bromide via an Sₙ2 reaction. This step is crucial because it prevents the premature formation of disulfides, which can complicate purification and the subsequent SAM formation process.

  • Deprotection and Hydrolysis: The resulting thioacetate ester can be cleaved under basic conditions (e.g., NaOH or HCl in methanol) to reveal the free thiol. Concurrently, these conditions typically hydrolyze the ethyl ester at the other end of the chain to a carboxylate salt, which is then protonated upon acidic workup to yield the final ω-mercaptoalkanoic acid.

Experimental Protocol: Synthesis of 11-Mercaptoundecanoic Acid (MUA)

Step 1: Synthesis of Ethyl 11-(acetylthio)undecanoate

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Add potassium thioacetate (KSAc, ~1.2 eq) to the solution.

  • Heat the reaction mixture at ~70-80°C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture, remove the solvent under reduced pressure, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude thioacetate intermediate, which can be purified by column chromatography.

Step 2: Hydrolysis to 11-Mercaptoundecanoic Acid (MUA)

  • Dissolve the intermediate from Step 1 in methanol.

  • Add an aqueous solution of sodium hydroxide (NaOH, >2.0 eq) to hydrolyze both the thioacetate and the ethyl ester.

  • Reflux the mixture for 2-4 hours.

  • Cool the reaction in an ice bath and acidify with aqueous HCl until the pH is ~1-2. A white precipitate of MUA should form.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

SAM_Formation_Workflow cluster_synthesis Synthesis of Alkanethiol cluster_sam SAM Formation Start This compound Step1 Sₙ2 with KSAc (Potassium Thioacetate) Start->Step1 Intermediate Ethyl 11-(acetylthio)undecanoate Step1->Intermediate Step2 Base Hydrolysis (NaOH, MeOH/H₂O) Intermediate->Step2 Product 11-Mercaptoundecanoic Acid (MUA) Step2->Product Assembly Self-Assembly (Solution Deposition) Product->Assembly Chemisorption Substrate Gold (Au) Substrate Substrate->Assembly SAM Functionalized Surface (-COOH terminated SAM) Assembly->SAM

Caption: Workflow from this compound to a functional SAM.

The resulting MUA can then be used to form a dense, well-ordered SAM on a gold surface, exposing the carboxylic acid terminal groups.[7] These groups can be used to covalently immobilize biomolecules, alter surface wettability, or serve as anchor points for further chemical modifications.[6][8]

Application in Polymer Chemistry: ATRP Initiation

The synthesis of well-defined polymers with controlled molecular weights and low polydispersity is a central goal of modern polymer science. Atom Transfer Radical Polymerization (ATRP) is a powerful controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active propagating radicals and dormant species, mediated by a transition metal complex.[9][10][11]

This compound is an excellent initiator for ATRP.[12] The C-Br bond can be homolytically cleaved in the presence of a transition metal catalyst in its lower oxidation state (e.g., Cu(I)Br), generating a radical that initiates polymerization and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂).[11]

Why this compound is an Effective ATRP Initiator
  • Efficient Initiation: The primary alkyl bromide provides a suitable balance of bond strength for efficient initiation without excessive side reactions.

  • Functionality: The ester group is tolerant to the radical polymerization conditions, remaining intact on the polymer chain end.[10] This "α-functionality" is invaluable for creating telechelic polymers or for post-polymerization modification.

  • Surface-Initiated ATRP (SI-ATRP): Derivatives of this compound can be immobilized on a surface (e.g., via a SAM), allowing for the "grafting-from" approach. This grows polymer brushes directly from the surface, creating robust, high-density polymer coatings for applications in biocompatibility, lubrication, and responsive materials.

General Protocol: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

Step 1: Surface Functionalization with Initiator

  • Prepare a SAM of 11-mercaptoundecanoic acid on a gold substrate as described previously.

  • Activate the terminal carboxylic acid groups using a carbodiimide coupling agent (e.g., EDC/NHS).

  • React the activated surface with an initiator-containing alcohol, such as 2-hydroxyethyl 2-bromoisobutyrate, to covalently attach the ATRP initiator sites to the surface.

Step 2: SI-ATRP Procedure

  • Place the initiator-functionalized substrate in a reaction flask.

  • Add the monomer (e.g., MMA), a ligand (e.g., PMDETA or bipyridine), and a solvent (e.g., toluene or anisole).

  • Deoxygenate the solution by several freeze-pump-thaw cycles or by purging with an inert gas (e.g., Argon).

  • Under inert atmosphere, add the catalyst (e.g., Cu(I)Br) and a deactivator if needed (e.g., Cu(II)Br₂) to begin the polymerization.

  • Allow the reaction to proceed at a controlled temperature (e.g., 60-90°C) for the desired time to achieve the target polymer brush length.

  • Stop the polymerization by exposing the solution to air.

  • Thoroughly wash the substrate with a good solvent for the polymer (e.g., THF, acetone) to remove any non-grafted polymer and catalyst.

ATRP_Workflow cluster_surface Surface Preparation cluster_polymerization SI-ATRP Process SAM Surface with -COOH groups Activation EDC/NHS Coupling SAM->Activation Initiator_Attach Attach ATRP Initiator (e.g., HEMA-Br) Activation->Initiator_Attach Ready_Surface Initiator-Functionalized Surface Initiator_Attach->Ready_Surface Polymerization Polymerization 'Grafting-From' Ready_Surface->Polymerization Initiates Monomer Monomer (e.g., MMA) + Ligand Monomer->Polymerization Catalyst Cu(I)Br / Cu(II)Br₂ Catalyst->Polymerization Polymer_Brush Surface with Polymer Brushes Polymerization->Polymer_Brush

Caption: Workflow for Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP).

Application as a Bifunctional Linker in Bioconjugation

Bifunctional linkers are critical components in drug development and diagnostics, connecting biomolecules like antibodies to payloads such as drugs, imaging agents, or nanoparticles.[13] this compound is an ideal starting material for synthesizing heterobifunctional linkers due to the orthogonal reactivity of its two termini.

Synthetic Strategy for a Heterobifunctional Linker

A common strategy is to convert the bromide to a group suitable for "click chemistry," such as an azide, while retaining the ester for later conversion to an amine-reactive group.

  • Azide Formation: The bromide is readily converted to an azide by reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF. This introduces a bioorthogonal handle that can react with alkyne-modified molecules via the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) - prime examples of "click chemistry".[14]

  • Carboxylic Acid Formation: The ethyl ester is hydrolyzed to a carboxylic acid as previously described.

  • Activation for Bioconjugation: The carboxylic acid is then activated, most commonly as an N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive toward primary amines (e.g., the side chain of lysine residues in proteins) under physiological or near-physiological pH, forming stable amide bonds.

The resulting molecule is a versatile linker, for example, an Azido-C11-NHS ester, which can first be conjugated to a protein via its amine groups and subsequently attached to an alkyne-bearing payload.

Workflow: Antibody-Drug Conjugate (ADC) Formation (Conceptual)

ADC_Linker_Workflow cluster_linker_synthesis Linker Synthesis cluster_conjugation Conjugation Steps Start This compound Step1 1. NaN₃ (Azide formation) 2. NaOH (Ester hydrolysis) Start->Step1 Intermediate 11-Azidoundecanoic Acid Step1->Intermediate Step2 NHS, EDC (Activation) Intermediate->Step2 Linker Azido-C11-NHS Ester Linker Step2->Linker Conj1 Amine Coupling Linker->Conj1 Antibody Antibody (-NH₂) Antibody->Conj1 Reacts with NHS ester Drug Alkyne-Modified Drug Conj2 Click Reaction (CuAAC) Drug->Conj2 Reacts with Azide Conj1->Conj2 Antibody-Linker Intermediate ADC Antibody-Drug Conjugate Conj2->ADC

Caption: Synthesis of a heterobifunctional linker and its use in creating an ADC.

This modular approach allows for the precise and stable attachment of therapeutic agents, enhancing their delivery to specific targets and improving the therapeutic index.[15][16]

Conclusion and Future Outlook

This compound is far more than a simple alkyl halide; it is a strategic molecular scaffold that provides access to a vast chemical space. Its applications in forming ordered surfaces, initiating controlled polymerizations, and linking biological moieties underscore its importance in materials science and medicinal chemistry. The straightforward and high-yielding transformations it undergoes make it a reliable and cost-effective choice for both academic research and industrial development.

Future applications will likely capitalize on this versatility. We can expect to see more complex and multifunctional materials derived from this building block, including advanced drug delivery systems with precisely tuned release kinetics, novel biosensor architectures with enhanced sensitivity, and smart surfaces that respond to external stimuli. The foundational chemistry described in this guide will undoubtedly continue to be the starting point for these future innovations.

References

An In-Depth Technical Guide to the Role of Ethyl 11-bromoundecanoate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Ethyl 11-bromoundecanoate is a bifunctional linear-chain molecule that has emerged as a highly versatile and valuable building block in modern pharmaceutical development. Its unique structure, featuring a reactive terminal alkyl bromide and a modifiable ethyl ester, connected by a long lipophilic eleven-carbon chain, provides synthetic chemists with a powerful tool for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its core applications, from its pivotal role as a flexible linker in advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) to its utility in the synthesis of various other bioactive molecules. We will delve into the fundamental reaction mechanisms, provide field-proven experimental protocols, and present data-driven insights to equip researchers and drug development professionals with a thorough understanding of its synthetic potential.

Introduction: Physicochemical and Reactive Profile of this compound

This compound (CAS: 6271-23-4) is a colorless to pale yellow liquid at room temperature.[1] Its value in organic synthesis, particularly for producing pharmaceuticals and fine chemicals, stems from its dual functionality.[1]

Chemical Identity and Properties

The molecule consists of an undecanoate (11-carbon) backbone, functionalized with a bromo group at the ω-position (C11) and an ethyl ester at the carboxyl end (C1). This structure provides a unique combination of reactivity and physical properties.

PropertyValueSource
Molecular Formula C₁₃H₂₅BrO₂[1][2][3][4]
Molecular Weight 293.24 g/mol [1][2][3][4]
CAS Number 6271-23-4[1][3][4]
Boiling Point 322.5°C at 760 mmHg[1]
Melting Point 30-31 °C[1]
Solubility Soluble in most organic solvents (e.g., ether, chloroform, ethyl acetate)[1][5]
The Duality of Reactivity: A Molecular Scaffolding Tool

The synthetic utility of this compound is rooted in its two distinct reactive sites. The terminal bromine atom serves as an excellent leaving group, making the C11 position highly susceptible to nucleophilic substitution reactions .[5] This allows for the straightforward attachment of various moieties, including amines, thiols, and alkoxides. Concurrently, the ethyl ester group can undergo hydrolysis to yield a carboxylic acid or transesterification, providing a second handle for conjugation, typically through amide bond formation.[5] The long aliphatic chain imparts lipophilicity and acts as a flexible spacer, which is critical for applications in multi-component drug systems.[5]

cluster_molecule This compound Structure cluster_reactivity Key Reactive Sites mol Br-(CH₂)₁₀-C(=O)O-CH₂CH₃ bromo Terminal Bromide (Electrophilic Site for SN2) mol->bromo Nucleophilic Attack ester Ethyl Ester (Site for Hydrolysis/Amidation) mol->ester Hydrolysis/ Transesterification

Caption: Dual reactivity of this compound.

Core Application: A Versatile Linker in Advanced Therapeutics

The most significant contemporary role of this compound is as a component of linker technologies in complex drug modalities. Linkers connect the active components of a drug, and their properties—length, flexibility, and stability—are critical to therapeutic efficacy and safety.[6][7][8]

Role in PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents designed to hijack the cell's own ubiquitin-proteasome system to selectively destroy target proteins.[9] A PROTAC molecule consists of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects them.[9]

This compound is an ideal precursor for the linker component.[9] Its long, flexible alkyl chain provides the necessary length (typically 10-15 Å) to span the distance between the target protein and the E3 ligase, facilitating the formation of a productive ternary complex. The synthetic handles at both ends of the molecule allow for sequential conjugation to the two different ligands.

PROTAC_Workflow start Ethyl 11-bromoundecanoate step1 Step 1: Nucleophilic Substitution (SN2) with Ligand 1-Nu start->step1 intermediate1 Intermediate: Ligand 1 attached step1->intermediate1 step2 Step 2: Ester Hydrolysis to Carboxylic Acid intermediate1->step2 intermediate2 Intermediate: Activated Acid step2->intermediate2 step3 Step 3: Amide Coupling with Ligand 2-NH₂ intermediate2->step3 final_protac Final PROTAC Molecule (Ligand 1 - Linker - Ligand 2) step3->final_protac

Caption: Synthetic workflow for PROTAC synthesis using the linker.

Application in Antibody-Drug Conjugate (ADC) Linkers

Antibody-Drug Conjugates (ADCs) are targeted cancer therapies that use a monoclonal antibody to deliver a highly potent cytotoxic payload specifically to tumor cells.[10] The linker connecting the antibody and the payload is a critical component that influences the ADC's stability, pharmacokinetics, and efficacy.[6][10]

The long alkyl chain derived from this compound can be incorporated into ADC linkers to provide spatial separation between the bulky antibody and the cytotoxic drug. This spacing can be crucial for preventing steric hindrance and ensuring that both components can function effectively. Furthermore, the lipophilic nature of the alkyl chain can be used to modulate the overall hydrophobicity of the ADC, which impacts its aggregation propensity and plasma clearance.[7]

Utility in the Synthesis of Bioactive Molecules

Beyond its role in complex linker technologies, this compound is a valuable starting material for a variety of smaller bioactive molecules.[11][12][13]

A Building Block for Prostaglandin Analogs

Prostaglandins are lipid autacoids derived from fatty acids that have a wide range of physiological effects.[14][15] The total synthesis of prostaglandins and their analogs is a significant area of medicinal chemistry.[14][16] The C11 aliphatic chain of this compound makes it a suitable building block for constructing the characteristic side chains of certain prostaglandins. For example, through a series of reactions including nucleophilic substitution (e.g., with a suitable organocuprate) and functional group manipulations of the ester, the undecanoate backbone can be elaborated into the complex side chains required for prostaglandin structures.

Case Study: Synthesis of Novel Antimicrobial Betaines

A compelling example of its utility is in the synthesis of novel betaines with significant antimicrobial and anti-biofilm properties. Research has shown that 11-bromoundecanoic acid (obtainable from the ethyl ester by hydrolysis) can be converted in a multi-step synthesis into a new class of betaines.[17] The synthesis involves the initial conversion to the methyl or ethyl ester, followed by reaction with various aliphatic amines to form tertiary amine esters. These are then quaternized and saponified to yield the final betaine products.[17]

Table of Antimicrobial Activity for Synthesized Betaines: [17]

CompoundBacterial MIC (µg/mL)Fungal MIC (µg/mL)Anti-Biofilm IC₅₀ (µg/mL)
Betaine 5a 3.9 - 7.87.8 - 15.62.1 - 5.5
Betaine 5b 7.8 - 15.615.6 - 31.24.3 - 10.2
Betaine 5c 15.6 - 31.231.2 - 62.412.5 - 25.3
(Data synthesized from ranges reported in Yasa et al., 2017)

These results demonstrate that the undecanoate backbone is a viable scaffold for developing potent antimicrobial agents.[17]

Fundamental Reaction Mechanisms

The versatility of this compound in synthesis is underpinned by well-understood organic reaction mechanisms.[18][19]

Nucleophilic Substitution (SN2) at the Terminal Carbon

The primary reaction at the C11 position is the bimolecular nucleophilic substitution (SN2) mechanism.[18][20] Being a primary alkyl halide, the carbon atom attached to the bromine is relatively unhindered, allowing for backside attack by a wide range of nucleophiles (Nu:⁻). The reaction proceeds in a single, concerted step where the nucleophile forms a new bond to the carbon as the bromide ion departs.

General SN2 Reaction: Nu:⁻ + Br-(CH₂)₁₀-COOEt → Nu-(CH₂)₁₀-COOEt + Br⁻

Ester Group Transformations

The ethyl ester provides a secondary site for modification. The most common transformation is saponification (base-catalyzed hydrolysis), which converts the ester into a carboxylate salt, followed by acidification to yield the free carboxylic acid. This carboxylic acid is a key intermediate for forming amide bonds via coupling reactions (e.g., using EDC/HOBt or converting to an acyl chloride).

Reactions start_mol This compound Br-(CH₂)₁₀-COOEt sn2_path SN2 Reaction + Nu:⁻ start_mol->sn2_path C11 Attack hydrolysis_path Ester Hydrolysis + H₃O⁺ or OH⁻ start_mol->hydrolysis_path C1 Attack sn2_product Alkylated Product Nu-(CH₂)₁₀-COOEt sn2_path->sn2_product hydrolysis_product Carboxylic Acid Br-(CH₂)₁₀-COOH hydrolysis_path->hydrolysis_product

References

A Comprehensive Technical Guide to Ethyl 11-bromoundecanoate as a Versatile Intermediate for High-Performance Surfactants and Emulsifiers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Ethyl 11-bromoundecanoate has emerged as a pivotal intermediate in the chemical industry, prized for its unique bifunctional structure that combines a long hydrophobic alkyl chain with a reactive terminal bromide and an ester group.[1] This guide provides an in-depth exploration of the synthesis, properties, and extensive applications of this compound in the development of a wide array of surfactants and emulsifiers. We will delve into the synthetic pathways to cationic, anionic, non-ionic, and zwitterionic surfactants, offering detailed experimental protocols and mechanistic insights. The narrative is grounded in established chemical principles, supported by authoritative references, and designed to equip researchers, scientists, and drug development professionals with the technical knowledge to leverage this versatile molecule in their work.

Introduction to this compound: The Molecular Cornerstone

This compound (CAS No: 6271-23-4) is a fatty acid ester characterized by an eleven-carbon backbone, with a bromine atom at the ω-position and an ethyl ester group at the α-position.[1][2] This structure imparts a dual reactivity that makes it an exceptionally valuable building block in organic synthesis. The long undecanoate chain provides the necessary hydrophobicity for surface-active agents, while the terminal bromide serves as an excellent leaving group for nucleophilic substitution reactions. The ester group, while often retained in the final product, can also be hydrolyzed to yield a carboxylic acid, further expanding its synthetic utility.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.

PropertyValueSource
Molecular Formula C13H25BrO2[1][2]
Molecular Weight 293.24 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Melting Point 30-31 °C[1]
Boiling Point 322.5 °C at 760 mmHg[1]
Density 1.128 g/cm³[1]
Solubility Soluble in most organic solvents[1]
CAS Number 6271-23-4[1][2]

Synthesis of this compound

The primary industrial route to this compound begins with 11-bromoundecanoic acid.[3] The synthesis of 11-bromoundecanoic acid itself is typically achieved through the anti-Markovnikov hydrobromination of undecenoic acid, a process often initiated by peroxides in the absence of free oxygen.[4] The subsequent esterification of the carboxylic acid with ethanol yields the desired product.

Representative Protocol: Fischer Esterification of 11-Bromoundecanoic Acid

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 11-Bromoundecanoic acid

  • Anhydrous ethanol (excess)

  • Concentrated sulfuric acid (catalyst)

  • Benzene or Toluene (for azeotropic removal of water)

  • Sodium bicarbonate solution (5%)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 11-bromoundecanoic acid (1 equivalent), a 5-fold excess of anhydrous ethanol, and a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the acid weight).

  • Add a volume of benzene or toluene sufficient to facilitate azeotropic removal of water.

  • Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is complete.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • Purify the crude product by vacuum distillation to obtain the final, high-purity product.

Application in Surfactant Synthesis: A Gateway to Amphiphilicity

Surfactants are amphiphilic molecules that reduce the surface tension between two liquids, or between a liquid and a solid.[1] The concentration at which these molecules begin to form aggregates (micelles) is known as the Critical Micelle Concentration (CMC), a key parameter defining their efficiency.[5][6][7] this compound is an ideal precursor for various classes of surfactants due to its long hydrophobic tail and reactive head group.

Cationic Surfactants: The Power of Quaternization

Cationic surfactants, particularly quaternary ammonium salts (QAS), are widely used for their antimicrobial and anti-static properties.[8] They are synthesized from this compound via the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) reaction where a tertiary amine displaces the bromide to form a quaternary ammonium salt.[9][10]

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A This compound D Reaction Vessel A->D B Tertiary Amine (e.g., N,N-dimethylethanolamine) B->D C Solvent (e.g., Acetonitrile) C->D E Heat at 50-60°C for 24h D->E Menschutkin Reaction F Precipitate with low-polarity solvent (e.g., Diethyl Ether) E->F Product Precipitation G Filter/Centrifuge F->G H Wash with solvent G->H I Dry under vacuum H->I J Final Product: Quaternary Ammonium Surfactant I->J

Caption: Workflow for the synthesis of a cationic surfactant.

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 mmol) and N,N-dimethylethanolamine (10.0 mmol) in anhydrous acetonitrile (25 mL).

  • Reaction: Heat the mixture to 55°C and stir for 24 hours.[9] The progress of the reaction can be monitored by TLC.

  • Purification: After cooling to room temperature, add diethyl ether to the reaction mixture to precipitate the quaternary ammonium salt.[9]

  • Isolation: Collect the precipitate by vacuum filtration or centrifugation. Wash the solid product with several portions of diethyl ether to remove any unreacted starting materials.[9]

  • Drying: Dry the purified product under vacuum to yield the final cationic surfactant as a white or off-white solid.

Anionic Surfactants

Anionic surfactants are the most widely used class, found in detergents and cleaning products.[11] Synthesizing anionic surfactants from this compound can be achieved through nucleophilic substitution of the bromide with an anionic group, such as a sulfite or thiosulfate, followed by optional hydrolysis of the ester.

  • Hydroxylation: Convert the terminal bromide to a hydroxyl group via reaction with a hydroxide source.

  • Ethoxylation: React the resulting alcohol with ethylene oxide to introduce a polyoxyethylene chain.

  • Sulfation: Sulfate the terminal hydroxyl group of the ethoxylate chain using a sulfating agent like sulfur trioxide or chlorosulfonic acid.

  • Neutralization: Neutralize the resulting sulfuric acid ester with a base (e.g., NaOH) to form the final anionic surfactant.

Non-ionic Surfactants

Non-ionic surfactants are valued for their low foaming properties and stability in hard water. They can be synthesized from this compound by introducing non-ionizable hydrophilic groups, typically polyoxyethylene chains.

  • Activation: Convert a polyethylene glycol monomethyl ether into its alkoxide by reacting it with a strong base like sodium hydride.

  • Coupling: React the PEG alkoxide with this compound. The alkoxide acts as a nucleophile, displacing the bromide to form an ether linkage. This reaction attaches the hydrophilic PEG chain to the hydrophobic undecanoate tail.

G A This compound (Hydrophobic Tail) C Williamson Ether Synthesis A->C B PEG Alkoxide (Hydrophilic Head) B->C D Non-ionic Surfactant (PEGylated Ester) C->D

Caption: Synthesis of a non-ionic surfactant via Williamson Ether Synthesis.

Zwitterionic (Amphoteric) Surfactants

Zwitterionic surfactants possess both positive and negative charges in their hydrophilic head group, making them highly stable over a wide pH range and compatible with other surfactant types.[12] Betaines are a common class of zwitterionic surfactants.

  • Tertiary Amine Intermediate: Synthesize a tertiary amine containing a carboxylate group, for example, by reacting N,N-dimethylglycine ethyl ester with a suitable protecting group for the amine if necessary.

  • Quaternization: React this tertiary amine with this compound. The amine will displace the bromide, forming a quaternary ammonium center.

  • Hydrolysis: Subsequent hydrolysis of the glycine ester under basic conditions will yield the carboxylate, resulting in the final zwitterionic structure with a positive quaternary ammonium ion and a negative carboxylate ion.

Emulsifiers Derived from this compound

Emulsifiers are crucial for stabilizing mixtures of immiscible liquids, such as oil and water, and are widely used in the food, pharmaceutical, and cosmetic industries.[13] The long alkyl chain of this compound makes it an excellent hydrophobic anchor for creating effective emulsifiers. The synthetic strategies often overlap with those for non-ionic surfactants, focusing on attaching highly hydrophilic moieties.

An example is the reaction of this compound with hydrophilic polymers like polyvinyl alcohol or polysaccharides, where the bromide is displaced by nucleophilic groups on the polymer backbone, grafting the hydrophobic tails onto a hydrophilic polymer.

Characterization and Performance Evaluation

The synthesized surfactants and emulsifiers must be thoroughly characterized to confirm their structure and evaluate their performance.

  • Structural Confirmation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are used to verify the chemical structure of the final products.[14][15]

  • Performance Evaluation - Critical Micelle Concentration (CMC): The CMC is a fundamental measure of a surfactant's efficiency.[16] It is the concentration at which surfactants self-assemble into micelles, causing an abrupt change in the physical properties of the solution.[7] The CMC can be determined by various methods:

    • Surface Tensiometry: Measures the surface tension of the solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension plateaus.[6]

    • Conductivity Measurement: For ionic surfactants, the conductivity of the solution is plotted against concentration. A change in the slope of the plot indicates the onset of micelle formation.[17]

    • Fluorescence Spectroscopy: Utilizes fluorescent probes that partition differently between the aqueous bulk and the hydrophobic micellar core. A sharp change in fluorescence intensity or emission wavelength indicates the CMC.[6]

Typical CMC Values

The CMC is highly dependent on the structure of the surfactant, particularly the length of the hydrophobic tail and the nature of the hydrophilic head. For long-chain (C12-C16) surfactants, typical CMC values are in the millimolar (mM) to micromolar (µM) range.

Surfactant ClassExample (Similar Chain Length)Typical CMC in Water (mM)Source
Cationic Dodecyltrimethylammonium bromide (DTAB)16[5]
Anionic Sodium dodecyl sulfate (SDS)8.3[5]
Non-ionic Pentaethylene glycol monododecyl ether0.065[5]
Zwitterionic Cocamidopropyl Betaine~0.04% (w/v)[12]

Conclusion and Future Outlook

This compound stands as a remarkably versatile and valuable intermediate for the synthesis of a broad spectrum of surfactants and emulsifiers. Its well-defined bifunctional nature allows for the systematic design and synthesis of amphiphilic molecules with tailored properties. The ability to readily generate cationic, anionic, non-ionic, and zwitterionic surfactants from a single precursor underscores its significance in both academic research and industrial applications. As the demand for high-performance, biodegradable, and specialized surfactants grows, the strategic use of intermediates like this compound will continue to be a cornerstone of innovation in surface science, materials chemistry, and formulation development.

References

Methodological & Application

Application Note: A Standardized Protocol for the Esterification of 11-Bromoundecanoic Acid to Synthesize Ethyl 11-Bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction

Ethyl 11-bromoundecanoate is a valuable bifunctional molecule utilized in various fields of chemical synthesis, including the development of pharmaceuticals, flavors, fragrances, and surfactants.[1] Its linear C11 chain, terminated by a bromo group at one end and an ethyl ester at the other, makes it an ideal building block for introducing long alkyl chains and for subsequent chemical modifications. This application note provides a detailed, field-proven protocol for the synthesis of this compound via the Fischer esterification of 11-bromoundecanoic acid. The document is intended for researchers, scientists, and drug development professionals, offering in-depth technical guidance, mechanistic insights, and a framework for reliable and reproducible synthesis.

Theoretical Framework: The Fischer-Speier Esterification

The synthesis of this compound from 11-bromoundecanoic acid and ethanol is a classic example of the Fischer-Speier esterification. This reaction involves the acid-catalyzed nucleophilic acyl substitution of a carboxylic acid with an alcohol.[2][3] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side.[4] This is typically accomplished by using an excess of the alcohol or by removing water as it is formed.[3][4]

The mechanism of the Fischer esterification proceeds through several reversible steps:[2][3][5][6][7][8]

  • Protonation of the Carbonyl Oxygen: The acid catalyst (commonly sulfuric acid or hydrochloric acid) protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[2][3][5][6][7][8]

  • Nucleophilic Attack by the Alcohol: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[2][6]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[5]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2][5]

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[5][6]

Comparative Synthetic Methodologies

While Fischer esterification is a robust and cost-effective method, other techniques can be employed for the synthesis of esters, particularly when dealing with acid-sensitive substrates.[9][10] These include:

  • Reaction with Acid Chlorides or Anhydrides: Carboxylic acids can be converted to more reactive acid chlorides or anhydrides, which then readily react with alcohols to form esters.[10] This method is generally faster and not reversible but requires an additional synthetic step and the handling of more hazardous reagents.

  • Steglich Esterification: This method utilizes coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).[9] It is particularly useful for acid-sensitive substrates and for the formation of esters from tertiary alcohols.[9]

  • Alkylation of Carboxylate Salts: A carboxylic acid can be deprotonated with a base to form a carboxylate salt, which can then be alkylated with an alkyl halide. This method is a good alternative to Fischer esterification but can be complicated by the potential for alkylation at other nucleophilic sites.[9]

For the synthesis of this compound, the Fischer esterification remains the most direct and economically viable approach, given the stability of the starting material and product under acidic conditions.

Safety and Handling

Prior to commencing any experimental work, it is imperative to review the Safety Data Sheets (SDS) for all reagents.

  • 11-Bromoundecanoic Acid: Causes skin and serious eye irritation. May cause respiratory irritation.[11][12] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanol: Highly flammable liquid and vapor.[13][14][15][16] Causes serious eye irritation.[14][15][16][17] Keep away from heat, sparks, open flames, and hot surfaces.[14][15][16] Store in a well-ventilated place and keep the container tightly closed.[14][15][16]

  • Sulfuric Acid (Concentrated): Causes severe skin burns and eye damage.[18][19][20][21] May be corrosive to metals.[18] Wear protective gloves, protective clothing, eye protection, and face protection.[18][20] Handle in a fume hood and add to other solutions slowly and cautiously, as the dissolution process is highly exothermic.

  • This compound: May cause long-lasting harmful effects to aquatic life.[22]

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established literature procedures for Fischer esterification.[23]

Table 1: Reagents and Materials

Reagent/MaterialMolecular Weight ( g/mol )AmountMoles
11-Bromoundecanoic Acid265.1941.38 g156 mmol
Absolute Ethanol46.0760 mLExcess
Concentrated Sulfuric Acid98.080.5 mLCatalytic
Diethyl Ether74.12As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Diagram 1: Experimental Workflow

G cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification reagents Combine 11-Bromoundecanoic Acid, Ethanol, and Sulfuric Acid reflux Reflux Overnight reagents->reflux cool Cool to Room Temperature reflux->cool evaporate Remove Solvent under Reduced Pressure cool->evaporate dissolve Dissolve in Diethyl Ether evaporate->dissolve extract Extract with Saturated NaHCO₃ and Water dissolve->extract dry Dry with Anhydrous MgSO₄ extract->dry filter Filter dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate distill Vacuum Distillation concentrate->distill product product distill->product This compound

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

1. Reaction Setup:

1.1. To a 250 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add 11-bromoundecanoic acid (41.38 g, 156 mmol).

1.2. Add absolute ethanol (60 mL) to the flask.

1.3. In a fume hood, carefully and slowly add concentrated sulfuric acid (0.5 mL) to the reaction mixture while stirring. Caution: The addition of sulfuric acid is exothermic.

1.4. Heat the reaction mixture to reflux and maintain reflux overnight (approximately 12-16 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

2. Work-up:

2.1. Allow the reaction mixture to cool to room temperature.

2.2. Remove the excess ethanol and some of the water formed under reduced pressure using a rotary evaporator.

2.3. Dissolve the resulting yellow oil in diethyl ether (100 mL).

2.4. Transfer the ether solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

2.5. Wash the organic layer with water (50 mL) and then with brine (50 mL).

2.6. Dry the organic layer over anhydrous magnesium sulfate.

3. Purification:

3.1. Filter the drying agent and wash the solid with a small amount of diethyl ether.

3.2. Concentrate the filtrate under reduced pressure to remove the diethyl ether.

3.3. Purify the crude product by vacuum distillation to yield this compound as a colorless oil. An expected yield is approximately 80-90%.

Characterization

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the ethyl ester group (a quartet around 4.1 ppm and a triplet around 1.2 ppm) and the methylene groups of the undecanoate chain, including a triplet around 3.4 ppm for the methylene group adjacent to the bromine atom.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will confirm the presence of all 13 carbon atoms in the molecule, with characteristic chemical shifts for the ester carbonyl carbon, the carbons of the ethyl group, and the carbons of the undecanoate chain.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl (C=O) stretching vibration.

Troubleshooting

IssuePossible CauseSolution
Low YieldIncomplete reactionExtend the reflux time. Ensure an adequate excess of ethanol is used.
Loss of product during work-upEnsure complete extraction into the organic phase. Avoid vigorous shaking during the bicarbonate wash to prevent emulsion formation.
Product is not pureIncomplete removal of starting materialEnsure thorough washing with sodium bicarbonate solution to remove unreacted carboxylic acid.
Presence of waterEnsure the organic layer is thoroughly dried before distillation.
Dark-colored productDecomposition during distillationEnsure the vacuum is sufficiently low to allow distillation at a lower temperature.

Conclusion

The Fischer esterification of 11-bromoundecanoic acid with ethanol provides a reliable and efficient method for the synthesis of this compound. By following the detailed protocol and safety guidelines outlined in this application note, researchers can consistently obtain high yields of the pure product. The mechanistic understanding and troubleshooting guide further support the successful implementation of this important synthetic transformation.

References

Application Notes & Protocols: Leveraging Ethyl 11-bromoundecanoate as a Functional Initiator in Atom Transfer Radical Polymerization (ATRP)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Control in Polymer Synthesis

Atom Transfer Radical Polymerization (ATRP) stands as one of the most robust and versatile methods for controlled/living radical polymerization, enabling the synthesis of polymers with precisely defined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures.[1][2][3] The fundamental principle of ATRP lies in establishing a rapid, reversible equilibrium between a low concentration of active, propagating radicals and a vast majority of dormant species (typically alkyl halides).[4][5][6] This equilibrium is mediated by a transition metal complex, most commonly copper-based, which shuttles a halogen atom between the catalyst and the growing polymer chain.[4][7] By keeping the concentration of active radicals low, the probability of irreversible termination reactions is significantly minimized, allowing for uniform chain growth.[5]

The initiator is a cornerstone of any ATRP system, as it dictates the number of growing polymer chains and introduces functionality at the alpha-terminus of every chain.[2][] The choice of initiator is therefore not merely a starting point but a critical design parameter that defines the final polymer's structure and potential applications.

Strategic Initiator Selection: Why Ethyl 11-bromoundecanoate?

This compound is a highly valuable, yet often overlooked, initiator for ATRP. Its selection is a strategic choice driven by the unique combination of functionalities embedded within its structure.

  • Functionality and Biocompatibility: The long C11 alkyl chain provides significant hydrophobic character, while the terminal ethyl ester group offers a site for post-polymerization modification. This bifunctional nature is crucial for creating amphiphilic block copolymers or for tethering the polymer to other molecules or surfaces. The undecanoate chain is derived from undecylenic acid, which can be sourced from natural materials, lending itself to applications where biocompatibility is desired.[9][10]

  • Initiation Kinetics: As a primary alkyl halide, this compound exhibits a moderate activation rate constant compared to more substituted tertiary or benzylic halides.[11] This characteristic requires careful selection of the catalyst system to ensure that the rate of initiation is competitive with the rate of propagation, a prerequisite for achieving low polydispersity and high initiator efficiency.[12] A highly active catalyst system, such as CuBr complexed with N,N,N′,N′′,N′′-Pentamethyldiethylenetriamine (PMDETA) or Tris[2-(dimethylamino)ethyl]amine (Me₆TREN), is often necessary to achieve a controlled polymerization.[13]

The ATRP Mechanism with this compound

The polymerization process is initiated by the abstraction of the bromine atom from this compound by the activator, a copper(I) complex (Cu(I)/L). This one-electron transfer generates a carbon-centered radical and the copper(II) deactivator species (X-Cu(II)/L).[4][6] This initial radical then adds to a monomer unit, starting the polymer chain. The growing chain can then be reversibly deactivated by the X-Cu(II)/L complex, reforming a dormant polymer-halide species and the Cu(I)/L activator.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Equilibrium I This compound (R-Br) Cu1 Cu(I) / Ligand (Activator) R_rad Initiator Radical (R•) I->R_rad k_act Cu1->R_rad Cu2 Br-Cu(II) / Ligand (Deactivator) R_rad->Cu2 k_deact M Monomer (M) Pn_rad Propagating Radical (Pn•) R_rad->Pn_rad + M M->Pn_rad Pn_dormant Dormant Chain (Pn-Br) Pn_rad->Pn_dormant k_deact Pn_dormant->Pn_rad k_act Cu1_prop Cu(I) / Ligand Cu1_prop->Pn_rad Cu2_prop Br-Cu(II) / Ligand Cu2_prop->Pn_dormant

Caption: ATRP mechanism using this compound initiator.

Experimental Protocols

4.1. Materials and Reagents

This table provides a standard list of reagents. The precise amounts will depend on the desired degree of polymerization (DP) and monomer conversion.

ReagentAcronymPuritySupplierPurpose
Methyl MethacrylateMMA≥99%Sigma-AldrichMonomer
This compoundEBrU≥97%BOC SciencesInitiator
Copper(I) BromideCuBr99.99%Sigma-AldrichCatalyst
N,N,N′,N′′,N′′-PentamethyldiethylenetriaminePMDETA≥99%Sigma-AldrichLigand
Anisole-Anhydrous, ≥99.7%Sigma-AldrichSolvent
Basic Alumina--Sigma-AldrichCatalyst Removal
MethanolMeOHACS GradeFisher ScientificPrecipitation
TetrahydrofuranTHFHPLC GradeFisher ScientificSEC/GPC Eluent

Causality Note: The purity of reagents is paramount. Oxygen is a radical scavenger and will terminate polymerization; therefore, anhydrous solvents and rigorous deoxygenation are required.[13] The ligand (PMDETA) solubilizes the copper halide in the organic medium and adjusts its redox potential, which is critical for controlling the polymerization equilibrium.[5]

4.2. Protocol 1: Synthesis of Poly(methyl methacrylate) (PMMA)

This protocol targets a polymer with a degree of polymerization (DP) of 100, corresponding to a theoretical molecular weight (Mₙ,theor) of ~10,320 g/mol .

Calculation of Reagents:

  • Monomer (MMA): 100 molar eq. → 10.01 g (100 mmol)

  • Initiator (EBrU): 1 molar eq. → 0.321 g (1 mmol)

  • Catalyst (CuBr): 1 molar eq. → 0.143 g (1 mmol)

  • Ligand (PMDETA): 1 molar eq. → 0.173 g (1 mmol)

  • Solvent (Anisole): 50% v/v → 10 mL

ReagentMolar RatioMass / VolumeMoles (mmol)
MMA10010.01 g100
EBrU10.321 g1
CuBr10.143 g1
PMDETA10.173 g1
Anisole-10 mL-

Step-by-Step Procedure:

  • Catalyst-Ligand Complex Formation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (143 mg). Seal the flask with a rubber septum, and perform three cycles of vacuum backfill with dry nitrogen gas. Inject anhydrous anisole (5 mL) followed by PMDETA (173 mg) via syringe. Stir the mixture under nitrogen until a homogeneous green/blue solution forms.

  • Reaction Mixture Preparation: In a separate dry Schlenk flask, add the initiator EBrU (321 mg) and MMA (10.01 g). Add anhydrous anisole (5 mL) to dissolve the initiator.

  • Deoxygenation: Subject the monomer/initiator mixture to three freeze-pump-thaw cycles to thoroughly remove dissolved oxygen. After the final thaw, backfill the flask with dry nitrogen.

  • Initiation of Polymerization: Using a nitrogen-purged syringe, transfer the catalyst/ligand solution from the first flask to the monomer/initiator mixture.

  • Polymerization: Place the sealed reaction flask in a preheated oil bath at 90 °C. The reaction mixture should become more viscous as the polymerization proceeds. To monitor kinetics, small aliquots can be withdrawn periodically using a purged syringe and analyzed for monomer conversion (by ¹H NMR) and molecular weight (by SEC/GPC).

  • Termination: After the desired time (e.g., 6-8 hours for ~50-70% conversion) or when the target conversion is reached, stop the reaction by cooling the flask to room temperature and exposing the contents to air. This oxidizes the Cu(I) to the inactive Cu(II) state, quenching the polymerization.

4.3. Protocol 2: Polymer Purification

Causality Note: The copper catalyst must be removed as it can cause polymer degradation and discoloration. Passing the solution through a neutral or basic alumina plug is an effective method.[14] Subsequent precipitation into a non-solvent separates the polymer from unreacted monomer and initiator.

  • Catalyst Removal: Dilute the viscous polymer solution with ~20 mL of THF. Pass the solution through a short column packed with basic alumina. Collect the colorless filtrate.

  • Precipitation: Slowly add the filtrate dropwise into a beaker containing a large excess of cold methanol (~400 mL) while stirring vigorously. The polymer will precipitate as a white solid.

  • Isolation and Drying: Allow the precipitate to settle. Decant the supernatant. Wash the polymer with fresh cold methanol two more times. Collect the polymer by filtration and dry it in a vacuum oven at 40-50 °C overnight to a constant weight.

4.4. Protocol 3: Polymer Characterization

  • Nuclear Magnetic Resonance (¹H NMR): Dissolve a small sample of the dry polymer in CDCl₃. Use the integration of the monomer vinyl peaks versus the polymer backbone peaks to determine monomer conversion. The presence of signals corresponding to the initiator fragment at the chain end can confirm successful initiation.[15]

  • Size Exclusion Chromatography (SEC/GPC): Dissolve a small sample of the purified polymer in THF. Analyze using an SEC/GPC system calibrated with polymer standards (e.g., polystyrene or PMMA). This will provide the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ). For a controlled polymerization, a PDI value between 1.05 and 1.2 is expected.[5]

Experimental Workflow Overview

ATRP_Workflow start Start reagents 1. Prepare Reagents (Monomer, Initiator, Solvent) start->reagents deoxygenate 3. Deoxygenate Reagents (Freeze-Pump-Thaw) in Schlenk Flask B reagents->deoxygenate catalyst 2. Prepare Catalyst Complex (CuBr + PMDETA in Anisole) in Schlenk Flask A combine 4. Initiate Reaction (Transfer A to B) catalyst->combine deoxygenate->combine polymerize 5. Polymerize (90°C, under N2) combine->polymerize terminate 6. Terminate Reaction (Cool & Expose to Air) polymerize->terminate purify 7. Catalyst Removal (Dilute with THF, pass through Alumina Column) terminate->purify precipitate 8. Isolate Polymer (Precipitate into cold Methanol) purify->precipitate dry 9. Dry Polymer (Vacuum Oven) precipitate->dry characterize 10. Characterization dry->characterize nmr ¹H NMR (Conversion, End Groups) characterize->nmr sec SEC / GPC (Mn, PDI) characterize->sec end End nmr->end sec->end

Caption: Step-by-step workflow for ATRP synthesis and analysis.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No Polymerization Oxygen in the system; Inactive catalyst; Impure monomer/solvent.Ensure rigorous deoxygenation; Use fresh, high-purity CuBr; Purify monomer by passing through basic alumina to remove inhibitor.
High PDI (>1.5) Initiation is too slow compared to propagation; Low deactivator concentration.Increase reaction temperature; Use a more active ligand (e.g., Me₆TREN); Ensure accurate stoichiometry of catalyst components.
Reaction Stops Prematurely Catalyst oxidation; Chain termination events.For long reaction times, consider an ATRP variant like ARGET or ICAR which uses a reducing agent to regenerate the Cu(I) activator.[16][17]
Sticky Polymer Product Low glass transition temperature (Tg) of the polymer; Residual solvent.Ensure complete drying under vacuum; If Tg is below room temp, the polymer will naturally be tacky.[14]
Green/Blue Polymer after Purification Incomplete catalyst removal.Pass through the alumina column a second time; Use a fresh alumina column.

Applications in Research and Development

The use of this compound as an initiator opens pathways to advanced materials for drug development and material science:

  • Amphiphilic Block Copolymers: The polymer chain grown from this initiator can serve as a macroinitiator for a second, hydrophilic monomer, creating amphiphilic block copolymers.[18][19] These materials are known to self-assemble into micelles or vesicles, which are excellent candidates for drug delivery vehicles.[20]

  • Surface Modification: The terminal ester group can be hydrolyzed to a carboxylic acid, providing an anchor point for grafting the polymer onto surfaces (e.g., nanoparticles, medical implants) to modify their properties, such as lubricity or biocompatibility.[21]

  • Functional Materials: The long alkyl chain can influence the thermal properties and morphology of the final polymer, making it useful for creating thermoplastic elastomers or polymer blends with unique phase behavior.

References

Application and Protocol for the Synthesis of Ether-Linked Phospholipids Using Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Phospholipid Ethers in Modern Research and Drug Development

Phospholipid ethers, a unique class of glycerophospholipids, are characterized by an alkyl chain attached to the sn-1 position of the glycerol backbone via an ether linkage, distinguishing them from the more common ester-linked phospholipids.[1][2] This structural difference imparts significant and unique physicochemical properties, influencing membrane fluidity, stability, and resistance to enzymatic degradation.[3] Naturally occurring ether lipids, such as plasmalogens, constitute a significant portion of the phospholipids in various tissues, including the central nervous system and the heart, where they are implicated in crucial biological functions like signal transduction and protection against oxidative stress.

The burgeoning interest in synthetic phospholipid ethers within the scientific and pharmaceutical communities stems from their potential as advanced drug delivery vehicles and therapeutic agents. The ether bond's stability enhances the in vivo lifetime of liposomal drug formulations, protecting the cargo from premature degradation. Furthermore, certain ether lipids exhibit inherent biological activities, including antitumor and immunomodulatory effects, making them attractive candidates for novel therapeutic strategies.

This application note provides a comprehensive guide to the synthesis of a model ether-linked phospholipid utilizing Ethyl 11-bromoundecanoate and a lysophosphatidylcholine precursor. The protocol is grounded in the principles of the Williamson ether synthesis, a robust and versatile method for forming ether linkages.[4][5][6] We will delve into the mechanistic underpinnings of this reaction, provide a detailed, step-by-step protocol, and outline methods for purification and characterization, thereby equipping researchers with the knowledge to confidently synthesize these valuable molecules.

Chemical Logic and Mechanistic Overview: The Williamson Ether Synthesis

The cornerstone of this synthetic strategy is the Williamson ether synthesis, a classic SN2 reaction.[5][6] This reaction involves the nucleophilic attack of an alkoxide ion on an alkyl halide, resulting in the formation of an ether and a salt byproduct. In our context, the hydroxyl group of a lysophosphatidylcholine acts as the alcohol precursor, which is deprotonated to form a potent alkoxide nucleophile. This nucleophile then attacks the electrophilic carbon of this compound, displacing the bromide leaving group to form the desired ether-linked phospholipid.

Several factors are critical for the success of the Williamson ether synthesis:

  • Choice of Base: A strong, non-nucleophilic base is required to deprotonate the hydroxyl group of the lysophosphatidylcholine without competing in the subsequent substitution reaction. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, and the resulting hydrogen gas byproduct is easily removed from the reaction mixture.

  • Reaction Solvent: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is ideal for SN2 reactions. These solvents can solvate the cation of the alkoxide, leaving the anionic nucleophile relatively "bare" and highly reactive.

  • Nature of the Alkyl Halide: The Williamson ether synthesis is most efficient with primary alkyl halides, such as this compound. Secondary and tertiary alkyl halides are more prone to undergo elimination (E2) reactions in the presence of a strong base, leading to the formation of undesired alkene byproducts.[5]

The overall reaction is depicted in the following scheme:

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Lysophosphatidylcholine Lysophosphatidylcholine (sn-glycero-3-phosphocholine derivative) EtherPhospholipid Ether-Linked Phospholipid (1-O-(10-ethoxycarbonyl-decyl)-sn-glycero-3-phosphocholine) Lysophosphatidylcholine->EtherPhospholipid 1. Deprotonation EthylBromoundecanoate This compound EthylBromoundecanoate->EtherPhospholipid 2. SN2 Attack Base Strong Base (e.g., NaH) Solvent Polar Aprotic Solvent (e.g., DMF) Salt Salt Byproduct (e.g., NaBr) EtherPhospholipid->Salt Gas Hydrogen Gas (H2) EtherPhospholipid->Gas

Figure 1: General scheme of the Williamson ether synthesis for producing an ether-linked phospholipid.

Experimental Protocol: Synthesis of 1-O-(10-ethoxycarbonyl-decyl)-sn-glycero-3-phosphocholine

This protocol details the synthesis of a specific ether-linked phospholipid using commercially available starting materials.

Materials and Equipment
Reagent/Material Grade Supplier Notes
L-α-Lysophosphatidylcholine (from egg yolk)≥99%e.g., Avanti Polar LipidsStore at -20°C under argon.
This compound≥97%e.g., Sigma-AldrichStore at room temperature.
Sodium hydride (NaH), 60% dispersion in mineral oilReagent gradee.g., Sigma-AldrichHighly reactive, handle with care.
Anhydrous N,N-Dimethylformamide (DMF)≥99.8%e.g., Sigma-AldrichStore over molecular sieves.
Dichloromethane (DCM)HPLC grade------
Methanol (MeOH)HPLC grade------
Chloroform (CHCl₃)HPLC grade------
HexaneACS grade---For washing NaH.
Saturated aqueous sodium bicarbonate (NaHCO₃)---------
Brine (saturated aqueous NaCl)---------
Anhydrous sodium sulfate (Na₂SO₄)---------
Silica gel 60 (230-400 mesh)------For column chromatography.
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄------
  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)

  • Syringes and needles

  • Separatory funnel

  • Rotary evaporator

  • Glass chromatography column

  • Standard laboratory glassware

Step-by-Step Methodology

protocol_workflow start Start prep_naH 1. Preparation of Sodium Hydride start->prep_naH add_lysoPC 2. Addition of Lysophosphatidylcholine prep_naH->add_lysoPC Anhydrous DMF add_bromoester 3. Addition of this compound add_lysoPC->add_bromoester Stir at RT reaction 4. Reaction add_bromoester->reaction Heat to 50-60°C quench 5. Quenching the Reaction reaction->quench Cool to 0°C, add MeOH workup 6. Aqueous Workup quench->workup Add DCM, wash with NaHCO₃ and brine purification 7. Purification by Column Chromatography workup->purification Dry organic layer, concentrate characterization 8. Characterization purification->characterization Elute with CHCl₃/MeOH gradient

Figure 2: Workflow for the synthesis of the target ether-linked phospholipid.

  • Preparation of Sodium Hydride:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), weigh out sodium hydride (1.2 equivalents relative to the lysophosphatidylcholine).

    • Wash the sodium hydride dispersion with anhydrous hexane (3 x 5 mL) to remove the mineral oil. Carefully decant the hexane washes using a cannula or syringe.

    • Dry the washed sodium hydride under a stream of inert gas.

  • Addition of Lysophosphatidylcholine:

    • Dissolve L-α-lysophosphatidylcholine (1.0 equivalent) in anhydrous DMF.

    • Slowly add the lysophosphatidylcholine solution to the flask containing the sodium hydride at 0°C (ice bath).

    • Allow the mixture to stir at room temperature for 1 hour. The evolution of hydrogen gas should be observed.

  • Addition of this compound:

    • Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the this compound solution dropwise to the reaction mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to 50-60°C and stir for 12-24 hours.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol:water (e.g., 65:25:4, v/v/v). The product should have a higher Rf value than the starting lysophosphatidylcholine.

  • Quenching the Reaction:

    • After the reaction is complete, cool the mixture to 0°C in an ice bath.

    • Carefully and slowly add methanol to quench any unreacted sodium hydride.

  • Aqueous Workup:

    • Dilute the reaction mixture with dichloromethane (DCM).

    • Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 20 mL) and then with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification by Column Chromatography:

    • Prepare a silica gel column packed in chloroform.

    • Load the crude product onto the column.

    • Elute the column with a stepwise gradient of increasing methanol in chloroform. A typical gradient might start with 100% chloroform, followed by 2%, 5%, 10%, and 20% methanol in chloroform.

    • Collect fractions and analyze them by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product as a white solid or a viscous oil.

Parameter Value/Condition
Reaction Temperature 50-60 °C
Reaction Time 12-24 hours
Solvent Anhydrous DMF
Base Sodium Hydride (NaH)
Purification Method Silica Gel Column Chromatography
Eluent System Chloroform/Methanol Gradient
Expected Yield 50-70%

Self-Validating System: Characterization and Quality Control

To ensure the successful synthesis and purity of the target ether-linked phospholipid, a combination of analytical techniques should be employed.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the reaction progress and assess the purity of the final product.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: A mixture of chloroform, methanol, and water (e.g., 65:25:4, v/v/v) is a good starting point. The polarity can be adjusted to achieve optimal separation.

  • Visualization: The spots can be visualized under UV light (if applicable), or by staining with a suitable reagent such as phosphomolybdic acid or iodine vapor. The product should appear as a single spot with a distinct Rf value.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an indispensable tool for structural elucidation.

  • ¹H NMR: The proton NMR spectrum will confirm the presence of the long alkyl ether chain, the glycerol backbone, the phosphocholine headgroup, and the ethyl ester. Key signals to look for include the triplet corresponding to the methyl group of the ethyl ester and the signals from the methylene groups adjacent to the ether linkage and the ester carbonyl.

  • ¹³C NMR: The carbon NMR spectrum will show the characteristic chemical shifts for the carbons in the alkyl ether chain, the glycerol backbone, and the phosphocholine headgroup. The absence of a carbonyl signal at the sn-1 position and the presence of a carbon signal corresponding to the ether linkage are definitive indicators of successful synthesis.

  • ³¹P NMR: The phosphorus NMR spectrum should show a single peak corresponding to the phosphate group, confirming the integrity of the phosphocholine headgroup.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized molecule.

  • Electrospray Ionization (ESI-MS): This soft ionization technique is well-suited for analyzing phospholipids. The mass spectrum should show the molecular ion peak corresponding to the calculated mass of the target ether-linked phospholipid.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation by identifying characteristic fragments of the phosphocholine headgroup and the alkyl ether chain.

Conclusion and Future Directions

The protocol detailed in this application note provides a reliable and reproducible method for the synthesis of ether-linked phospholipids using this compound. The Williamson ether synthesis is a powerful tool for introducing long alkyl chains at the sn-1 position of the glycerol backbone, enabling the creation of a diverse library of ether lipids for various research and development applications. The successful synthesis and purification of these molecules, validated by rigorous analytical characterization, will empower researchers to explore the unique biological roles of ether lipids and to develop novel lipid-based technologies for drug delivery and therapy. Future work could involve the synthesis of ether lipids with different chain lengths, degrees of unsaturation, and headgroups to investigate structure-activity relationships and to tailor their properties for specific applications.

References

Application Note & Protocol: Synthesis of (10-(Ethoxycarbonyl)decyl)triphenylphosphonium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Phosphonium Salts

In the landscape of modern organic synthesis, the Wittig reaction stands as a cornerstone for the stereoselective formation of carbon-carbon double bonds.[1][2] Its reliability and broad substrate scope have made it an indispensable tool in the synthesis of complex natural products, pharmaceuticals, and fine chemicals. The critical precursor to the reactive ylide, the phosphonium salt, is therefore a synthetic intermediate of paramount importance.

This document provides a detailed protocol for the synthesis of (10-(ethoxycarbonyl)decyl)triphenylphosphonium bromide. This specific phosphonium salt is a valuable bifunctional molecule, featuring a long aliphatic chain that can be incorporated into larger molecular architectures. The reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the phosphorus atom of triphenylphosphine attacks the electrophilic carbon atom bearing the bromine atom in Ethyl 11-bromoundecanoate.[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical principles that govern the experimental choices.

Reaction Scheme and Mechanism

The formation of the phosphonium salt is a direct and generally high-yielding quaternization reaction.[4] Triphenylphosphine serves as an excellent nucleophile, and the primary alkyl bromide is a suitable electrophile for the SN2 displacement.

Overall Reaction:

Triphenylphosphine + this compound -> (10-(Ethoxycarbonyl)decyl)triphenylphosphonium Bromide

Mechanism: The reaction is a classic SN2 displacement. The phosphorus atom of triphenylphosphine, with its available lone pair, attacks the carbon atom attached to the bromine. The C-Br bond breaks heterolytically, with bromide acting as the leaving group, resulting in the formation of a stable phosphonium salt.[5]

SN2_Mechanism TPP Ph₃P: TS [Ph₃P···CH₂(CH₂)₉COOEt···Br]ᵟ⁻ TPP->TS Nucleophilic Attack AlkylHalide Br-CH₂(CH₂)₉COOEt AlkylHalide->TS Product [Ph₃P⁺-CH₂(CH₂)₉COOEt] TS->Product Bond Formation LeavingGroup Br⁻ TS->LeavingGroup Bond Cleavage

Caption: SN2 mechanism for phosphonium salt formation.

Materials, Reagents, and Equipment

Successful synthesis requires high-purity reagents and dry glassware to prevent unwanted side reactions.

Reagent Specifications
ReagentFormulaMW ( g/mol )AmountMolesEquiv.Supplier
This compoundC₁₃H₂₅BrO₂293.2410.0 g34.1 mmol1.0Sigma-Aldrich
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.299.84 g37.5 mmol1.1TCI Chemicals
Acetonitrile (CH₃CN)C₂H₃N41.05100 mL--Fisher Scientific
Diethyl Ether (Et₂O)C₄H₁₀O74.12200 mL--VWR
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Glass funnel and filter paper

  • Büchner funnel and vacuum flask

  • Standard glassware for workup and recrystallization

  • Nitrogen or Argon gas inlet (optional, for rigorous conditions)

Detailed Experimental Protocol

This protocol outlines the synthesis, isolation, and purification of the target phosphonium salt.

Step 1: Reaction Setup and Execution
  • Preparation: Place a magnetic stir bar into a 250 mL round-bottom flask. Ensure all glassware is oven-dried to remove residual moisture.

  • Charging the Flask: To the flask, add this compound (10.0 g, 34.1 mmol) and triphenylphosphine (9.84 g, 37.5 mmol). Using a slight excess of triphenylphosphine ensures the complete consumption of the alkyl bromide.[6]

  • Solvent Addition: Add 100 mL of acetonitrile to the flask. Acetonitrile is a suitable polar aprotic solvent that facilitates SN2 reactions and has an appropriate boiling point for reflux.[6]

  • Reflux: Attach the reflux condenser, ensuring a gentle flow of cooling water. Heat the mixture to reflux (approx. 82°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed under reflux for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting materials. The formation of a white precipitate (the product) is often observed as the reaction progresses.

Step 2: Product Isolation
  • Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Further cooling in an ice bath can promote additional precipitation of the product.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid generously with cold diethyl ether (approx. 3 x 50 mL). This step is crucial for removing any unreacted triphenylphosphine and other non-polar impurities. The phosphonium salt is generally insoluble in diethyl ether.

Step 3: Purification
  • Recrystallization: The crude product can be further purified by recrystallization. A common solvent system for phosphonium salts is a mixture of dichloromethane and diethyl ether or ethyl acetate and hexane. Dissolve the crude solid in a minimal amount of the more polar solvent (e.g., dichloromethane) with gentle warming, then slowly add the less polar solvent (e.g., diethyl ether) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of crystals.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to remove all residual solvent.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis A Charge Flask: This compound Triphenylphosphine B Add Solvent: Acetonitrile A->B C Heat to Reflux (12-24 hours) B->C D Monitor by TLC C->D E Cool to RT / Ice Bath D->E F Vacuum Filter Product E->F G Wash with Diethyl Ether F->G H Recrystallize G->H I Dry Under Vacuum H->I J Characterization: NMR, MS, MP I->J

References

Synthesis of Nylon 11 from Ethyl 11-Bromoundecanoate: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Nylon 11

Nylon 11, a prominent member of the polyamide family, stands out for its unique combination of properties, including high tensile strength, excellent abrasion resistance, low water absorption, and superior flexibility, even at low temperatures.[1] These characteristics make it an indispensable material in a wide array of sectors, from automotive and aerospace to textiles and medical devices.[1][2] Unlike many other nylons derived from petroleum-based feedstocks, Nylon 11 is a bioplastic, synthesized from the monomer 11-aminoundecanoic acid, which is commercially produced from castor oil.[1][2][3] This renewable origin positions Nylon 11 as a more environmentally conscious alternative in many applications.[1]

This application note provides a detailed, step-by-step guide for the laboratory-scale synthesis of Nylon 11, starting from a readily available precursor, Ethyl 11-bromoundecanoate. This route offers a practical alternative for research and development purposes, allowing for the production of Nylon 11 without the need for the multi-step industrial process starting from castor oil.[4][5] We will delve into the chemical transformations involved, providing not just the "how" but also the "why" behind each experimental choice, ensuring a thorough understanding for researchers, scientists, and drug development professionals.

Synthetic Strategy: A Two-Step Approach

The synthesis of Nylon 11 from this compound is a two-stage process. The first stage involves the conversion of the terminal bromide of the ethyl ester into a primary amine. The second stage is the polycondensation of the resulting amino acid to form the final polymer.

Stage 1: From Bromo-ester to Amino Acid Monomer

The initial and most critical step is the selective transformation of the alkyl bromide into a primary amine. A direct reaction with ammonia is often inefficient and can lead to over-alkylation, forming secondary and tertiary amines.[6] To circumvent this, we will employ the Gabriel Synthesis , a robust and well-established method for preparing primary amines from primary alkyl halides.[7][8][9] This method utilizes potassium phthalimide as an ammonia surrogate, which undergoes nucleophilic substitution with the alkyl halide.[9][10] The resulting N-alkylphthalimide intermediate effectively "protects" the nitrogen, preventing over-alkylation.[8] Subsequent hydrolysis or hydrazinolysis of the phthalimide group liberates the desired primary amine.[7][8]

Following the formation of the amine, the ethyl ester group must be hydrolyzed to the corresponding carboxylic acid to yield the 11-aminoundecanoic acid monomer. This is typically achieved through acid- or base-catalyzed hydrolysis.[11][12][13]

Stage 2: Polycondensation to Nylon 11

With the 11-aminoundecanoic acid monomer in hand, the final step is a polycondensation reaction .[14] In this process, the amino group of one monomer molecule reacts with the carboxylic acid group of another, forming an amide linkage and releasing a molecule of water.[1] This chain-growth mechanism, when carried out at elevated temperatures, leads to the formation of long, linear polyamide chains that constitute Nylon 11.[1][15]

Visualizing the Synthesis

To provide a clear overview of the entire process, the following workflow diagram illustrates the key transformations from the starting material to the final polymer.

Synthesis_Workflow Start This compound Intermediate1 N-(10-ethoxycarbonyl-decyl)phthalimide Start->Intermediate1 1. Potassium Phthalimide 2. DMF, Heat (SN2) Intermediate2 11-Aminoundecanoic Acid Intermediate1->Intermediate2 Hydrazine Hydrate or Acid/Base Hydrolysis FinalProduct Nylon 11 Intermediate2->FinalProduct Polycondensation (Heat, Vacuum)

Caption: Synthetic workflow for Nylon 11 from this compound.

Detailed Experimental Protocols

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

  • This compound and its precursors can be irritating to the skin and eyes. Avoid direct contact.[16][17]

  • Hydrazine hydrate is toxic and a suspected carcinogen. Handle with extreme caution.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[16][18]

Part 1: Synthesis of 11-Aminoundecanoic Acid

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)Moles (mol)
This compound293.2429.30.1
Potassium Phthalimide185.2220.40.11
N,N-Dimethylformamide (DMF)-150 mL-
Hydrazine Hydrate (64-65%)50.066.0 mL~0.12
Hydrochloric Acid (conc.)-As needed-
Sodium Hydroxide40.00As needed-
Ethanol-As needed-
Diethyl Ether-As needed-

Step-by-Step Protocol:

  • Gabriel Amine Synthesis:

    • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (29.3 g, 0.1 mol) and Potassium Phthalimide (20.4 g, 0.11 mol).

    • Add 150 mL of N,N-Dimethylformamide (DMF) to the flask.

    • Heat the reaction mixture to 100-110 °C with stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is a classic SN2 substitution where the phthalimide anion displaces the bromide.[10]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into 500 mL of ice-cold water with vigorous stirring. The N-alkylated phthalimide intermediate will precipitate out.

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with water to remove any remaining DMF and unreacted potassium phthalimide.

    • Dry the solid product in a vacuum oven at 60 °C.

  • Hydrazinolysis and Hydrolysis:

    • Transfer the dried N-(10-ethoxycarbonyl-decyl)phthalimide to a 500 mL round-bottom flask.

    • Add 200 mL of ethanol to the flask, followed by hydrazine hydrate (6.0 mL, ~0.12 mol). The use of hydrazine provides a milder method for cleaving the phthalimide compared to harsh acidic or basic hydrolysis.[7]

    • Reflux the mixture with stirring for 4-6 hours. A white precipitate of phthalhydrazide will form.

    • After cooling to room temperature, acidify the mixture with concentrated hydrochloric acid to a pH of ~1. This will protonate the amine and precipitate the phthalhydrazide.

    • Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

    • The filtrate contains the ethyl ester of 11-aminoundecanoic acid hydrochloride. To hydrolyze the ester, add an equal volume of concentrated hydrochloric acid to the filtrate and reflux for an additional 4-6 hours. This acid-catalyzed hydrolysis converts the ester to a carboxylic acid.

    • After hydrolysis, cool the solution in an ice bath. The 11-aminoundecanoic acid hydrochloride will precipitate.

    • Collect the white solid by vacuum filtration and wash with a small amount of cold water.

    • To obtain the free amino acid, dissolve the hydrochloride salt in a minimum amount of hot water and neutralize it with a concentrated sodium hydroxide solution to a pH of ~7. The zwitterionic 11-aminoundecanoic acid will precipitate.[19]

    • Collect the purified 11-aminoundecanoic acid by vacuum filtration, wash with cold water, and dry in a vacuum oven at 80 °C. The expected yield is approximately 70-80%.

Part 2: Polycondensation of 11-Aminoundecanoic Acid to Nylon 11

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (g)
11-Aminoundecanoic Acid201.3210.0

Step-by-Step Protocol:

  • Monomer Preparation:

    • Ensure the 11-aminoundecanoic acid is completely dry, as any moisture will interfere with the polycondensation reaction.

  • Polycondensation Reaction:

    • Place the dried 11-aminoundecanoic acid (10.0 g) into a thick-walled glass reaction tube equipped for vacuum and with a nitrogen inlet.

    • Flush the tube with dry nitrogen to create an inert atmosphere.

    • Heat the tube in a sand bath or a suitable heating mantle to 210-220 °C. The monomer will melt and the polycondensation will begin, evidenced by the evolution of water vapor. This is a melt polycondensation process.[20][21]

    • Maintain this temperature for 2-3 hours under a slow stream of nitrogen to facilitate the removal of water.

    • After this initial period, gradually apply a vacuum to the system over 1-2 hours to further drive the reaction to completion by removing the water byproduct.[1]

    • Continue heating under high vacuum for an additional 2-3 hours. The viscosity of the melt will noticeably increase as the polymer chains grow.

    • To stop the reaction, release the vacuum with nitrogen and allow the reaction tube to cool to room temperature.

    • The resulting solid is Nylon 11. The polymer can be removed from the tube by carefully breaking the glass (use appropriate safety precautions) or by designing the reaction vessel for easy removal of the solid polymer.

Characterization of Nylon 11

The synthesized Nylon 11 can be characterized by various analytical techniques to confirm its identity and properties:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide I (C=O stretch) and amide II (N-H bend) bands.

  • Differential Scanning Calorimetry (DSC): To determine the melting point (Tm) and glass transition temperature (Tg) of the polymer.[22]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

Mechanism of Polycondensation

The formation of Nylon 11 from 11-aminoundecanoic acid is a classic example of AB-type polycondensation. The amino group (-NH₂) of one monomer acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carboxylic acid group (-COOH) of another monomer. This results in the formation of an amide bond and the elimination of a water molecule.

Polycondensation_Mechanism Monomer1 H₂N-(CH₂)₁₀-COOH Dimer H₂N-(CH₂)₁₀-CO-NH-(CH₂)₁₀-COOH + H₂O Monomer1->Dimer Monomer2 H₂N-(CH₂)₁₀-COOH Monomer2->Dimer

References

Application Notes & Protocols: Leveraging Ethyl 11-bromoundecanoate for the Fabrication of Advanced Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 11-bromoundecanoate as a versatile precursor for the synthesis and fabrication of functionalized self-assembled monolayers (SAMs) on gold surfaces. This document elucidates the underlying scientific principles, provides detailed, field-proven protocols, and discusses the characterization and potential applications of these highly ordered molecular architectures.

Foundational Principles: From an Alkyl Bromide to a Functional Surface

Self-assembled monolayers (SAMs) represent a cornerstone of modern surface science, enabling the precise modification of surface properties at the molecular level.[1][2] The spontaneous organization of organic molecules onto a substrate offers an elegant and powerful method to control wettability, adhesion, biocompatibility, and electronic properties.[1][2] Alkanethiols on gold are a classic example of SAM formation, driven by the strong affinity between sulfur and gold.[3][4]

This compound is a particularly valuable starting material for crafting functional SAMs. Its long alkyl chain (C11) promotes the formation of densely packed and well-ordered monolayers due to significant van der Waals interactions between adjacent molecules.[5] The terminal ethyl ester group can be either retained as a defined chemical functionality or further modified post-assembly. However, the key to its application lies in the conversion of the terminal bromine atom into a sulfur-based headgroup capable of chemisorption onto a gold surface. This two-stage approach—synthesis of a thiol-terminated molecule followed by self-assembly—provides a robust platform for creating highly tailored surfaces.

The overall workflow can be conceptualized as a two-part process:

  • Chemical Synthesis: Conversion of the terminal bromo-group of this compound to a thiol group.

  • Self-Assembly: Spontaneous formation of a highly ordered monolayer of the synthesized thiol on a gold substrate.

This methodology allows for the creation of surfaces with a wide range of functionalities, crucial for applications in biosensors, drug delivery systems, and molecular electronics.[2][6]

Experimental Workflows and Protocols

Synthesis of Ethyl 11-mercaptoundecanoate from this compound

The conversion of the alkyl bromide to a thiol is a critical first step. A common and effective method involves the use of thiourea followed by hydrolysis. This two-step, one-pot synthesis is generally high-yielding and avoids the direct use of odorous and easily oxidized thiols.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
This compound>96.0%TCI Chemicals
ThioureaACS Reagent GradeSigma-Aldrich
Sodium Hydroxide (NaOH)ACS Reagent GradeFisher Scientific
Hydrochloric Acid (HCl)ACS Reagent GradeVWR
Ethanol (200 proof)AnhydrousDecon Labs
Diethyl EtherAnhydrousSigma-Aldrich
Magnesium Sulfate (MgSO4)AnhydrousAcros Organics

Step-by-Step Protocol:

  • Thiourea Adduct Formation:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) and thiourea (1.1 equivalents) in ethanol (e.g., 50 mL for 10 mmol of the bromide).

    • Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature. The isothiouronium salt may precipitate upon cooling.

  • Hydrolysis to Thiol:

    • To the cooled reaction mixture, add a solution of sodium hydroxide (3 equivalents) in water (e.g., 20 mL).

    • Heat the mixture to reflux for an additional 2-3 hours. This will hydrolyze the isothiouronium salt to the corresponding thiol.

    • Cool the reaction mixture in an ice bath.

    • Acidify the mixture to a pH of ~1-2 by the slow addition of concentrated hydrochloric acid. This protonates the thiolate to form the thiol.

  • Extraction and Purification:

    • Transfer the acidified mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product, Ethyl 11-mercaptoundecanoate, can be further purified by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • Thiourea: Provides a stable and odorless precursor to the thiol, minimizing premature oxidation.

  • Ethanol: A suitable solvent for both reactants and facilitates the reaction at a reasonable temperature.

  • NaOH Hydrolysis: A strong base is required to effectively hydrolyze the stable isothiouronium salt.

  • Acidification: The thiol is generated in its protonated form, which is more soluble in organic solvents for extraction.

Preparation of Self-Assembled Monolayers on Gold Substrates

With the synthesized Ethyl 11-mercaptoundecanoate in hand, the next stage is the self-assembly onto a gold substrate. The quality of the resulting SAM is highly dependent on the cleanliness of the gold surface and the assembly conditions.

Materials & Reagents:

Reagent/MaterialGradeSupplier Example
Gold-coated substrates (e.g., on silicon or glass)-Platypus Technologies
Ethyl 11-mercaptoundecanoateSynthesized-
Ethanol (200 proof)AnhydrousDecon Labs
Piranha solution (7:3 H₂SO₄:H₂O₂) or UV/Ozone cleaner--
Dry Nitrogen GasHigh PurityAirgas

Step-by-Step Protocol:

  • Substrate Cleaning (Critical Step):

    • Piranha Etch (Caution: Extremely corrosive and reactive! Handle with extreme care in a fume hood with appropriate PPE): Immerse the gold substrates in freshly prepared piranha solution (a 7:3 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes.[7] This will remove organic contaminants.

    • Alternative UV/Ozone Cleaning: For a safer alternative, expose the gold substrates to a UV/ozone cleaner for 15-20 minutes.[8] This method is also effective at removing organic residues.

    • Rinse the cleaned substrates thoroughly with deionized water and then with ethanol.[4]

    • Dry the substrates under a stream of dry nitrogen gas.

  • SAM Formation:

    • Prepare a dilute solution of Ethyl 11-mercaptoundecanoate in anhydrous ethanol. A typical concentration is 1 mM.[7]

    • Immediately immerse the clean, dry gold substrates into the thiol solution in a clean container.[3]

    • To prevent oxidation of the thiol, it is good practice to backfill the container with dry nitrogen gas and seal it.[3]

    • Allow the self-assembly process to proceed for 12-24 hours at room temperature.[7][9] While initial monolayer formation is rapid, longer incubation times promote a more ordered and densely packed film.[3]

  • Rinsing and Drying:

    • After the incubation period, remove the substrates from the thiol solution.

    • Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.[4]

    • Dry the SAM-coated substrates under a gentle stream of dry nitrogen gas.

    • Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or further use.[3]

Experimental Workflow Diagram:

SAM_Preparation_Workflow cluster_synthesis Synthesis of Thiol Precursor cluster_sam SAM Formation start This compound thiourea React with Thiourea in Ethanol start->thiourea hydrolysis Hydrolyze with NaOH thiourea->hydrolysis acidify Acidify with HCl hydrolysis->acidify extract Extract and Purify acidify->extract thiol Ethyl 11-mercaptoundecanoate extract->thiol immerse Immerse in Thiol Solution (1 mM in Ethanol) thiol->immerse gold_sub Gold Substrate clean Clean Substrate (Piranha or UV/Ozone) gold_sub->clean clean->immerse incubate Incubate (12-24h) immerse->incubate rinse Rinse with Ethanol incubate->rinse dry Dry with Nitrogen rinse->dry final_sam Functionalized SAM on Gold dry->final_sam

Caption: Workflow for SAM preparation from this compound.

Characterization of the Self-Assembled Monolayer

The quality and properties of the fabricated SAM should be verified using appropriate surface-sensitive analytical techniques.

TechniqueInformation ObtainedExpected Results for a High-Quality SAM
Contact Angle Goniometry Surface wettability and hydrophobicity.A high advancing contact angle for water (>100°) on the ethyl ester-terminated surface, indicating a hydrophobic and well-ordered monolayer.[10]
Ellipsometry Monolayer thickness.A uniform thickness consistent with the length of a tilted alkyl chain (e.g., ~15-20 Å for a C11 thiol).[10]
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical states of the surface.Presence of S 2p peaks corresponding to gold-thiolate bonds, along with C 1s and O 1s from the alkyl chain and ester group. Absence of a Br 3d signal confirms the successful conversion of the starting material.
Reflection-Absorption Infrared Spectroscopy (RAIRS) Molecular orientation and packing of the alkyl chains.C-H stretching frequencies around 2919 cm⁻¹ and 2850 cm⁻¹, indicative of a crystalline-like, all-trans conformation of the alkyl chains.[9]

Logical Relationship of Characterization:

Characterization_Logic cluster_props Inferred Properties cluster_tech Characterization Techniques SAM Prepared SAM ContactAngle Contact Angle Goniometry SAM->ContactAngle Ellipsometry Ellipsometry SAM->Ellipsometry XPS XPS SAM->XPS RAIRS RAIRS SAM->RAIRS Quality High Quality & Purity Function Desired Surface Functionality Quality->Function Structure Ordered Structure Structure->Quality Composition Correct Chemical Composition Composition->Quality ContactAngle->Structure Ellipsometry->Structure XPS->Composition RAIRS->Structure

Caption: Logic of SAM characterization techniques and inferred properties.

Applications and Further Functionalization

The SAMs prepared from this compound serve as a versatile platform for a multitude of applications. The terminal ethyl ester group can be hydrolyzed to a carboxylic acid, which can then be used for covalent immobilization of biomolecules such as proteins, DNA, or drugs through amide bond formation.[4] This opens up possibilities in:

  • Biosensors: Covalently attaching enzymes or antibodies to the SAM surface for specific analyte detection.[2][6]

  • Drug Delivery: Functionalizing surfaces of medical implants or nanoparticles to control drug release or improve biocompatibility.[2]

  • Molecular Electronics: Creating well-defined insulating layers or platforms for molecular wiring.[11]

  • Corrosion Protection: Forming a dense, passivating layer on metal surfaces.[1]

The ability to start from a readily available and stable precursor like this compound provides a reliable and reproducible route to these advanced applications.

References

Application Notes and Protocols for the Synthesis of Novel Antibacterial Acrylic Monomers using Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Ethyl 11-bromoundecanoate in the synthesis of novel antibacterial acrylic monomers. This document outlines the synthesis, polymerization, and antibacterial evaluation of these monomers, offering detailed protocols and the scientific rationale behind the experimental choices.

Introduction: The Imperative for Advanced Antibacterial Materials

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. One promising approach is the creation of inherently antibacterial polymers. These materials offer a durable and non-leaching alternative to traditional antibiotics, finding applications in medical devices, dental resins, coatings, and textiles.[1][2][3]

Quaternary ammonium compounds (QACs) are a well-established class of disinfectants that can be incorporated into polymer structures to confer potent antibacterial activity.[4][5][6] The primary mechanism of action involves the electrostatic interaction between the positively charged quaternary ammonium group and the negatively charged bacterial cell membrane, leading to membrane disruption and cell death.[1][4]

This guide focuses on the synthesis of a novel antibacterial acrylic monomer by reacting this compound with an amine-containing acrylic monomer. The long undecanoate chain of this compound is hypothesized to enhance the antibacterial efficacy by facilitating the insertion of the QAC into the bacterial membrane, thereby increasing its disruptive power.[1][4][7]

Experimental Overview

The overall workflow for the synthesis and evaluation of the antibacterial acrylic polymer is depicted below. This process begins with the quaternization of an amine-containing acrylic monomer with this compound, followed by the polymerization of the resulting monomer, and concludes with the assessment of its antibacterial properties.

G cluster_0 Monomer Synthesis cluster_1 Polymerization cluster_2 Antibacterial Evaluation A Reactants: - 2-(Dimethylamino)ethyl methacrylate (DMAEMA) - this compound B Quaternization Reaction A->B C Purification B->C D Characterization (NMR, FT-IR) C->D E Synthesized Monomer D->E F Free Radical Polymerization E->F G Purification F->G H Characterization (GPC, TGA) G->H I Polymer Sample H->I J Minimum Inhibitory Concentration (MIC) Assay I->J K Colony Forming Unit (CFU) Assay I->K L Data Analysis J->L K->L

Caption: Experimental workflow for the synthesis and evaluation of the antibacterial acrylic polymer.

Part 1: Synthesis of the Antibacterial Acrylic Monomer

This section details the synthesis of a novel quaternary ammonium acrylic monomer from 2-(dimethylamino)ethyl methacrylate (DMAEMA) and this compound.

Reaction Scheme

G DMAEMA 2-(Dimethylamino)ethyl methacrylate (DMAEMA) Monomer Antibacterial Acrylic Monomer DMAEMA->Monomer + EBU This compound EBU->Monomer Quaternization

Caption: Synthesis of the antibacterial acrylic monomer.

Protocol: Synthesis of 11-((2-(methacryloyloxy)ethyl)dimethylammonio)undecanoate bromide

Materials:

  • 2-(Dimethylamino)ethyl methacrylate (DMAEMA) (≥98%)

  • This compound (≥97%)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.7%)

  • Magnetic stirrer with heating plate

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (63.6 mmol) of 2-(dimethylamino)ethyl methacrylate (DMAEMA) in 100 mL of anhydrous acetonitrile.

  • Addition of Alkyl Halide: To the stirred solution, add 18.7 g (63.6 mmol) of this compound.

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., nitrogen) and heat the mixture to 60°C with continuous stirring. Allow the reaction to proceed for 24-48 hours. The progress of the quaternization can be monitored by techniques like proton NMR.[8]

  • Product Precipitation: After the reaction is complete, cool the mixture to room temperature. Add the reaction mixture dropwise to a beaker containing 500 mL of cold, stirred anhydrous diethyl ether. The product will precipitate as a white solid.

  • Isolation and Washing: Isolate the precipitate by vacuum filtration. Wash the solid product with three portions of 50 mL of cold anhydrous diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the purified monomer under vacuum at room temperature for 24 hours to yield a white powder.

  • Characterization: Characterize the structure of the synthesized monomer using ¹H NMR and FT-IR spectroscopy.

Rationale for Experimental Choices:

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for quaternization reactions as it can dissolve the reactants and stabilize the charged transition state.

  • Temperature: A moderately elevated temperature of 60°C is used to increase the reaction rate without causing unwanted side reactions or polymerization of the acrylic monomer.

  • Inert Atmosphere: An inert atmosphere is crucial to prevent the polymerization of the methacrylate monomer, which can be initiated by oxygen.

  • Purification: Precipitation in a non-polar solvent like diethyl ether is an effective method to separate the ionic quaternary ammonium salt product from the less polar starting materials.

Part 2: Polymerization of the Antibacterial Acrylic Monomer

This section describes the free-radical polymerization of the synthesized antibacterial monomer.

Protocol: Free-Radical Polymerization

Materials:

  • Synthesized antibacterial acrylic monomer

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized from methanol)

  • N,N-Dimethylformamide (DMF) (anhydrous, ≥99.8%)

  • Methanol

  • Dialysis tubing (MWCO 3500 Da)

Procedure:

  • Reaction Setup: In a Schlenk tube, dissolve 5.0 g of the synthesized monomer and 0.05 g (0.3 mmol) of AIBN in 20 mL of anhydrous DMF.

  • Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.

  • Polymerization: After the final thaw, backfill the tube with an inert gas (nitrogen or argon) and place it in a preheated oil bath at 70°C. Allow the polymerization to proceed for 24 hours.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the polymer by slowly adding the viscous solution to 200 mL of stirred methanol.

  • Purification: Isolate the polymer by filtration and redissolve it in a minimal amount of DMF. Purify the polymer by dialysis against deionized water for 48 hours, changing the water every 12 hours.

  • Drying: Lyophilize the purified polymer solution to obtain the final polymer as a white solid.

  • Characterization: Determine the molecular weight and polydispersity index (PDI) of the polymer using Gel Permeation Chromatography (GPC). Analyze the thermal stability using Thermogravimetric Analysis (TGA).

Rationale for Experimental Choices:

  • Initiator: AIBN is a common thermal initiator for free-radical polymerization that decomposes at a controlled rate at 70°C.

  • Degassing: The removal of oxygen is critical as it can act as a radical scavenger and terminate the polymerization process.

  • Purification: Dialysis is an effective method to remove unreacted monomer, initiator fragments, and low molecular weight oligomers from the polymer.

Part 3: Evaluation of Antibacterial Activity

This section outlines the protocols for assessing the antibacterial efficacy of the synthesized polymer against common Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Synthesized antibacterial polymer

  • Staphylococcus aureus (e.g., ATCC 25923)

  • Escherichia coli (e.g., ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Culture Preparation: Inoculate a single colony of S. aureus and E. coli into separate tubes containing 5 mL of MHB. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Serial Dilutions: Prepare a stock solution of the antibacterial polymer in sterile deionized water. Perform two-fold serial dilutions of the polymer in MHB in a 96-well plate to achieve a range of concentrations (e.g., 512 µg/mL to 1 µg/mL).

  • Inoculation: Dilute the bacterial cultures to a final concentration of approximately 5 x 10⁵ CFU/mL in MHB. Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate containing the polymer dilutions.

  • Controls: Include a positive control (bacteria in MHB without polymer) and a negative control (MHB only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the polymer at which no visible bacterial growth (turbidity) is observed.

Protocol: Colony Forming Unit (CFU) Assay for Contact Killing

This assay evaluates the bactericidal activity of the polymer when coated on a surface.

Materials:

  • Polymer-coated and uncoated (control) sterile glass coverslips

  • Bacterial cultures (S. aureus and E. coli)

  • Phosphate-buffered saline (PBS)

  • Tryptic Soy Agar (TSA) plates

Procedure:

  • Surface Preparation: Prepare a solution of the polymer in a suitable solvent and coat sterile glass coverslips. Ensure the solvent is completely evaporated.

  • Bacterial Suspension: Prepare a bacterial suspension in PBS with a concentration of approximately 1 x 10⁶ CFU/mL.

  • Incubation: Place the polymer-coated and uncoated coverslips in a sterile petri dish. Pipette 100 µL of the bacterial suspension onto the surface of each coverslip. Incubate at 37°C for a defined contact time (e.g., 1, 2, 4 hours).

  • Bacterial Recovery: After the incubation period, transfer the coverslips to a tube containing 10 mL of sterile PBS and vortex vigorously for 1 minute to dislodge the surviving bacteria.

  • Plating: Perform serial dilutions of the bacterial suspension in PBS and plate 100 µL of each dilution onto TSA plates.

  • Incubation and Counting: Incubate the plates at 37°C for 24 hours. Count the number of colonies on the plates and calculate the number of CFU/mL.

  • Data Analysis: Compare the number of surviving bacteria on the polymer-coated surfaces to the uncoated control surfaces to determine the percentage reduction in bacterial viability.

Data Presentation

Quantitative data from the characterization and antibacterial assays should be summarized in tables for clear comparison.

Table 1: Physicochemical Properties of the Synthesized Polymer

PropertyValue
Molecular Weight (Mn) ( g/mol )
Polydispersity Index (PDI)
Thermal Decomposition Temp (°C)

Table 2: Antibacterial Activity of the Synthesized Polymer

MicroorganismMIC (µg/mL)% Reduction in CFU (after 4h contact)
Staphylococcus aureus
Escherichia coli

Conclusion

These application notes provide a detailed framework for the synthesis and evaluation of novel antibacterial acrylic monomers and polymers using this compound. The long alkyl chain introduced by this reagent is anticipated to significantly enhance the antibacterial properties of the resulting materials. The provided protocols are designed to be robust and reproducible, enabling researchers to explore the potential of this class of materials in various applications requiring antimicrobial surfaces.

References

Application Notes and Protocols for the Synthesis of Fatty Acid-Linker Constructs for Biomolecule Conjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Biomolecule Therapeutics through Lipidation

The covalent attachment of fatty acids to biomolecules, a process known as lipidation, has emerged as a powerful strategy in drug development and biomedical research. This technique modifies the physicochemical properties of peptides, proteins, oligonucleotides, and small molecules to enhance their therapeutic potential.[1] The primary rationale behind fatty acid conjugation is to improve the pharmacokinetic profile of a biomolecule, significantly extending its circulatory half-life.[2] This is often achieved by promoting reversible binding to serum albumin, the most abundant protein in blood plasma, which acts as a natural transporter for fatty acids.[3][4] This interaction effectively creates a circulating reservoir of the therapeutic, reducing renal clearance and enzymatic degradation.[5]

This guide provides a comprehensive overview of the synthesis of fatty acid-linker constructs and their subsequent conjugation to biomolecules. We will delve into the critical components of these constructs, explore the most common and robust conjugation chemistries, and provide detailed, field-proven protocols for their implementation in a research setting.

Core Components of Fatty Acid-Linker Constructs

The design of a successful fatty acid-biomolecule conjugate hinges on the careful selection of its three core components: the fatty acid, the linker, and the reactive handle for conjugation.

1. The Fatty Acid: The Albumin-Binding Moiety

The choice of fatty acid is paramount as it directly influences the binding affinity to albumin and, consequently, the in vivo half-life of the conjugate. Long-chain saturated fatty acids are most commonly employed due to their high affinity for the fatty acid binding sites on albumin.[4]

  • Commonly Used Fatty Acids:

    • Myristic acid (C14): Used in the FDA-approved insulin analog, Detemir, to prolong its action.[6]

    • Palmitic acid (C16): A widely used fatty acid for enhancing the half-life of various peptides and proteins.[6]

    • Stearic acid (C18): Another long-chain saturated fatty acid that confers strong albumin binding.[5]

The carboxylic acid group of the fatty acid is the point of attachment for the linker.

2. The Linker: Spacing and Solubility

A linker is often incorporated between the fatty acid and the biomolecule to provide spatial separation, which can be crucial for preserving the biological activity of the biomolecule. Linkers can also be used to enhance the solubility of the overall construct.

  • Polyethylene Glycol (PEG) Linkers: PEG is a popular choice for linkers due to its hydrophilicity, biocompatibility, and ability to increase the hydrodynamic radius of the conjugate.[7][8] The length of the PEG chain can be varied to optimize the pharmacokinetic properties of the final conjugate.

3. The Reactive Handle: The Gateway to Conjugation

The terminus of the linker is functionalized with a reactive group that will form a covalent bond with a specific functional group on the target biomolecule. The choice of reactive handle dictates the conjugation chemistry to be employed.

  • N-hydroxysuccinimide (NHS) Esters: Highly reactive towards primary amines (-NH2), found at the N-terminus of proteins and on the side chains of lysine residues.[9][10]

  • Maleimides: Specifically react with sulfhydryl groups (-SH) on cysteine residues.[][12]

  • Alkynes and Azides: Used in "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), offering high specificity and efficiency.[13][14]

Key Conjugation Chemistries: A Practical Guide

The selection of a conjugation strategy depends on the available functional groups on the biomolecule and the desired site of attachment.

NHS Ester Chemistry for Amine-Reactive Conjugation

This is one of the most common methods for labeling proteins and peptides.[15] The reaction involves the nucleophilic attack of a primary amine on the NHS ester, forming a stable amide bond.[1]

Causality Behind Experimental Choices:

  • pH: The reaction is highly pH-dependent. A pH range of 7.2 to 8.5 is optimal.[1] Below this range, the amines are protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction.[1][9]

  • Buffers: Amine-free buffers such as phosphate, bicarbonate, borate, or HEPES are essential to avoid competition with the target biomolecule.[1] Tris buffer is incompatible.[9]

  • Solvent: Fatty acid NHS esters often have poor aqueous solubility and are typically dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the reaction mixture.[1]

Diagram 1: NHS Ester Conjugation Workflow

NHS_Ester_Workflow cluster_synthesis Part 1: Synthesis of Fatty Acid-NHS Ester cluster_conjugation Part 2: Conjugation to Biomolecule cluster_purification Part 3: Purification and Analysis FattyAcid Fatty Acid NHS_DCC NHS, DCC in Anhydrous Solvent FattyAcid->NHS_DCC Activation Activated_FA Fatty Acid-NHS Ester NHS_DCC->Activated_FA Reaction Reaction in Amine-Free Buffer (pH 7.2-8.5) Activated_FA->Reaction Biomolecule Biomolecule with Primary Amines (e.g., Protein) Biomolecule->Reaction Conjugate Fatty Acid-Biomolecule Conjugate Reaction->Conjugate Purification Size Exclusion Chromatography Conjugate->Purification Analysis Mass Spectrometry (for Degree of Labeling) Purification->Analysis

Caption: Workflow for fatty acid conjugation via NHS ester chemistry.

Protocol 1: Synthesis of a Fatty Acid-NHS Ester and Conjugation to a Model Protein (e.g., BSA)

Materials:

  • Fatty acid (e.g., Palmitic Acid)

  • N-hydroxysuccinimide (NHS)

  • N,N'-dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., PD-10)

Part A: Synthesis of Palmitic Acid-NHS Ester [1]

  • Dissolve palmitic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) dissolved in a small amount of anhydrous DCM dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude palmitic acid-NHS ester.

  • The product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol).

Part B: Conjugation of Palmitic Acid-NHS Ester to BSA [16]

  • Prepare a 10 mg/mL solution of BSA in PBS (pH 7.4).

  • Prepare a 10-20 mM stock solution of palmitic acid-NHS ester in DMSO.

  • Add a 10- to 20-fold molar excess of the palmitic acid-NHS ester stock solution to the BSA solution while gently vortexing.[1]

  • Incubate the reaction for 1-4 hours at room temperature.

  • Purify the conjugate and remove excess unreacted fatty acid-NHS ester using a size-exclusion chromatography column equilibrated with PBS.

  • Determine the degree of labeling (DOL) by MALDI-TOF mass spectrometry, which will show an increase in the molecular weight of the protein corresponding to the number of attached fatty acid molecules.[1]

ParameterRecommended ConditionRationale
pH 7.2 - 8.5Optimal for amine reactivity; minimizes NHS ester hydrolysis.[1]
Buffer Phosphate, Bicarbonate, Borate, HEPESAmine-free to prevent competition with the biomolecule.[1]
Molar Ratio (Ester:Protein) 10:1 to 20:1A starting point to achieve a sufficient degree of labeling.[1]
Solvent for Ester DMSO or DMFImproves solubility of often poorly water-soluble fatty acid NHS esters.[1]

Table 1: Key Parameters for NHS Ester Conjugation Efficiency.

Maleimide Chemistry for Thiol-Reactive Conjugation

This chemistry offers high selectivity for the sulfhydryl groups of cysteine residues, which are often less abundant than lysine residues in proteins, allowing for more site-specific conjugation.[12] The reaction is a Michael addition that forms a stable thioether bond.[]

Causality Behind Experimental Choices:

  • pH: The optimal pH range for the maleimide-thiol reaction is 6.5-7.5.[17] Above this range, the maleimide group can react with amines, and the stability of the thioether bond can be compromised.

  • Reducing Agents: If the target cysteine residues are involved in disulfide bonds, they must first be reduced. TCEP (tris(2-carboxyethyl)phosphine) is a suitable reducing agent as it does not contain a thiol and will not interfere with the subsequent maleimide reaction.[17]

  • Oxygen Sensitivity: Thiols can be sensitive to oxidation. It is advisable to use degassed buffers to minimize this side reaction.[17]

Diagram 2: Maleimide Conjugation Workflow

Maleimide_Workflow cluster_synthesis Part 1: Synthesis of Fatty Acid-Linker-Maleimide cluster_conjugation Part 2: Conjugation to Biomolecule cluster_purification Part 3: Purification and Analysis FattyAcidLinker Fatty Acid-Linker with Amine Terminus MaleimideReagent Maleimide-NHS Ester FattyAcidLinker->MaleimideReagent Reaction Activated_FA_Maleimide Fatty Acid-Linker-Maleimide MaleimideReagent->Activated_FA_Maleimide Reaction Reaction in Degassed Buffer (pH 6.5-7.5) Activated_FA_Maleimide->Reaction Biomolecule Biomolecule with Free Thiols (e.g., Peptide) Reduction Optional: Reduction of Disulfide Bonds (TCEP) Biomolecule->Reduction Reduction->Reaction Conjugate Fatty Acid-Biomolecule Conjugate Reaction->Conjugate Purification Reverse-Phase HPLC or SEC Conjugate->Purification Analysis Mass Spectrometry Purification->Analysis

Caption: Workflow for fatty acid conjugation via maleimide chemistry.

Protocol 2: Synthesis of a Fatty Acid-PEG-Maleimide and Conjugation to a Cysteine-Containing Peptide

Materials:

  • Amine-terminated Fatty Acid-PEG (e.g., Palmitoyl-PEG-NH2)

  • Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) or similar heterobifunctional crosslinker

  • Cysteine-containing peptide

  • Degassed PBS, pH 7.0

  • TCEP (optional)

  • Anhydrous DMSO or DMF

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Part A: Synthesis of Fatty Acid-PEG-Maleimide

  • Dissolve the amine-terminated Fatty Acid-PEG (1 equivalent) in a suitable solvent like DCM.

  • Add a slight excess of SMCC (1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine).

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Purify the product by flash chromatography to obtain the Fatty Acid-PEG-Maleimide.

Part B: Conjugation to a Cysteine-Containing Peptide [17]

  • Dissolve the cysteine-containing peptide in degassed PBS, pH 7.0.

  • If the peptide contains disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Prepare a 10 mM stock solution of the Fatty Acid-PEG-Maleimide in DMSO.

  • Add a 10-20 fold molar excess of the maleimide stock solution to the peptide solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

  • Purify the final conjugate by RP-HPLC.

  • Confirm the identity of the product by mass spectrometry.

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Selective for thiol reaction; minimizes side reactions with amines.[17]
Buffer Degassed PBS, HEPES, Tris (pH ≤ 7.5)Prevents oxidation of free thiols.[17]
Reducing Agent (if needed) TCEPReduces disulfide bonds without introducing competing thiols.[17]
Molar Ratio (Maleimide:Peptide) 10:1 to 20:1Ensures efficient conjugation to the target thiol.[17]

Table 2: Key Parameters for Maleimide Conjugation Efficiency.

Click Chemistry: A Bioorthogonal Approach

Click chemistry, particularly the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an alternative strategy that is highly specific and bioorthogonal.[13] This involves incorporating a fatty acid analog containing an alkyne or azide group into a biomolecule, followed by reaction with a correspondingly functionalized linker or tag.[14][18] This method is particularly useful for labeling proteins in complex biological systems.[19]

The synthesis of the required fatty acid analogs (e.g., 15-hexadecynoic acid) and their subsequent use in metabolic labeling and click chemistry protocols have been well-described in the literature.[13]

Conclusion and Future Perspectives

Bioconjugation with fatty acids is a versatile and powerful strategy for improving the therapeutic properties of biomolecules.[1] A thorough understanding of the underlying chemistry, careful optimization of reaction conditions, and comprehensive characterization of the resulting conjugates are essential for the successful application of this technology.[6] The choice between amine-reactive, thiol-reactive, or bioorthogonal chemistries will depend on the specific biomolecule and the desired outcome. As research in this field continues to advance, we can expect the development of even more sophisticated and effective fatty acid-based bioconjugates for a wide range of medical and research applications.

References

Application Notes and Protocols for the Acylation of Amino Groups with Ethyl 11-bromoundecanoate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Bifunctional Linkers in Advanced Therapeutics

In the landscape of modern drug development, particularly in the realms of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker molecule is a critical component that dictates the efficacy, stability, and pharmacokinetic profile of the therapeutic agent.[1][2] Ethyl 11-bromoundecanoate emerges as a valuable bifunctional linker precursor, possessing two distinct reactive sites: an ethyl ester and a terminal alkyl bromide. The strategic acylation of a primary amino group with this molecule installs a long aliphatic chain, which can serve to connect a targeting moiety (like an antibody) to a cytotoxic payload or an E3 ligase ligand.[3] This guide provides a comprehensive overview and detailed protocols for the N-acylation of primary amino groups using this compound, a key step in the synthesis of these advanced therapeutic constructs.

The long undecanoyl chain offers spatial separation between the conjugated entities, which can be crucial for maintaining their individual biological activities. Furthermore, the terminal bromide provides a versatile handle for subsequent nucleophilic substitution reactions, allowing for the attachment of the second component of the bifunctional molecule. This application note will delve into the chemical principles, provide a robust experimental protocol, and address potential challenges in the acylation reaction, catering to researchers and scientists in the field of drug development.

Reaction Mechanism: The Schotten-Baumann Approach to Amide Bond Formation

The acylation of a primary amine with an acylating agent like an acid chloride or, in this case, an activated carboxylic acid derivative, is most effectively carried out under Schotten-Baumann conditions.[4][5] This reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine, acting as the nucleophile, attacks the carbonyl carbon of the acylating agent. In the context of using this compound, the carboxylic acid must first be activated, typically by conversion to its more reactive acid chloride.

The Schotten-Baumann reaction is typically performed in a biphasic system, consisting of an organic solvent to dissolve the reactants and an aqueous basic solution to neutralize the hydrochloric acid byproduct generated during the reaction.[4] This neutralization is critical as it drives the reaction to completion and prevents the protonation of the amine nucleophile, which would render it unreactive.[6]

Experimental Protocol: N-Acylation of a Primary Amine with 11-Bromoundecanoyl Chloride

This protocol details the conversion of 11-bromoundecanoic acid to its acid chloride, followed by the acylation of a generic primary amine under Schotten-Baumann conditions.

Part 1: Synthesis of 11-Bromoundecanoyl Chloride

Materials and Reagents:

Reagent/MaterialGradeSupplier
11-Bromoundecanoic acid≥97%Commercially Available
Thionyl chloride (SOCl₂)Reagent GradeCommercially Available
Anhydrous Dichloromethane (DCM)AnhydrousCommercially Available
Magnetic stirrer and stir bar--
Round-bottom flask--
Reflux condenser--
Inert gas supply (Nitrogen or Argon)--

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 11-bromoundecanoic acid (1.0 eq) in anhydrous dichloromethane.

  • Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and then gently reflux for 2-3 hours, or until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 11-bromoundecanoyl chloride, which can be used in the next step without further purification.

Part 2: N-Acylation of a Primary Amine

Materials and Reagents:

Reagent/MaterialGradeSupplier
Primary Amine (R-NH₂)--
11-Bromoundecanoyl chlorideAs prepared above-
Dichloromethane (DCM)Reagent GradeCommercially Available
Sodium hydroxide (NaOH)Reagent GradeCommercially Available
Distilled water--
Magnetic stirrer and stir bar--
Separatory funnel--
Anhydrous sodium sulfate (Na₂SO₄)Reagent GradeCommercially Available

Procedure:

  • Dissolve the primary amine (1.0 eq) in dichloromethane in a flask equipped with a magnetic stirrer.

  • In a separate beaker, prepare a 2 M aqueous solution of sodium hydroxide.

  • Cool the amine solution to 0 °C in an ice bath.

  • Slowly and simultaneously, add the 11-bromoundecanoyl chloride (1.1 eq) dissolved in a small amount of dichloromethane and the 2 M NaOH solution (2.0 eq) to the stirred amine solution. Maintain the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(11-bromoundecanoyl) amine.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Dissolve Primary Amine in DCM addition Simultaneous Addition of 11-Bromoundecanoyl Chloride and NaOH at 0°C reagents->addition base Prepare 2M NaOH Solution base->addition stirring Stir at Room Temperature for 2-4 hours addition->stirring monitoring Monitor by TLC stirring->monitoring separation Separatory Funnel Extraction monitoring->separation washing Wash with HCl, NaHCO3, and Brine separation->washing drying Dry over Na2SO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification final_product final_product purification->final_product Pure N-(11-bromoundecanoyl) amine

Caption: Experimental workflow for the N-acylation of a primary amine.

Purification and Characterization

The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes.[7][8] The purity and identity of the final product, N-(11-bromoundecanoyl) amine, should be confirmed by analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the formation of the amide bond and the presence of the long alkyl chain and the terminal bromomethylene group.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The presence of a strong absorption band around 1640 cm⁻¹ (amide I) and another around 1550 cm⁻¹ (amide II) will indicate the formation of the amide bond.

Troubleshooting and Considerations for Chemoselectivity

Problem Potential Cause Solution
Low Yield Incomplete reaction.Increase reaction time or temperature (monitor for side reactions). Ensure the base is effectively neutralizing the HCl.
Hydrolysis of the acyl chloride.Ensure anhydrous conditions during the preparation and addition of the acyl chloride. Add the acyl chloride and base slowly and simultaneously to the amine solution.[11]
Side Product Formation O-acylation (if the amine contains a hydroxyl group).N-acylation is generally favored over O-acylation due to the higher nucleophilicity of the amine.[12] However, to enhance N-selectivity, the reaction can be run at lower temperatures. Protecting the hydroxyl group may be necessary for particularly sensitive substrates.
Reaction at the bromide terminus.Under the basic conditions of the Schotten-Baumann reaction, the primary amine is a much stronger nucleophile than the hydroxide ion, and acylation is significantly faster than SN2 reaction at the primary alkyl bromide. Therefore, reaction at the bromide is generally not a major concern during the acylation step.
Difficulty in Purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reactants. Ensure efficient washing during the work-up to remove water-soluble impurities. Employ a suitable gradient for column chromatography.

Applications in Drug Synthesis: Building Blocks for Targeted Therapies

The product of this reaction, an N-(11-bromoundecanoyl) derivative, is a versatile intermediate in the synthesis of complex drug molecules.

  • Antibody-Drug Conjugates (ADCs): The terminal bromide can be displaced by a nucleophile on a cytotoxic drug, linking it to the N-acylated molecule. The modified amino acid or peptide can then be conjugated to an antibody, creating a targeted delivery system for cancer therapy.[13] The long aliphatic chain can influence the solubility and aggregation properties of the final ADC.

  • PROTACs: In a similar fashion, the bromide can be used to attach an E3 ligase-binding molecule, while the initial amine is part of a protein-of-interest binder, forming a PROTAC that induces targeted protein degradation.

  • Lipidated Peptides and Drug Delivery Systems: The long alkyl chain can be used to impart lipophilic character to peptides or small molecule drugs, potentially enhancing their membrane permeability or facilitating their incorporation into lipid-based drug delivery systems like liposomes or nanoparticles.[14][15][16][17][18]

By providing a robust and versatile method for the introduction of a long-chain bifunctional linker, the acylation of amino groups with this compound represents a key enabling technology in the development of next-generation targeted therapeutics.

References

Troubleshooting & Optimization

Optimizing reaction conditions for the synthesis of Ethyl 11-bromoundecanoate to maximize yield.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 11-bromoundecanoate

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this versatile chemical intermediate.[1] Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing reaction conditions to maximize yield and purity. Our focus is on troubleshooting common issues and understanding the chemical principles behind each step.

Overview of the Synthesis

The most common and efficient method for preparing this compound is through the Fischer-Speier esterification of 11-bromoundecanoic acid with ethanol, catalyzed by a strong acid.[2][3] This reaction, while straightforward in principle, is governed by an equilibrium that must be actively managed to achieve high yields.

Reaction_Overview cluster_reactants Reactants cluster_products Products Reactant1 11-Bromoundecanoic Acid Catalyst H₂SO₄ / HCl (Catalyst) Reactant1->Catalyst Reactant2 Ethanol (Excess) Reactant2->Catalyst Product1 This compound Product2 Water Catalyst->Product1 Reflux Catalyst->Product2

Caption: Overall Fischer esterification reaction scheme.

Troubleshooting Guide: Maximizing Yield and Purity

This section addresses the most frequent challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low. What are the primary causes and how can I fix this?

A1: Low yield in a Fischer esterification is almost always tied to the reversible nature of the reaction.[4][5] The equilibrium between reactants and products must be deliberately shifted towards the products.

Primary Cause 1: Equilibrium Not Sufficiently Shifted

The reaction produces one mole of water for every mole of ester formed. As water accumulates, the reverse reaction (ester hydrolysis) begins to compete, establishing an equilibrium that may favor the reactants.

  • Solution A: Use a Large Excess of a Reactant. The most common strategy is to use the alcohol (ethanol) as the limiting reagent is typically the more expensive carboxylic acid. By using ethanol in a large excess (e.g., 5-10 equivalents, or even as the solvent), Le Châtelier's principle dictates that the equilibrium will shift to the right, favoring the formation of the ethyl ester.[5]

  • Solution B: Remove Water as it Forms. If using a large excess of alcohol is not practical, water must be removed from the reaction mixture. This can be achieved by using a Dean-Stark apparatus with a suitable solvent (like toluene) that forms an azeotrope with water.[6][7] Alternatively, incorporating a dehydrating agent like molecular sieves can also be effective, although this is less common on a large scale.

Primary Cause 2: Inadequate Catalysis or Reaction Time

While the reaction will proceed without a catalyst, it is impractically slow. An acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon for attack by the alcohol.[5][6]

  • Solution: Ensure you are using a sufficient amount of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2] A typical catalytic amount is 1-3% of the molar quantity of the limiting reagent. The reaction should be refluxed overnight (12-18 hours) to ensure it reaches completion.[2]

Primary Cause 3: Product Loss During Workup

Significant amounts of product can be lost during the purification phase if not performed correctly.

  • Solution: After cooling the reaction, the excess ethanol is removed under reduced pressure. The residue should be dissolved in a non-polar organic solvent like diethyl ether or ethyl acetate. This solution must be washed sequentially with:

    • Water: To remove the bulk of the remaining ethanol and some acid.

    • Saturated Sodium Bicarbonate (NaHCO₃) solution: This is critical for neutralizing the acid catalyst and removing any unreacted 11-bromoundecanoic acid by converting it to its water-soluble sodium salt.[2][7]

    • Brine (Saturated NaCl solution): To wash out any remaining water-soluble impurities and help break up emulsions, facilitating a clean separation of the organic and aqueous layers. Finally, the organic layer must be thoroughly dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before final solvent evaporation.[2]

Q2: My final product is impure. How do I identify and eliminate common contaminants?

A2: The primary impurities are typically unreacted starting material, water, and residual acid.

  • Contaminant: 11-Bromoundecanoic Acid

    • Identification: This can be detected by thin-layer chromatography (TLC) or by an IR spectrum, which would show a broad O-H stretch around 3000 cm⁻¹.

    • Elimination: This impurity is effectively removed during the workup by washing the organic layer with a saturated sodium bicarbonate solution, as described in A1.[7] Ensure the bicarbonate wash is repeated until no more CO₂ evolution (fizzing) is observed.

  • Contaminant: Water

    • Identification: Water can make the final oil appear cloudy.

    • Elimination: Thoroughly dry the organic solution with an anhydrous drying agent (e.g., MgSO₄) before removing the solvent.[2] If the product has already been isolated, it can be redissolved in a dry solvent and re-dried.

  • Contaminant: Acid Catalyst

    • Identification: Residual acid can cause the product to degrade over time, especially upon heating.

    • Elimination: The bicarbonate wash is also key to removing the acid catalyst.

Q3: I'm struggling with the final purification step. What is the best method?

A3: For this compound, the definitive purification method is vacuum distillation .[2] This is necessary because the compound has a high boiling point at atmospheric pressure, and heating it to that temperature could cause decomposition.

  • Protocol: After the workup and removal of the solvent, the resulting crude oil should be transferred to a suitable distillation apparatus. A vacuum is applied, and the temperature is gradually increased. The pure product will distill over as a colorless oil.[2] The expected boiling point will depend on the strength of the vacuum.

Experimental Protocols & Data

Optimized Reaction Conditions

The following table summarizes the recommended starting conditions for the synthesis.

ParameterRecommended ValueRationale
Reactant Ratio 1 equivalent 11-Bromoundecanoic AcidThe carboxylic acid is typically the limiting and most valuable reagent.
5-10 equivalents EthanolUsing excess alcohol drives the reaction equilibrium towards the product side.[5]
Catalyst Conc. H₂SO₄ or Conc. HClStrong Brønsted acids are required to effectively catalyze the reaction.[3][6]
Catalyst Loading 1-3 mol % (relative to acid)Sufficient to catalyze the reaction without causing excessive side reactions.
Temperature Reflux (approx. 78-80 °C)Provides the necessary activation energy and maintains a constant temperature.
Reaction Time 12-18 hours (overnight)Ensures the reaction has sufficient time to reach equilibrium.[2]
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottomed flask, add 11-bromoundecanoic acid (1.0 eq).

  • Add absolute ethanol (5-10 eq).

  • Carefully add concentrated sulfuric acid (0.02 eq) dropwise with stirring.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Maintain reflux for 12-18 hours.

  • Workup: Cool the reaction to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the remaining oil in diethyl ether.

  • Transfer the solution to a separatory funnel and wash with saturated NaHCO₃ solution until CO₂ evolution ceases.

  • Wash with water, followed by a final wash with brine.

  • Drying & Isolation: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by vacuum distillation to obtain this compound as a colorless oil.[2]

Visualizing the Process

Fischer Esterification Mechanism

Fischer_Mechanism Fischer Esterification Mechanism RCOOH Carboxylic Acid (R-COOH) Protonated_RCOOH Protonated Carbonyl (R-C(OH)₂⁺) RCOOH->Protonated_RCOOH + H⁺ Tetra_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetra_Intermediate + R'-OH Proton_Transfer Protonated Ether Oxygen Tetra_Intermediate->Proton_Transfer Proton Transfer Ester_H2O Protonated Ester + H₂O Proton_Transfer->Ester_H2O - H₂O Ester Ester (R-COOR') Ester_H2O->Ester - H⁺ H_plus H⁺ ROH Alcohol (R'-OH) H2O H₂O

Caption: Key steps of the acid-catalyzed esterification mechanism.

Experimental Workflow

Workflow Setup 1. Reaction Setup (Acid, EtOH, H₂SO₄) Reflux 2. Reflux (12-18h) Setup->Reflux Rotovap 3. Solvent Removal (Rotary Evaporator) Reflux->Rotovap Workup 4. Aqueous Workup (Ether, NaHCO₃, H₂O, Brine) Rotovap->Workup Dry 5. Drying (Anhydrous MgSO₄) Workup->Dry Isolate 6. Isolation (Filter, Concentrate) Dry->Isolate Purify 7. Purification (Vacuum Distillation) Isolate->Purify Product Pure Ethyl 11-bromoundecanoate Purify->Product

Caption: From reaction setup to purified product workflow.

Frequently Asked Questions (FAQs)

  • Q: What is the primary role of this compound?

    • A: It is a versatile bifunctional molecule used as an intermediate in organic synthesis, particularly for pharmaceuticals, fragrances, and the production of surfactants and emulsifiers.[1] The ester group and the terminal bromide can be modified independently.

  • Q: Can I use a different acid catalyst?

    • A: Yes, other strong acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids can be used.[3][6] However, sulfuric acid and HCl are common, inexpensive, and effective choices for this specific transformation.

  • Q: How can I monitor the reaction's progress?

    • A: The most straightforward method is Thin Layer Chromatography (TLC). Spot the reaction mixture against a standard of the starting 11-bromoundecanoic acid. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Q: What are the key safety precautions?

    • A: Always work in a well-ventilated fume hood. Concentrated acids are highly corrosive and should be handled with extreme care. Ethanol and diethyl ether are highly flammable; ensure there are no ignition sources nearby during the reaction and workup. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

References

Purification of crude Ethyl 11-bromoundecanoate by column chromatography.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of Ethyl 11-bromoundecanoate. As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights and practical solutions for challenges encountered during the column chromatography purification of this compound. The structure moves from foundational questions to specific troubleshooting scenarios, ensuring you have the necessary information to achieve high purity and yield.

Frequently Asked Questions (FAQs)

This section addresses common questions that arise before and during the purification process.

Q1: What is the expected polarity of this compound and where should I start with solvent selection?

A1: this compound possesses two key functional groups: an ethyl ester and a terminal alkyl bromide.[1][2][3] The long eleven-carbon chain dominates the molecule's character, making it relatively non-polar. In column chromatography, the general order of elution from a polar stationary phase like silica gel proceeds from non-polar to polar compounds.[4] Therefore, you should expect this compound to elute with a relatively non-polar mobile phase.

A standard and effective starting point for compounds of this nature is a mixture of hexanes (or petroleum ether) and ethyl acetate.[5][6] Begin by testing a very non-polar mixture, such as 98:2 or 95:5 hexanes:ethyl acetate, using Thin-Layer Chromatography (TLC).

Q2: How do I use Thin-Layer Chromatography (TLC) to determine the optimal solvent system?

A2: The goal of TLC is to find a solvent system that provides good separation between your desired product and any impurities, and gives your product a Retention Factor (Rf) value between 0.25 and 0.35.[5][7] This Rf range ensures the compound spends enough time interacting with the stationary phase for effective separation on the column without taking an excessively long time to elute.[5]

To do this, spot your crude reaction mixture on a TLC plate and develop it in various ratios of your chosen solvent system (e.g., hexanes:ethyl acetate). The ideal system will show clear baseline separation between the spot for this compound and other components. If the Rf is too high (>0.4), decrease the polarity of the mobile phase (i.e., increase the percentage of hexanes). If the Rf is too low (<0.2), increase the polarity (increase the percentage of ethyl acetate).

Q3: How much silica gel should I use for my column?

A3: The amount of stationary phase (silica gel) depends on the quantity of crude material and the difficulty of the separation. A general rule of thumb is to use a 20:1 to 50:1 weight ratio of silica gel to crude sample.[4] For easier separations (large ΔRf between spots on TLC), a 20:1 ratio may suffice. For more challenging separations where impurities are close to the product, a higher ratio (e.g., 50:1 or even 100:1) is recommended to improve resolution.

Q4: Is this compound stable on silica gel? How can I check?

A4: While simple esters and alkyl halides are generally stable, silica gel is slightly acidic and can potentially cause degradation of sensitive compounds.[4][8] To verify stability, you can perform a simple test: spot your crude material on a TLC plate, and then add a small amount of silica gel directly on top of the spot. Let it sit for 30-60 minutes, then develop the plate as usual. If you observe new spots or significant streaking that wasn't present on a normal TLC, your compound may be degrading.[8] In such cases, consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina.[8]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems during your column chromatography experiment.

Problem 1: Poor or No Separation of Product from Impurities

  • Symptom: Fractions collected contain both the desired product and impurities, despite a promising TLC result.

  • Potential Causes & Solutions:

    • Improper Column Packing: Channels or cracks in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to poor separation.[9]

      • Solution: Ensure your column is packed uniformly without any air bubbles or cracks. The "wet-packing" or "slurry" method is highly recommended. Always ensure the silica bed is level and never let it run dry.[9][10]

    • Column Overloading: Loading too much crude material onto the column for the amount of silica used will result in broad bands that overlap.

      • Solution: Reduce the amount of sample loaded or increase the amount of silica gel (aim for at least a 30:1 to 50:1 ratio for moderately difficult separations).[4]

    • Sample Loaded in Too Much Solvent: Applying the sample in a large volume of solvent creates a very wide initial band, which is impossible to resolve into sharp, separated bands later.[11]

      • Solution: Dissolve your crude sample in the absolute minimum amount of solvent necessary for complete dissolution before loading it onto the column.[12] If the sample has poor solubility in the eluent, use the dry-loading technique (see Protocol 3).

Workflow for Column Chromatography Purification

This diagram illustrates the logical flow from initial analysis to the final purified product.

G cluster_prep Preparation Phase cluster_run Execution Phase cluster_analysis Analysis & Isolation Phase TLC 1. Develop Solvent System via TLC (Target Rf = 0.25-0.35) Pack 2. Pack Column (Wet Slurry Method) TLC->Pack Optimal System Found Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions via TLC Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate 8. Evaporate Solvent Combine->Evaporate Product Purified Product Evaporate->Product

Caption: Overall workflow for purification by column chromatography.

Problem 2: Product Has Disappeared or Yield is Very Low

  • Symptom: You cannot find your product in any of the collected fractions, or the isolated yield is significantly lower than expected.

  • Potential Causes & Solutions:

    • Compound Degradation: As mentioned in the FAQ, the compound may be unstable on the acidic silica gel.[8]

      • Solution: Test for stability. If degradation is confirmed, use a deactivated stationary phase (neutral or basic alumina, or silica treated with triethylamine) or work quickly at a lower temperature if possible.

    • Product is Highly Diluted: The compound may have eluted, but it is spread across so many fractions that it is undetectable by TLC.[8] This often happens with "tailing" (see Problem 3).

      • Solution: Try concentrating a range of fractions where you expect the product to be and re-analyzing by TLC.[8] For future runs, ensure the sample is loaded in a concentrated band.

    • Compound Eluted in the Solvent Front: If the eluent is far too polar, the compound will have no affinity for the silica and will elute immediately with the solvent front.

      • Solution: Always check the very first fractions collected.[8] If the product is found there, you must re-develop your mobile phase using a much less polar solvent system.

Problem 3: Tailing or Streaking of the Product Band

  • Symptom: On the column and on analytical TLC plates, the product spot is not round and compact but appears as a long streak or "tail." This leads to poor separation and dilute fractions.

  • Potential Causes & Solutions:

    • Acid-Base Interactions: If your compound has a basic functional group, it can interact strongly with the acidic silanol groups on the silica surface, causing tailing. While not typical for this compound, impurities could have this issue.

      • Solution: Add a small amount (0.1-1%) of a modifier like triethylamine or pyridine to the eluent to neutralize the acidic sites.

    • Poor Sample Solubility/Concentration: If the sample is not fully dissolved or is too concentrated, it will not move smoothly through the column.

      • Solution: Ensure the sample is fully dissolved before loading. If tailing persists, try running a more dilute sample. Using a slightly more polar solvent just for dissolving the sample can sometimes help, but this is risky and can worsen the separation.[8][12] Dry loading is often a better alternative.

Troubleshooting Decision Tree: Poor Separation

Use this diagram to diagnose the root cause of inadequate separation.

G Start Problem: Poor Separation CheckTLC Was the TLC separation clear (ΔRf > 0.1)? Start->CheckTLC CheckLoad Was the sample loaded in a minimal volume of solvent? CheckTLC->CheckLoad Yes RedoTLC Solution: Re-optimize eluent with TLC. Try different solvent systems. CheckTLC->RedoTLC No CheckAmount Was the silica:sample ratio > 30:1? CheckLoad->CheckAmount Yes DryLoad Solution: Use the dry-loading technique. Dissolve in min. solvent. CheckLoad->DryLoad No CheckPacking Was the column packed evenly (no cracks or bubbles)? CheckAmount->CheckPacking Yes IncreaseSilica Solution: Increase silica:sample ratio (e.g., 50:1 or higher). CheckAmount->IncreaseSilica No CheckPacking->RedoTLC Yes (Separation is inherently difficult) Repack Solution: Repack the column carefully using the slurry method. CheckPacking->Repack No

Caption: A decision tree for troubleshooting poor separation results.

Experimental Protocols

Protocol 1: Developing an Optimal Solvent System using TLC
  • Prepare a stock solution of your crude this compound by dissolving ~5 mg in 0.5 mL of a moderately polar solvent like ethyl acetate or dichloromethane.

  • Prepare several developing chambers (e.g., beakers covered with a watch glass) with different ratios of hexanes:ethyl acetate (e.g., 98:2, 95:5, 90:10). The solvent depth should be no more than 0.5 cm.[5]

  • Draw a light pencil line (the origin) about 1 cm from the bottom of a TLC plate.

  • Using a capillary tube, spot your crude sample solution onto the origin. Make the spot as small as possible by applying it 2-3 times and allowing the solvent to evaporate in between.[5]

  • Place the TLC plate in a developing chamber, ensuring the solvent level is below the origin line.[13] Cover the chamber.

  • Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots. If the compounds are not colored, use a UV lamp (if they are UV-active) or a chemical stain (e.g., potassium permanganate or vanillin) to see the spots.

  • Calculate the Rf value for your product spot (Rf = distance traveled by spot / distance traveled by solvent front). Adjust solvent polarity until the Rf is in the 0.25-0.35 range with good separation from impurities.[5]

Protocol 2: Step-by-Step Guide to Wet-Packing a Silica Gel Column
  • Secure the column vertically to a clamp stand. Ensure the stopcock is closed.

  • Place a small plug of cotton or glass wool at the bottom of the column, followed by a ~1 cm layer of sand.

  • In a separate beaker, make a slurry by adding your pre-weighed silica gel to your chosen starting eluent. Stir gently to remove air bubbles. The consistency should be like a milkshake, not too thick and not too thin.

  • Using a powder funnel, pour the silica slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse.

  • Continuously tap the side of the column gently as the silica settles. This promotes even packing and removes air bubbles. Add more eluent as needed to ensure the silica bed never runs dry.

  • Once all the silica has settled, add a final ~1-2 cm layer of sand on top to protect the silica surface from being disturbed during solvent and sample addition.[12]

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. The column is now ready for loading.

Protocol 3: Sample Loading (Wet and Dry Methods)
  • Wet Loading (Preferred for soluble samples):

    • Dissolve the crude sample in the minimum possible volume of the eluent.[12]

    • Using a pipette, carefully add the dissolved sample solution directly to the top of the sand layer. Try to distribute it evenly across the surface.[12]

    • Open the stopcock and allow the sample to absorb onto the silica, draining the solvent until the liquid level is again at the top of the sand.

    • Carefully add a small amount of fresh eluent, wash the sides of the column, and again drain to the top of the sand. Repeat this wash once more.

    • Carefully fill the top of the column with eluent and begin elution.

  • Dry Loading (Essential for samples with poor solubility in the eluent):

    • Dissolve your crude sample in a low-boiling-point solvent in which it is highly soluble (e.g., dichloromethane or acetone).[12]

    • Add a small amount of silica gel (approx. 5-10 times the mass of your sample) to this solution.[12]

    • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of silica gel coated with your sample.

    • Carefully pour this dry powder onto the top of the packed column.[12]

    • Gently tap the column to settle the powder and cover it with a protective layer of sand.

    • Carefully fill the column with eluent and begin elution.

Data Summary Table: Solvent Selection
Solvent System (Hexanes:Ethyl Acetate)PolarityRecommended Use Case for this compoundExpected Rf Change
98:2 - 95:5LowInitial screening, separation from very non-polar impurities (e.g., grease, starting alkyl chains).Low Rf
90:10 - 85:15Medium-LowLikely optimal range for elution of the product itself.[6]Target Rf (0.25-0.35)
80:20 - 70:30MediumEluting the product faster or separating it from more polar impurities.High Rf
Gradient ElutionVariableStarting with a low polarity (e.g., 95:5) and gradually increasing the ethyl acetate percentage to elute compounds of increasing polarity. Useful for complex mixtures.[4][14]Systematic increase

References

Common side products in the synthesis of Ethyl 11-bromoundecanoate and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 11-bromoundecanoate

Welcome to the technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its preparation. We will delve into the mechanistic origins of common side products and provide field-proven troubleshooting strategies and detailed protocols to ensure the synthesis of a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My Fischer esterification of 11-bromoundecanoic acid is consistently giving low yields. What are the primary factors I should investigate?

Low yield in a Fischer esterification is most often due to the reversible nature of the reaction. The reaction between 11-bromoundecanoic acid and ethanol to form this compound and water is an equilibrium process.[1][2][3] To drive the reaction towards the product side, Le Chatelier's principle must be leveraged.

Causality and Solutions:

  • Reactant Stoichiometry: The equilibrium can be shifted by using one of the reactants in a large excess.[2][4] Since ethanol is typically a low-cost and easily removable solvent, using it as the limiting reagent is impractical. Best Practice: Employ a significant excess of ethanol, which can also serve as the reaction solvent. An excess of 10-fold or higher can dramatically increase the yield.[2]

  • Water Removal: The accumulation of the water byproduct will push the equilibrium back towards the starting materials, halting the reaction prematurely.[3][4][5] Best Practice: While concentrated sulfuric acid acts as a dehydrating agent, for optimal results, water should be actively removed as it is formed.[6] This is most effectively achieved using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[4][5]

Q2: After my initial workup, the crude product is still acidic. What is the likely impurity and what is the definitive method for its removal?

An acidic crude product indicates the presence of unreacted 11-bromoundecanoic acid and/or residual acid catalyst (e.g., H₂SO₄, HCl). The carboxylic acid starting material is the most common acidic impurity.

Causality and Solutions:

  • Incomplete Reaction: As discussed in Q1, incomplete conversion will leave unreacted 11-bromoundecanoic acid.

  • Removal Strategy: The key is to convert the acidic impurities into their corresponding water-soluble salts. This is achieved by washing the organic layer with a mild aqueous base. Best Practice: Wash the crude product (dissolved in an immiscible organic solvent like diethyl ether or ethyl acetate) with a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[5][7][8] The carboxylic acid is deprotonated to form sodium 11-bromoundecanoate, which is highly soluble in the aqueous layer and thus easily separated. Continue the washes until effervescence (CO₂ evolution) is no longer observed. This ensures complete neutralization and removal.

Q3: My spectroscopic analysis (NMR/GC-MS) indicates the presence of an impurity with a carbon-carbon double bond. What is this side product and how did it form?

The presence of an olefinic impurity is almost certainly due to an elimination reaction. The likely side product is ethyl 10-undecenoate .

Causality and Solutions:

  • Mechanism of Formation: Alkyl halides can undergo elimination of HX (in this case, HBr) to form an alkene.[9][10] This reaction is promoted by heat and the presence of a base. While the Fischer esterification is conducted under acidic conditions, the elevated temperatures required for the reaction can facilitate a competing E1 or E2 elimination pathway.[11][12]

  • Prevention and Removal:

    • Temperature Control: Avoid excessive temperatures or prolonged heating during the esterification.

    • Purification: Ethyl 10-undecenoate has a boiling point very close to that of this compound, making separation by standard distillation difficult. High-efficiency fractional distillation or preparative chromatography are the most effective methods for removal.

Q4: I am synthesizing my starting material from 10-undecenoic acid and HBr, but my final product contains a significant isomeric impurity. What happened?

This issue arises from the initial hydrobromination step. The addition of HBr across the double bond of 10-undecenoic acid can result in two different constitutional isomers: the desired terminal 11-bromoundecanoic acid (anti-Markovnikov product) and the internal 10-bromoundecanoic acid (Markovnikov product).

Causality and Solutions:

  • Reaction Control: The regioselectivity of HBr addition is dictated by the reaction mechanism.

    • Markovnikov Addition (Ionic Mechanism): In the absence of radical initiators, the reaction proceeds via a carbocation intermediate, leading to the more stable secondary carbocation and yielding the 10-bromo isomer.

    • Anti-Markovnikov Addition (Radical Mechanism): To obtain the desired 11-bromo isomer, the reaction must proceed via a free-radical mechanism.[13] Best Practice: This is achieved by introducing a radical initiator, such as a peroxide (e.g., benzoyl peroxide), and ensuring the absence of free oxygen, which can interfere with the radical chain reaction.[13][14]

Troubleshooting Guide

Symptom / Observation Potential Cause(s) Suggested Solutions & Preventative Measures
Low Yield of Ester Incomplete reaction due to equilibrium.Use a large excess of ethanol (e.g., >10 equivalents) to shift the equilibrium. Actively remove water using a Dean-Stark apparatus.[2][3][4][5]
Crude Product is Acidic Unreacted 11-bromoundecanoic acid; Residual acid catalyst.Wash the organic layer thoroughly with saturated NaHCO₃ solution until CO₂ evolution ceases, followed by a water or brine wash.[5][7][8]
Presence of C=C bond in Spectroscopy Elimination of HBr to form ethyl 10-undecenoate.Avoid excessive heat or prolonged reaction times. Purify via high-efficiency fractional distillation or column chromatography.[11][12]
Product is "Wet" or Cloudy After Workup Incomplete drying; formation of an emulsion.Dry the organic layer over a sufficient quantity of anhydrous MgSO₄ or Na₂SO₄. To break emulsions, add brine (saturated NaCl) during the aqueous wash.
Isomeric Impurity (Bromo at C-10) Incorrect regioselectivity during HBr addition to 10-undecenoic acid.Ensure the hydrobromination step is performed in the presence of a peroxide initiator (e.g., benzoyl peroxide) to favor anti-Markovnikov addition.[13][14]
Low-Boiling Point Distillate Diethyl ether formation from ethanol dehydration; residual extraction solvent.Ensure the extraction solvent is completely removed via rotovap before distillation. Use a fractionating column and collect fractions carefully based on the expected boiling point of the product under vacuum.

Experimental Protocols & Visualizations

Protocol 1: Fischer Esterification of 11-Bromoundecanoic Acid
  • Setup: To a 250 mL round-bottomed flask equipped with a reflux condenser, add 11-bromoundecanoic acid (e.g., 26.5 g, 0.1 mol).

  • Reagents: Add absolute ethanol (100 mL, a significant excess) followed by the slow, cautious addition of concentrated sulfuric acid (1 mL).

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by TLC or GC-MS.

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

Protocol 2: Aqueous Workup and Purification
  • Solvent Removal: Remove the excess ethanol from the cooled reaction mixture using a rotary evaporator.

  • Extraction: Dissolve the resulting oil in diethyl ether (150 mL). Transfer the solution to a separatory funnel.

  • Neutralization: Wash the ether solution with a saturated aqueous solution of NaHCO₃ (2 x 50 mL) or until effervescence stops.[5][7]

  • Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL).

  • Drying: Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.[7]

  • Purification: Purify the crude ester by vacuum distillation to yield this compound as a colorless oil.[7][15]

Workflow for Synthesis and Purification

G cluster_synthesis Synthesis Stage cluster_workup Aqueous Workup Stage cluster_purification Purification Stage A 11-Bromoundecanoic Acid + Excess Ethanol B Add H₂SO₄ Catalyst A->B C Reflux (4-6h) B->C D Cool & Evaporate Ethanol C->D Reaction Mixture E Dissolve in Ether D->E F Wash with NaHCO₃ (aq) (Removes Acid Impurities) E->F G Wash with H₂O & Brine F->G H Dry over MgSO₄ G->H I Evaporate Ether H->I J Crude Product I->J Crude Ester K Vacuum Distillation J->K L Pure Ethyl 11-Bromoundecanoate K->L

Caption: Synthesis and purification workflow for this compound.

Key Reaction Pathways: Esterification vs. Side Reactions

G Start 11-Bromoundecanoic Acid Product This compound (Desired Product) Start->Product  Fischer Esterification  (Ethanol, H⁺, Heat) Side1 Unreacted Starting Material (Equilibrium Impurity) Start->Side1 Incomplete Reaction Side2 Ethyl 10-Undecenoate (Elimination Product) Start->Side2  Elimination (E1/E2)  (Excessive Heat) Product->Start  Hydrolysis  (Water)

Caption: Desired esterification pathway and major competing side reactions.

References

Preventing the hydrolysis of Ethyl 11-bromoundecanoate during work-up

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Preventing Hydrolysis During Work-up

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Ethyl 11-bromoundecanoate and want to ensure the integrity of their product during experimental work-up. As a long-chain ester with a terminal bromide, this molecule presents unique challenges, primarily the risk of hydrolysis back to its parent carboxylic acid and alcohol, and potential side reactions involving the alkyl halide. This guide provides in-depth, field-proven insights to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs)

Q1: What is ester hydrolysis and why is it a primary concern during the work-up of this compound?

A1: Ester hydrolysis is the chemical breakdown of an ester into its parent carboxylic acid and alcohol.[1] In the case of this compound, this means reverting to 11-bromoundecanoic acid and ethanol. This reaction is the reverse of the Fischer esterification and is catalyzed by the presence of acid or base in an aqueous environment. The work-up phase, which involves quenching the reaction and using aqueous washes to remove catalysts and unreacted starting materials, creates the ideal conditions for this unwanted hydrolysis, potentially leading to a significant decrease in product yield.[1]

Q2: Which steps in a typical work-up pose the highest risk for hydrolysis?

A2: The greatest risk of hydrolysis occurs during aqueous wash steps. Specifically:

  • Quenching the reaction: The initial addition of water or an aqueous solution to the reaction mixture.

  • Base wash: Using a basic solution, such as sodium bicarbonate, to neutralize the acid catalyst (e.g., H₂SO₄ or HCl) is a critical step. However, this introduces a basic aqueous environment that can promote base-catalyzed hydrolysis, also known as saponification. While necessary, this step must be performed with care.

  • Acid wash: Although less common in a standard Fischer esterification work-up, any acidic wash to remove basic impurities would also create conditions for acid-catalyzed hydrolysis.

Q3: I suspect my this compound is hydrolyzing during work-up. What are the tell-tale signs?

A3: The most common indicators of unintended hydrolysis are a lower-than-expected yield of your final ester product and the reappearance of the starting material, 11-bromoundecanoic acid. You can confirm this using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): The appearance of a more polar spot corresponding to the 11-bromoundecanoic acid.

  • NMR Spectroscopy: The presence of a broad singlet characteristic of a carboxylic acid proton in the ¹H NMR spectrum, or the reappearance of peaks corresponding to the carboxylic acid in the ¹H or ¹³C NMR spectra of the crude product.

  • IR Spectroscopy: A broad O-H stretch (typically around 2500-3300 cm⁻¹) characteristic of a carboxylic acid.

Q4: Besides hydrolysis of the ester, are there other potential side reactions I should be aware of with this compound during work-up?

A4: Yes. The terminal primary alkyl bromide can also be susceptible to hydrolysis, particularly under basic conditions, which could lead to the formation of Ethyl 11-hydroxyundecanoate. Primary alkyl bromides can undergo S_N2 reactions, and while less probable in acidic aqueous solutions, strongly basic conditions can promote this unwanted side reaction.[2] Therefore, avoiding strong bases and prolonged exposure to basic solutions is crucial.

Troubleshooting Guide: Low Yields and Impurities

If you are experiencing low yields or observing impurities in your product, this troubleshooting guide will help you pinpoint the cause.

Symptom Potential Cause Recommended Action Scientific Rationale
Low Yield & Presence of Starting Carboxylic Acid Ester Hydrolysis 1. Use ice-cold aqueous solutions for all washes. 2. Use a weak base (e.g., saturated sodium bicarbonate) for neutralization, not strong bases like NaOH or KOH. 3. Minimize contact time between the organic layer and aqueous washes. Do not let the layers sit unseparated.Lowering the temperature slows down the kinetics of the hydrolysis reaction. Strong bases are potent catalysts for saponification, which is often irreversible.[1] Minimizing the duration of contact with the aqueous phase reduces the opportunity for hydrolysis to occur.
Presence of a More Polar Impurity (Not the Starting Acid) Hydrolysis of the Alkyl Bromide 1. Avoid the use of strong bases (NaOH, KOH) during work-up. 2. Ensure the neutralization step with sodium bicarbonate is not overly prolonged.The terminal primary bromide can be susceptible to nucleophilic substitution by hydroxide ions to form the corresponding alcohol, especially under harsh basic conditions.[2]
Difficulty in Separating Organic and Aqueous Layers Emulsion Formation 1. Add a small amount of brine (saturated NaCl solution) to the separatory funnel. 2. Allow the mixture to stand for a longer period. 3. If persistent, filter the entire mixture through a pad of Celite.Brine increases the ionic strength of the aqueous layer, which helps to break up emulsions by reducing the solubility of the organic components in the aqueous phase.
Product is "Wet" (Contains Water) Inefficient Drying 1. After the final aqueous wash, perform a brine wash . 2. Use an adequate amount of a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Ensure the drying agent is free-flowing and not clumped together.Brine helps to pull residual water from the organic layer. Anhydrous salts physically bind with water, removing it from the organic solvent.

Visualizing the Problem: Hydrolysis Mechanisms

To better understand the reactions you are trying to prevent, here are the mechanisms for acid and base-catalyzed hydrolysis of an ester.

Workup_Workflow Start 1. Cool Reaction Mixture (Room Temp then Ice Bath) Quench 2. Quench with Cold Water & Extract with Organic Solvent Start->Quench Wash_Bicarb 3. Wash with Cold Saturated NaHCO₃ (until no more gas evolution) Quench->Wash_Bicarb Wash_Water 4. Wash with Cold Deionized Water Wash_Bicarb->Wash_Water Wash_Brine 5. Wash with Cold Brine Wash_Water->Wash_Brine Dry 6. Dry Organic Layer (e.g., anhydrous Na₂SO₄) Wash_Brine->Dry Filter 7. Filter off Drying Agent Dry->Filter Evaporate 8. Evaporate Solvent (Rotary Evaporator) Filter->Evaporate End Pure this compound Evaporate->End

References

Troubleshooting low yields in Friedel-Crafts reactions with Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Low Yields in Friedel-Crafts Reactions with Ethyl 11-bromoundecanoate Audience: Researchers, scientists, and drug development professionals.

Introduction from the Senior Application Scientist

Welcome to the technical support center. As a Senior Application Scientist, I've seen firsthand how the elegant and powerful Friedel-Crafts reaction can sometimes become a source of significant frustration, particularly when using complex substrates like this compound. This long-chain haloester introduces specific challenges that are not always prominent in textbook examples.

This guide is structured to move from general questions to specific, actionable troubleshooting steps. It is designed not just to provide solutions, but to explain the underlying chemical principles causing the issues. By understanding the "why," you can make more informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields when using a long-chain haloester like this compound in a Friedel-Crafts alkylation?

Low yields with this substrate typically stem from four primary issues:

  • Carbocation Rearrangement: Primary alkyl halides, like your substrate, form an initial carbocation-like complex that is prone to rearranging into more stable secondary carbocations via hydride shifts before it can alkylate the aromatic ring.[1][2][3][4] This leads to a mixture of isomers and a low yield of the desired straight-chain product.

  • Catalyst Deactivation: The ester functional group in your molecule contains oxygen atoms with lone pairs, which are Lewis basic. These can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃), effectively removing the catalyst from the reaction and halting the process.[5][6]

  • Polyalkylation: The initial alkylation product is often more reactive than the starting aromatic compound because alkyl groups are activating.[1][3][7] This can lead to multiple alkyl groups being added to the aromatic ring, consuming your substrate and reducing the yield of the mono-alkylated product.

  • Intramolecular Cyclization: Although less common for forming large rings, the long chain of your substrate could potentially lead to an intramolecular reaction, where the alkyl chain curls back and reacts with the aromatic ring it's already attached to (if performing a subsequent reaction) or another reactive site on the same molecule, competing with the desired intermolecular reaction.[8]

Q2: Can the ethyl ester group on my substrate directly interfere with the reaction?

Yes, absolutely. This is a critical point. The carbonyl oxygen of the ester is a Lewis base and will readily coordinate with a strong Lewis acid like aluminum chloride (AlCl₃).[6] This forms a stable complex that can have two major negative consequences:

  • Stoichiometric Catalyst Consumption: The complex effectively sequesters the Lewis acid. This is why Friedel-Crafts acylations, which produce a ketone product (also a Lewis base), require stoichiometric or even excess amounts of the catalyst.[5][9][10] Your ester substrate behaves similarly, meaning you will likely need more than a catalytic amount of Lewis acid.

  • Deactivation: The complexation can create a bulky, electron-withdrawing group, which may deactivate the entire molecule towards the desired reaction.

Q3: Am I likely to get the straight-chain 11-phenylundecanoate product, or will the alkyl group rearrange?

You are highly unlikely to obtain the straight-chain product as the major product under standard Friedel-Crafts alkylation conditions. The reaction proceeds via a carbocation or a carbocation-like complex.[11][12] A primary carbocation will rapidly undergo a 1,2-hydride shift to form a more stable secondary carbocation at any point along the chain. This means you will likely get a complex mixture of products where the aromatic ring is attached at positions 2, 3, 4, or 5 of the undecanoate chain.

Q4: What is the best Lewis acid catalyst for this type of reaction?

There is no single "best" catalyst, as the optimal choice depends on the reactivity of your aromatic substrate. However, a general comparison can guide your selection. Strong Lewis acids are needed to activate the primary alkyl bromide, but they also exacerbate side reactions.

Lewis AcidRelative ActivityComments
AlCl₃ / AlBr₃ Very HighMost common and highly active, but prone to causing rearrangements and complexing with the ester.[7][13] Requires strictly anhydrous conditions.[14]
FeCl₃ HighA common and effective alternative to AlCl₃, sometimes milder.[7][11]
BF₃ ModerateOften used as a gas or in solution (e.g., BF₃·OEt₂). Generally causes less rearrangement but may be less effective for primary halides.
ZnCl₂ Low / MildOften requires higher temperatures. May be a good choice to minimize side reactions if the aromatic ring is sufficiently activated.[7][15]
Solid Acids VariableZeolites and acid-exchanged resins are used industrially to minimize catalyst waste and side reactions.[9][11]

For your specific substrate, starting with a milder Lewis acid like FeCl₃ or even ZnCl₂ (with an activated arene) might reduce unwanted side reactions, though you may need to increase the temperature to drive the reaction.

Troubleshooting Guide: From Low Yields to Optimized Results

Problem 1: No Reaction or Very Low Conversion of Starting Materials

You've set up the reaction, let it stir, and TLC or GC-MS analysis shows primarily unreacted starting materials.

Possible Cause A: Inactive or Insufficient Catalyst

  • The "Why": Lewis acids like AlCl₃ are extremely hygroscopic. Any moisture in your solvent, glassware, or on the surface of the reagents will hydrolyze and deactivate the catalyst.[5][14][16] Furthermore, as discussed in the FAQ, your ester substrate consumes the catalyst, so a catalytic amount is insufficient.

  • The Solution:

    • Ensure Anhydrous Conditions: Oven-dry all glassware overnight and cool it under an inert atmosphere (N₂ or Argon). Use freshly opened anhydrous solvents or solvents purified through a still or column system.

    • Increase Catalyst Stoichiometry: Start with at least 1.1 equivalents of the Lewis acid relative to the this compound. You may need to screen higher loadings (e.g., 1.5 or 2.0 equivalents).

    • Perform a Catalyst Activity Test: Before your main experiment, test your batch of Lewis acid with a reliable, fast reaction. A good example is the alkylation of toluene with tert-butyl chloride, which should proceed quickly at room temperature.

dot

cluster_catalyst Catalyst Deactivation Pathway AlCl3 AlCl3 Complex Deactivated Complex [Ester-AlCl3] AlCl3->Complex Complexation Inactive Inactive Hydroxide AlCl3->Inactive Hydrolysis Ester Ester Carbonyl (Lewis Base) Ester->Complex H2O Moisture H2O->Inactive

Caption: Lewis acid deactivation by ester complexation or moisture.

Possible Cause B: Deactivated Aromatic Substrate

  • The "Why": Friedel-Crafts is an electrophilic aromatic substitution. If your aromatic partner contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -SO₃H), the ring is rendered "electron-poor" and will not react.[2][5][17][18]

  • The Solution: This reaction is generally incompatible with deactivated rings. If your synthesis allows, you must use an aromatic substrate that is at least as reactive as benzene. Halobenzenes are borderline and may react under harsh conditions, but often give poor yields.

Problem 2: Complex Mixture of Products, Low Yield of Desired Product

Your starting material is consumed, but the result is a messy crude product with multiple spots on TLC or peaks in GC-MS.

Possible Cause: Carbocation Rearrangement

  • The "Why": This is the most probable cause. The reaction initiates by forming a primary carbocation-Lewis acid complex. Before this can react with the aromatic ring, a hydrogen atom from an adjacent carbon can "shift" over, moving the positive charge to that carbon and creating a more stable secondary carbocation.[1][4]

  • The Solution: The Acylation-Reduction Strategy The classic and most effective solution to this problem is to bypass the alkylation reaction entirely. Instead, perform a Friedel-Crafts Acylation followed by a reduction.[9][19]

    • Acylation: Convert your this compound to the corresponding acyl chloride (e.g., using oxalyl chloride or thionyl chloride). Then, react this acyl chloride with your aromatic substrate and AlCl₃. The resulting acylium ion is resonance-stabilized and does not rearrange .[9][10][20]

    • Reduction: Reduce the ketone formed in the acylation step down to a methylene (-CH₂-) group. The two most common methods are the Clemmensen Reduction (Zn(Hg), HCl) or the Wolff-Kishner Reduction (H₂NNH₂, KOH). This will give you the desired straight-chain product in high purity.

dot

start R-CH2-CH2-Br + AlCl3 primary [R-CH2-CH2]+...[Br-AlCl3]- (Primary Carbocation Complex) start->primary Activation secondary [R-CH(+)-CH3]...[Br-AlCl3]- (More Stable Secondary Carbocation) primary->secondary 1,2-Hydride Shift (Fast & Irreversible) desired_product Desired Product (Straight-Chain) primary->desired_product Alkylation (Slow, Minor Pathway) rearranged_product Rearranged Product (Branched Isomer) secondary->rearranged_product Alkylation

Caption: Carbocation rearrangement leading to undesired isomers.

Experimental Protocols
Protocol 1: Catalyst Activity Test

This protocol validates the activity of your Lewis acid catalyst before committing to your main reaction.

Materials:

  • Toluene (anhydrous)

  • tert-Butyl chloride

  • Your Lewis Acid (e.g., AlCl₃)

  • Anhydrous dichloromethane (DCM) as solvent

  • TLC plates, appropriate eluent (e.g., 95:5 Hexanes:EtOAc)

  • Standard lab glassware, oven-dried and under inert atmosphere

Procedure:

  • In a flame-dried, N₂-purged round-bottom flask equipped with a magnetic stir bar, dissolve toluene (1.0 eq) in anhydrous DCM.

  • Add the Lewis acid (0.1 eq for this test) to the stirring solution.

  • Add tert-butyl chloride (1.1 eq) dropwise at room temperature.

  • Monitor the reaction by TLC every 5-10 minutes.

  • Expected Result: You should observe the rapid consumption of toluene and the appearance of a new, less polar spot for p-tert-butyltoluene. A highly active catalyst should drive this reaction to completion in under 30 minutes. If the reaction is sluggish or does not proceed, your catalyst is likely inactive.

Final Recommendations

For the successful synthesis of an 11-aryl undecanoate derivative, direct Friedel-Crafts alkylation with this compound is a challenging and low-yielding path. The combined effects of catalyst deactivation by the ester and, most critically, carbocation rearrangement, make this approach synthetically unreliable.

The recommended, field-proven strategy is the Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction. This two-step sequence circumvents the rearrangement issue entirely and is the standard industrial and academic approach for producing straight-chain alkylarenes.[9][19]

References

Challenges in the scalability of Ethyl 11-bromoundecanoate production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scalability of Ethyl 11-bromoundecanoate. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile chemical intermediate. This compound is a crucial building block in the synthesis of pharmaceuticals, fragrances, and polymers.[1] However, its efficient production, particularly at scale, presents several challenges that can impact yield, purity, and process viability.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate the complexities of its synthesis.

Overall Synthesis Workflow

The most common and scalable industrial route to this compound involves a two-step process starting from 10-undecenoic acid, which is often derived from castor oil.[2] The workflow is designed to first install the bromine at the terminal position and then convert the carboxylic acid to the ethyl ester.

G cluster_0 Step 1: Anti-Markovnikov Hydrobromination cluster_1 Step 2: Fischer-Speier Esterification cluster_2 Purification A 10-Undecenoic Acid B 11-Bromoundecanoic Acid A->B HBr, Radical Initiator (e.g., Peroxide) No light, O2 exclusion C This compound B->C Ethanol (Excess) Acid Catalyst (e.g., H2SO4) Heat, Water Removal D Crude Product C->D Reaction Workup E Pure this compound D->E Vacuum Distillation

Caption: General two-step synthesis and purification workflow.

Part 1: Troubleshooting the Precursor Synthesis (11-Bromoundecanoic Acid)

The quality of the starting material, 11-bromoundecanoic acid, is critical for a successful esterification. Issues at this stage are the most common source of downstream problems.

FAQ 1: My hydrobromination of 10-undecenoic acid is producing a mixture of isomers, primarily 10-bromoundecanoic acid. Why is this happening and how can I ensure terminal bromination?

Answer: You are observing the result of two competing reaction mechanisms: the desired anti-Markovnikov (free-radical) addition and the undesired Markovnikov (electrophilic) addition. The formation of the 10-bromo isomer is favored under ionic conditions.

Scientific Explanation: The addition of hydrogen bromide (HBr) to an alkene can proceed via two distinct pathways:

  • Markovnikov Addition (Ionic Mechanism): This pathway occurs in the absence of radical initiators. The double bond's pi electrons attack the hydrogen of HBr, forming the most stable carbocation intermediate. For a terminal alkene like 10-undecenoic acid, the secondary carbocation at position 10 is more stable than the primary carbocation at position 11. The bromide ion then attacks this secondary carbocation, yielding the 10-bromo product.

  • Anti-Markovnikov Addition (Radical Mechanism): This is the desired pathway for producing the 11-bromo isomer. It requires the presence of a radical initiator (e.g., benzoyl peroxide, AIBN). The initiator generates a bromine radical, which adds to the double bond to form the most stable radical intermediate. In this case, the secondary radical at position 10 is more stable, which results from the initial bromine addition to position 11. This intermediate then abstracts a hydrogen from another HBr molecule to yield the terminal 11-bromo product. This process is often referred to as the "peroxide effect." A patent for this process specifically highlights the need to exclude oxygen to improve yield and purity.[3]

G cluster_0 Competing Pathways for HBr Addition to 10-Undecenoic Acid cluster_M Markovnikov Pathway (Undesired) cluster_AM Anti-Markovnikov Pathway (Desired) Start 10-Undecenoic Acid + HBr M_Intermediate Secondary Carbocation (at C-10) Start->M_Intermediate No Radical Initiator AM_Intermediate Secondary Radical (at C-10) Start->AM_Intermediate With Radical Initiator (e.g., Peroxide) M_Product 10-Bromoundecanoic Acid M_Intermediate->M_Product Br- attack AM_Product 11-Bromoundecanoic Acid AM_Intermediate->AM_Product H abstraction from HBr

Caption: Competing mechanisms in the hydrobromination of 10-undecenoic acid.

Troubleshooting Protocol:

  • Use a Radical Initiator: Add a radical initiator like benzoyl peroxide or AIBN to your reaction mixture.

  • Exclude Oxygen: Thoroughly degas your solvent and starting material. Before adding HBr, purge the reaction vessel with an inert gas like nitrogen or argon. A patented process emphasizes that operating in the absence of free oxygen remarkably improves both yield and purity.[3]

  • Prevent Photochemical Initiation: Protect the reaction from light by wrapping the flask in aluminum foil, as light can also promote radical reactions with different selectivities.

  • Solvent Choice: Use non-polar solvents. A process described in a 1956 patent suggests using solvents with a moderately reducing character, such as toluene.[3]

  • Monitor Temperature: Keep the reaction temperature controlled, as excessive heat can lead to side reactions and decomposition of the peroxide initiator at an undesirable rate.

FAQ 2: I'm considering using the Hunsdiecker reaction on dodecanedioic acid monomethyl ester as an alternative. Is this a scalable approach?

Answer: While mechanistically interesting, the Hunsdiecker reaction is generally not considered a scalable or industrially viable method for producing alkyl halides like 11-bromoundecanoic acid.

Scientific Explanation: The classic Hunsdiecker reaction involves the decarboxylation of a silver salt of a carboxylic acid with bromine to form an alkyl bromide.[4][5] The reaction proceeds through a radical mechanism.[6][7] However, it suffers from several major drawbacks for large-scale production:

  • Stoichiometric Silver: The process requires a stoichiometric amount of a silver salt, which is expensive.

  • Waste Generation: It produces a stoichiometric amount of silver bromide (AgBr) as a solid waste product, which requires separation and disposal or costly recycling.[8]

  • Reagent Hazards: Elemental bromine is highly corrosive, toxic, and difficult to handle on a large scale.[8]

  • Side Reactions: A common side reaction is the formation of an ester product, especially if the stoichiometry is not carefully controlled.[5]

For these reasons, the anti-Markovnikov hydrobromination of undecenoic acid remains the preferred industrial route.

Part 2: Troubleshooting the Fischer Esterification & Scalability

The conversion of 11-bromoundecanoic acid to its ethyl ester is an equilibrium-limited reaction. The primary challenges at scale are achieving high conversion and simplifying purification.

FAQ 3: My esterification reaction stalls at 60-70% conversion, resulting in low yields. How can I drive the reaction to completion?

Answer: The Fischer esterification is a reversible reaction. To achieve high conversion, you must shift the equilibrium towards the products according to Le Châtelier's principle. This is accomplished by either using a large excess of one reactant (ethanol) or by actively removing the water by-product.

Scientific Explanation: The reaction is: R-COOH + R'-OH ⇌ R-COOR' + H₂O

The equilibrium constant (K_eq) for this reaction is typically small. To maximize the yield of the ester, the equilibrium must be shifted to the right.

G Reactants 11-Bromoundecanoic Acid + Ethanol Products This compound + Water Reactants->Products Forward Reaction (Esterification) Products->Reactants Reverse Reaction (Hydrolysis) Shift_1 Action: Add Excess Ethanol Shift_1->Reactants Shift_2 Action: Remove Water Shift_2->Products Result Result: Equilibrium shifts to the RIGHT, increasing product yield

Caption: Shifting the Fischer esterification equilibrium to favor product formation.

Troubleshooting & Scalability Protocol:

  • Use Excess Alcohol: The most straightforward method at scale is to use ethanol as both a reactant and the solvent. Using a 5- to 10-fold molar excess of ethanol significantly shifts the equilibrium towards the ester.

  • Water Removal: For large-scale reactions where using a vast excess of ethanol may be inefficient, active water removal is preferred.

    • Azeotropic Distillation: Use a Dean-Stark trap with a co-solvent like toluene. The toluene-water azeotrope boils at a lower temperature, is collected in the trap, and upon condensation, the denser water separates, while the toluene is returned to the reaction flask.[9] This continuously removes water, driving the reaction to completion.

  • Catalyst Choice & Loading:

    • Concentrated sulfuric acid (H₂SO₄) is a common and cost-effective catalyst. Typical loading is 1-4 mol% relative to the carboxylic acid.

    • Alternatively, acidic ion-exchange resins can be used. These are advantageous for scalability as they can be filtered off, simplifying the workup and minimizing acidic waste streams.

ParameterLab Scale (High Yield)Pilot / Industrial ScaleRationale
Ethanol 5-10 equivalents3-5 equivalents or as solventExcess drives equilibrium. At scale, cost and recovery are factors.
Catalyst Conc. H₂SO₄ (2-4 mol%)Conc. H₂SO₄ (1-2 mol%) or Solid Acid CatalystLowering catalyst load minimizes side reactions and waste.
Water Removal Not always necessary with high excess of EtOHDean-Stark Trap / Azeotropic DistillationEssential for achieving >95% conversion efficiently at scale.
Temperature Reflux (~78 °C)Reflux (~78 °C) or T of azeotropeBalances reaction rate against potential side reactions.
FAQ 4: After the reaction, my crude product is dark brown and difficult to purify. What is the cause and how can I prevent it?

Answer: The discoloration is likely due to thermal degradation and side reactions caused by the strong acid catalyst at high temperatures, especially during a prolonged reaction time. Impurities in the starting 11-bromoundecanoic acid can also contribute.

Scientific Explanation: Concentrated sulfuric acid is a strong dehydrating agent and oxidant. At reflux temperatures, it can cause charring of organic material. Furthermore, it can catalyze side reactions such as the elimination of HBr from the alkyl chain or the formation of diethyl ether from ethanol, which can lead to other colored by-products. The starting material itself, if impure from the hydrobromination step, can contain colored impurities that intensify upon heating.[3]

Troubleshooting Protocol:

  • Purify the Starting Material: Ensure the 11-bromoundecanoic acid is of high purity before esterification. Recrystallization is an effective method.

  • Control Catalyst Concentration: Use the minimum amount of sulfuric acid necessary to achieve a reasonable reaction rate (start at ~1 mol%).

  • Control Temperature and Time: Do not overheat or prolong the reaction unnecessarily. Monitor the reaction by TLC or GC and stop it once it has reached completion.

  • Post-Reaction Treatment: After neutralization and workup, you can treat the crude organic solution with activated carbon to adsorb colored impurities before the final distillation.

  • Final Purification: The most effective method for removing color and non-volatile impurities at scale is fractional distillation under reduced pressure. This compound has a high boiling point (~322 °C at atmospheric pressure), so vacuum distillation is essential to prevent thermal decomposition.[1]

Part 3: Purification and Workup

FAQ 5: What is the best procedure for neutralizing the acid catalyst and removing unreacted carboxylic acid without hydrolyzing my product?

Answer: A careful workup using a mild base is crucial. Using a strong base like sodium hydroxide can saponify (hydrolyze) the ester product, especially if there is localized heating during the quench.

Validated Workup Protocol:

  • Cool the Reaction: After the reaction is complete, cool the mixture to room temperature.

  • Remove Excess Ethanol: If a large excess of ethanol was used, remove the bulk of it under reduced pressure using a rotary evaporator.

  • Dilute and Quench: Dilute the residue with a water-immiscible solvent like ethyl acetate or toluene. Transfer the solution to a separatory funnel and slowly wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Causality: Sodium bicarbonate is a weak base, strong enough to neutralize the sulfuric acid catalyst and deprotonate the unreacted carboxylic acid (forming a water-soluble carboxylate salt) but not strong enough to significantly hydrolyze the ester product.

    • Caution: Quench slowly and vent the funnel frequently, as the neutralization of acid produces CO₂ gas.

  • Wash to Neutrality: Continue washing with NaHCO₃ solution until the effervescence stops. Then, wash with water and finally with a saturated brine solution to remove residual water from the organic layer.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude ester.

  • Final Purification: Purify the crude oil by vacuum distillation.

References

Minimizing impurities during the esterification of 11-bromoundecanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 11-bromoundecanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this reaction, troubleshoot common issues, and ultimately minimize the formation of impurities. The presence of a terminal bromine atom on a long aliphatic chain introduces specific challenges that require careful consideration of reaction conditions and purification strategies.

Troubleshooting Guide

This section addresses specific problems you may encounter during the esterification of 11-bromoundecanoic acid. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in the esterification of 11-bromoundecanoic acid can stem from several factors, primarily related to reaction equilibrium and substrate stability.

Possible Causes & Solutions:

  • Incomplete Reaction (Equilibrium): The Fischer-Speier esterification is a reversible reaction.[1][2] The water produced as a byproduct can hydrolyze the ester, shifting the equilibrium back towards the starting materials.[3]

    • Solution: Employ a Dean-Stark apparatus to azeotropically remove water as it forms, driving the reaction to completion.[3][4][5][6][7] Alternatively, using a large excess of the alcohol can also shift the equilibrium towards the product.[1][3] Studies have shown that a 10-fold excess of alcohol can increase yields to 97%.[3]

  • Sub-optimal Catalyst: The choice and amount of acid catalyst are crucial. An insufficient amount will result in a slow and incomplete reaction, while an overly aggressive catalyst or high temperatures can lead to degradation.

    • Solution: For Fischer esterification, common catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH), and Lewis acids.[8] p-TsOH is often a milder and effective alternative to H₂SO₄, reducing the risk of charring.[7] Solid acid catalysts like Amberlyst resins can also be employed for easier removal and potentially milder conditions.[9]

  • Side Reactions: The bifunctional nature of 11-bromoundecanoic acid makes it susceptible to side reactions, which will be discussed in more detail in the following questions.

Q2: I'm observing unexpected peaks in my NMR/LC-MS analysis. What are the most probable impurities?

The presence of both a carboxylic acid and an alkyl bromide in the same molecule opens pathways to several predictable side reactions.

Common Impurities & Their Origins:

  • Polymeric/Oligomeric Byproducts: This is arguably the most significant impurity. It arises from an intermolecular Williamson ether synthesis, where the carboxylate of one molecule displaces the bromide of another, forming a polyester-like chain. This is more prevalent under conditions that favor SN2 reactions.

  • Unsaturated Ester: Under harsh basic conditions or at elevated temperatures, an E2 elimination reaction can occur, leading to the formation of an undecenoate ester.

  • Unreacted Starting Material: As discussed in Q1, incomplete conversion due to equilibrium issues is a common source of impurity.[3]

  • N-acylurea (in Steglich Esterification): If using a carbodiimide coupling agent like DCC, a side reaction can occur where the activated O-acylisourea intermediate rearranges to a stable, unreactive N-acylurea.[10]

Q3: How can I prevent the formation of polymeric byproducts?

Minimizing intermolecular side reactions is key to achieving high purity.

Prevention Strategies:

  • Method Selection:

    • Fischer-Speier Esterification: Using the alcohol as the solvent creates a high concentration of the desired nucleophile, statistically favoring the esterification reaction over intermolecular etherification.[3]

    • Steglich Esterification: This method utilizes coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild, neutral conditions, often at room temperature.[11][12][13] This avoids the high temperatures that can promote side reactions. The addition of 4-dimethylaminopyridine (DMAP) as a catalyst is crucial for efficient ester formation and suppresses the formation of N-acylurea byproducts.[10]

  • Reaction Conditions:

    • Temperature Control: Regardless of the method, maintaining the lowest effective temperature will help minimize side reactions.

    • Stoichiometry: When not using the alcohol as a solvent, ensure precise control over the stoichiometry of reagents.

G

Frequently Asked Questions (FAQs)

Q1: What is the best esterification method for 11-bromoundecanoic acid?

The "best" method depends on the scale of your reaction, the specific alcohol being used, and the required purity of the final product.

MethodAdvantagesDisadvantagesBest For
Fischer-Speier Simple, inexpensive reagents, scalable.[8]Reversible, requires high temperatures, can cause side reactions with sensitive substrates.[11]Simple primary or secondary alcohols that can be used in large excess.[8]
Steglich Mild, neutral conditions, high yields, suitable for sensitive substrates.[10][12][14]More expensive reagents, byproduct removal can be cumbersome (especially DCU from DCC).[11]Acid-sensitive substrates or when high temperatures must be avoided.[15]
Alkyl Halide Avoids acidic conditions.Requires conversion to carboxylate salt, potential for SN2 at the bromo-end.Specific applications where acidic conditions are detrimental.
Q2: How do I choose between DCC and EDC for a Steglich esterification?

The choice between N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) primarily depends on the desired workup and purification strategy.[16][17]

FeatureDCCEDC
Byproduct Dicyclohexylurea (DCU)1-ethyl-3-(3-dimethylaminopropyl)urea
Byproduct Solubility Insoluble in most organic solvents.[16][18]Water-soluble.[16][18]
Byproduct Removal Filtration.[17]Aqueous extraction/washing.[17][18]
Key Advantage Easy removal of solid byproduct.[17]Convenient for aqueous reactions or when filtration is difficult.[16]
Q3: What is the role of a Dean-Stark apparatus and is it always necessary?

A Dean-Stark apparatus is used in Fischer esterification to remove the water byproduct through azeotropic distillation, typically with a solvent like toluene.[3][7] By removing water, it drives the reaction equilibrium towards the ester product, increasing the yield.[1][3] It is highly recommended for Fischer esterifications, especially when not using a very large excess of the alcohol, to ensure high conversion and prevent ester hydrolysis.[3][4]

Q4: My purification by column chromatography is not effective. What can I do?

Purifying long-chain esters can be challenging. If standard silica gel chromatography is failing, consider these options:

  • Solvent System Optimization: Experiment with different solvent gradients. A shallow gradient might be necessary to separate compounds with similar polarities.

  • Alternative Chromatography:

    • Reversed-Phase HPLC: This can be an excellent method for achieving high purity (>98%) for long-chain esters, especially for separating closely related impurities.[19]

    • Flash Chromatography: Offers higher throughput and sample capacity than HPLC and can achieve purities in the 95-98% range.[19]

  • Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective final purification step.

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

This protocol is a generalized method for the esterification of 11-bromoundecanoic acid with a primary alcohol (e.g., ethanol).

Materials:

  • 11-Bromoundecanoic acid (1 eq.)

  • Ethanol (can be used as solvent, or 3-5 eq. if using another solvent)

  • p-Toluenesulfonic acid monohydrate (0.05 eq.)

  • Toluene (if ethanol is not the solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • To the flask, add 11-bromoundecanoic acid, ethanol, toluene (if used), and p-toluenesulfonic acid.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically several hours). Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If toluene was used, remove it under reduced pressure. If ethanol was the solvent, dilute the mixture with an organic solvent like ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Steglich Esterification

This protocol provides a mild alternative for synthesizing the ester.

Materials:

  • 11-Bromoundecanoic acid (1 eq.)

  • Alcohol (1.2 eq.)

  • DCC or EDC (1.1 eq.)

  • DMAP (0.1 eq.)

  • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the 11-bromoundecanoic acid, alcohol, and DMAP in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add the DCC or EDC portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup for DCC: A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold DCM.

  • Workup for EDC: Dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

G

References

Safe handling and storage procedures for Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Ethyl 11-bromoundecanoate (CAS No. 6271-23-4). This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical information, troubleshooting advice, and frequently asked questions to ensure the safe and effective use of this versatile reagent in your experiments.

Section 1: Quick Reference Data

For immediate reference, the key physical and safety data for this compound are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₅BrO₂[1][2]
Molecular Weight 293.24 g/mol [1][2]
Appearance Colorless to pale yellow liquid[3][4]
Boiling Point 322.5 °C at 760 mmHg[5]
Melting Point 30-31 °C[5]
Flash Point 169.6 °C[5]
Density ~1.128 g/cm³[5]
Solubility Soluble in most organic solvents[3]
GHS Hazard Statement H413: May cause long lasting harmful effects to aquatic life.[6]
GHS Precautionary Statements P273: Avoid release to the environment. P501: Dispose of contents/container to an approved waste disposal plant.[6]
Signal Word Warning[3]
Primary Hazards Causes skin and eye irritation.[3]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and properties of this compound.

Q1: What are the recommended storage conditions for this compound?

To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[8] While room temperature is generally acceptable, some suppliers recommend storage at <15°C in a dark place to minimize potential degradation over extended periods.[4]

Q2: What personal protective equipment (PPE) should I use when handling this compound?

Given that this compound can cause skin and eye irritation, appropriate PPE is essential.[3] This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn.[9]

  • Eye Protection: Chemical splash goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[9]

  • Lab Coat: A standard lab coat should be worn to protect from skin contact.

  • Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors.[7]

Q3: Is this compound sensitive to light or air?

While not acutely sensitive, prolonged exposure to light and air should be avoided as a general good laboratory practice for long-chain alkyl halides and esters.[3] Exposure to light can potentially initiate free-radical reactions with the alkyl halide.[10] The ester functional group is generally stable but can undergo slow hydrolysis in the presence of moisture, especially under acidic or basic conditions.[11] For long-term storage, flushing the container with an inert gas like argon or nitrogen is recommended.

Q4: What are the primary chemical incompatibilities for this compound?

To prevent hazardous reactions, avoid contact with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[8]

  • Strong Bases (e.g., alkoxides, hydroxides): Can promote elimination (E2) reactions, leading to the formation of undecenoate byproducts, and can also catalyze the hydrolysis of the ester.[11][12]

  • Strong Acids: Can catalyze the hydrolysis of the ester functionality.[11]

  • Reactive Metals (e.g., sodium, potassium, magnesium): As an alkyl halide, it can react to form organometallic reagents (e.g., Grignard reagents). These reactions should only be performed under controlled conditions.

Section 3: Troubleshooting Guide for Synthesis

This compound is a common intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution. This section provides troubleshooting for common issues encountered during its use.

Issue 1: Low Yield of Desired Substitution Product

Potential Cause A: Competing Elimination Reaction (E2)

As a primary alkyl bromide, this compound is susceptible to a competing E2 elimination reaction, especially in the presence of a strong, sterically hindered base, which will favor the formation of an alkene byproduct.[12]

Solutions:

  • Choice of Nucleophile/Base: If your nucleophile is also a strong base (e.g., tert-butoxide), consider switching to a less basic nucleophile. For instance, in Williamson ether synthesis, using a primary alkoxide is preferable.[12][13]

  • Temperature Control: Higher temperatures favor elimination over substitution.[13] Running the reaction at a lower temperature may improve the yield of the substitution product, though it may also slow down the reaction rate.

  • Solvent Selection: Use a polar aprotic solvent such as DMF, DMSO, or acetone. These solvents solvate the cation of the nucleophile, leaving the anionic nucleophile "naked" and more reactive for an SN2 reaction.[13] Protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially favoring elimination.

Potential Cause B: Slow Reaction Rate

Solutions:

  • Increase Temperature Judiciously: While high temperatures can favor elimination, a modest increase in temperature can significantly increase the rate of an SN2 reaction. Finding the optimal temperature is key.

  • Choice of Leaving Group: Bromine is a good leaving group, but if the reaction is still too slow, you could consider converting the bromide to an iodide in situ (Finkelstein reaction) using a catalytic amount of sodium or potassium iodide. Iodide is an even better leaving group.

  • Ensure Anhydrous Conditions: Water can hydrolyze the ester and interfere with many nucleophilic reactions. Ensure all reagents and solvents are dry.

Issue 2: Reaction Mixture Turns Dark

A dark coloration in the reaction mixture can indicate decomposition.

Potential Causes:

  • Reaction Temperature is Too High: This can lead to thermal decomposition of the alkyl halide or other reagents. The primary thermal decomposition pathway for alkyl halides is the elimination of hydrogen halide (in this case, HBr).[1]

  • Incompatible Reagents: The dark color could be due to a side reaction with an incompatible substance. Review all reagents for potential incompatibilities.

  • Air Sensitivity: Some reagents may be sensitive to air, leading to oxidative decomposition. Running the reaction under an inert atmosphere (nitrogen or argon) can mitigate this.

Issue 3: Difficulty in Product Purification

Potential Problem: Co-elution of Starting Material and Product

If the polarity of your product is very similar to that of this compound, separation by column chromatography can be challenging.

Solutions:

  • Drive the Reaction to Completion: Use a slight excess of the nucleophile to ensure all the starting material is consumed.

  • Alternative Purification: If the product has a significantly different boiling point, vacuum distillation can be an effective purification method.[14]

  • Chemical Quenching of Unreacted Starting Material: In some cases, a reagent can be added to selectively react with the unreacted this compound, making the resulting byproduct easier to separate. This is highly reaction-specific.

Section 4: Experimental Protocols & Workflows

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol provides a general workflow for a typical SN2 reaction using this compound.

  • Reaction Setup:

    • To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the nucleophile (1.1 equivalents) and a polar aprotic solvent (e.g., DMF or acetone).

    • Place the flask under an inert atmosphere (N₂ or Ar).

  • Addition of Reagent:

    • Slowly add this compound (1.0 equivalent) to the stirring solution at room temperature.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (typically 40-80 °C, depending on the nucleophile).

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by vacuum distillation.[14]

experimental_workflow

Caption: General workflow for a nucleophilic substitution reaction.

Protocol 2: Spill Cleanup Procedure

In the event of a minor spill of this compound in a laboratory setting:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate Non-essential Personnel: Restrict access to the spill area.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Wear Appropriate PPE: Don chemical-resistant gloves, splash goggles, and a lab coat.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to dike the spill.[15]

  • Absorb the Spill: Cover the spill with the absorbent material, working from the outside in to prevent spreading.

  • Collect the Absorbed Material: Carefully scoop the absorbed material into a sealable, labeled container for hazardous waste disposal.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Waste: Dispose of the sealed container and any contaminated cleaning materials as halogenated organic waste.[16][17]

spill_cleanup

Caption: Step-by-step spill cleanup procedure.

Section 5: Waste Disposal

Waste containing this compound must be treated as halogenated organic waste .[16][17]

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial as halogenated waste requires specific and more costly disposal methods, typically incineration.[9]

  • Labeling: Collect the waste in a clearly labeled, sealed container. The label should indicate "Halogenated Organic Waste" and list the chemical contents.[16]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific procedures.

Section 6: Analytical Methods

Purity Assessment and Reaction Monitoring

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of this compound and for monitoring reaction progress. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns that can be used to identify the compound and potential impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the molecule and identify impurities. The ¹H NMR spectrum will show characteristic signals for the ethyl ester protons and the long alkyl chain, including the methylene group adjacent to the bromine.[18]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to confirm the presence of the ester functional group (strong C=O stretch around 1735 cm⁻¹).

References

Technical Support Center: Catalyst Selection for Reactions Involving Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for optimizing reactions with Ethyl 11-bromoundecanoate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of using long-chain primary alkyl halides in synthetic chemistry. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and enhance the selectivity of your reactions.

Introduction: The Challenge of the Long-Chain Alkyl Halide

This compound is a valuable bifunctional molecule, featuring a reactive primary alkyl bromide at one end and an ethyl ester at the other. While versatile, its long, flexible C-11 alkyl chain presents specific challenges in catalysis, primarily related to selectivity. Competing side reactions, such as β-hydride elimination, can significantly reduce the yield of the desired product. This guide addresses these challenges in a question-and-answer format, focusing on the most common transformations.

Section 1: C-N Bond Formation via Buchwald-Hartwig Amination

The formation of a carbon-nitrogen bond using a primary alkyl bromide is a powerful transformation, but one that is highly sensitive to catalyst and ligand choice.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig reaction with this compound giving low yields and significant amounts of ethyl undec-10-enoate?

A1: This is a classic case of a competing β-hydride elimination reaction.[1] The long, flexible alkyl chain of your substrate can easily adopt a conformation where a β-hydrogen is accessible to the palladium center after oxidative addition. This leads to the formation of a palladium-hydride species and the elimination of your desired coupling product in favor of an alkene. The catalytic cycle is effectively diverted, leading to low yields of the aminated product and the formation of ethyl undec-10-enoate and the hydrodehalogenated alkane.[2]

Q2: How can I select a catalyst and ligand to suppress β-hydride elimination?

A2: The key is to select a ligand that promotes reductive elimination (the desired C-N bond formation) at a rate significantly faster than β-hydride elimination. For primary alkyl bromides, this is achieved by using bulky, electron-rich phosphine ligands.[3] These ligands stabilize the palladium center and sterically hinder the approach of a β-hydrogen.

  • Mechanism Insight: Bulky trialkylphosphines or biaryl phosphines create a sterically congested environment around the palladium atom. This favors the more compact transition state of reductive elimination over the more demanding spatial arrangement required for β-hydride elimination.[2][3]

A well-defined, monoligated palladium(0) species, L1Pd(0), is often the most active catalyst, and bulky ligands help generate and stabilize these highly active species from precatalysts.[4]

Q3: Can you provide a starting point for ligand and catalyst selection for C-N coupling with this substrate?

A3: Certainly. The choice of ligand is paramount. Below is a table summarizing catalyst systems proven effective for coupling primary alkyl bromides with various amines.

Ligand/Precatalyst SystemNucleophile ClassKey Advantages & Considerations
BrettPhos Pd G3/G4 Primary & Secondary Amines, AmidesExcellent for challenging couplings. The G3/G4 precatalysts offer high stability and activity, promoting rapid C-N bond formation to outcompete side reactions.[5]
RuPhos Pd G3/G4 Primary & Secondary AminesA highly general and effective ligand for a broad range of amines. Often provides a good balance of reactivity and selectivity.[5]
Cy₂t-BuP (cBRIDP) Primary Amines (Protected)This hindered trialkylphosphine has shown high selectivity for N-alkylation over elimination with secondary and tertiary alkyl bromides, a principle that extends to reactive primary bromides.[2][6]

Recommendation: For a robust starting point with this compound, we recommend a third-generation (G3) Buchwald precatalyst such as BrettPhos Pd G3 . These are air-stable and reliably generate the active monoligated Pd(0) species needed for efficient coupling.

Troubleshooting Guide: Buchwald-Hartwig Amination

This workflow helps diagnose and resolve common issues encountered during the amination of this compound.

Buchwald_Troubleshooting start Reaction Start: This compound + Amine check_conversion Low or No Conversion? start->check_conversion inactive_catalyst Issue: Inactive Catalyst / Conditions 1. Use fresh precatalyst. 2. Ensure base (e.g., NaOtBu) is anhydrous. 3. Thoroughly degas solvent. check_conversion->inactive_catalyst Yes check_byproducts High Conversion, but Major Byproducts? check_conversion->check_byproducts No inactive_catalyst->start Retry alkene_byproduct Primary Byproduct: Ethyl undec-10-enoate (β-Hydride Elimination) check_byproducts->alkene_byproduct Yes ester_hydrolysis Primary Byproduct: 11-Bromoundecanoic acid (Ester Hydrolysis) check_byproducts->ester_hydrolysis Yes success Successful C-N Coupling check_byproducts->success No solution_alkene Solution: Enhance Reductive Elimination 1. Switch to a bulkier ligand (e.g., BrettPhos). 2. Lower reaction temperature. 3. Ensure precise stoichiometry. alkene_byproduct->solution_alkene solution_alkene->success solution_hydrolysis Solution: Use Milder Base 1. Replace NaOtBu with K₃PO₄ or Cs₂CO₃. 2. Run reaction under strictly anhydrous conditions. ester_hydrolysis->solution_hydrolysis solution_hydrolysis->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Section 2: C-C Bond Formation via Cross-Coupling Reactions

Carbon-carbon bond formation is central to synthetic chemistry. However, using sp³-hybridized electrophiles like this compound requires careful catalyst selection to achieve high selectivity.

Frequently Asked Questions (FAQs)

Q4: I am attempting a Suzuki-Miyaura coupling with an arylboronic acid, but the reaction is sluggish. What catalyst system is recommended for sp³-sp² coupling?

A4: Suzuki couplings with primary alkyl bromides are challenging because the oxidative addition step is often slow compared to aryl halides. Furthermore, β-hydride elimination remains a significant competing pathway.[7] Nickel-based catalysts have emerged as powerful alternatives to palladium for these transformations.[8][9]

  • Catalyst Recommendation: A system of NiCl₂ or NiBr₂ with a bidentate ligand like a Pybox or a spiro-bidentate-pyox ligand can be highly effective for coupling primary alkyl bromides with organozinc reagents (Negishi coupling) or organoboranes (Suzuki coupling).[8][9] For palladium systems, highly electron-rich and bulky phosphine ligands are necessary to facilitate the difficult oxidative addition step.

Q5: Can I perform a Sonogashira coupling with this compound? What are the main challenges?

A5: Yes, Sonogashira coupling of terminal alkynes with alkyl halides is possible, but it is less common than with aryl or vinyl halides.[10] The primary challenges are the slow reaction rate and the need for forcing conditions, which can lead to side reactions.

  • Catalyst System: While traditional Pd/Cu systems can be used, copper-free Sonogashira conditions are often preferred to minimize alkyne homocoupling (Glaser coupling).[11][12] Nickel-based catalysts, such as NHC [CNN] pincer nickel(II) complexes, have also been developed specifically for Sonogashira reactions of alkyl halides and can provide good to excellent yields.[13]

Q6: What about Heck reactions? Is this a viable strategy?

A6: The classical Mizoroki-Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. The analogous reaction with an alkyl halide is more complex. The key challenge is that after the initial migratory insertion, the resulting alkyl-palladium intermediate must undergo β-hydride elimination to form the product. With a saturated alkyl halide like yours, this pathway can be complicated and lead to mixtures of products.[14][15] While specialized methods exist, for straightforward C-C bond formation, Suzuki or Negishi couplings are generally more reliable for this substrate.

Experimental Protocol: General Nickel-Catalyzed Cross-Electrophile Coupling

This protocol provides a starting point for coupling this compound with an aryl bromide, a reaction class where nickel catalysis excels.[8]

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • NiBr₂ (5 mol%)

  • Spiro-bidentate-pyox ligand (L1d in Ref.[8]) (6 mol%)

  • Zinc powder (<10 micron, activated) (3.0 equiv)

  • Anhydrous N-methylpyrrolidone (NMP)

Procedure:

  • Setup: In a glovebox, add NiBr₂ (5 mol%), the ligand (6 mol%), and zinc powder (3.0 equiv) to an oven-dried reaction vial equipped with a magnetic stir bar.

  • Reagent Addition: Add anhydrous NMP, followed by the aryl bromide (1.2 equiv) and finally this compound (1.0 equiv).

  • Reaction: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 60 °C.

  • Monitoring: Stir the reaction for 12-24 hours. Monitor the consumption of the starting material by GC-MS or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Quench carefully with 1 M HCl. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Section 3: Reactions with Organometallic Reagents (Grignard & Organocuprates)

While powerful, classical organometallic reagents pose significant selectivity challenges due to the multiple electrophilic sites on this compound.

Frequently Asked Questions (FAQs)

Q7: I tried reacting my substrate with a Grignard reagent (R-MgBr) to target the ester, but I am getting a complex mixture of products. What is happening?

A7: You are observing the outcome of multiple competing reaction pathways. A Grignard reagent is both a strong nucleophile and a strong base.[16] With this compound, it can react at two sites:

  • Desired Attack at the Ester: The Grignard reagent adds to the ester carbonyl. Since the initial intermediate is a ketone, a second equivalent of the Grignard reagent will add, ultimately forming a tertiary alcohol after workup.[17][18]

  • Side Reaction at the Alkyl Bromide (Wurtz-type Coupling): The Grignard reagent can also act as a nucleophile and displace the bromide at the other end of the molecule, leading to a C-C bond formation (R-R'COOEt).[19] This is especially problematic at higher temperatures.

Q8: How can I selectively form a C-C bond at the bromide position using an organometallic reagent?

A8: To achieve selective substitution at the primary bromide without attacking the ester, you need a "softer" nucleophile that is less reactive towards carbonyls. An organocuprate (Gilman reagent, R₂CuLi) is the ideal choice for this transformation.[20]

  • Mechanism Insight: Organocuprates are significantly less basic and less reactive towards esters and ketones compared to Grignard or organolithium reagents.[21][22] They are, however, excellent nucleophiles for Sₙ2 reactions with primary alkyl halides.[20] This difference in reactivity allows for highly selective displacement of the bromide.

Reagent_Selectivity Substrate This compound (Two Electrophilic Sites) Grignard Grignard Reagent (R-MgBr) (Strong Nucleophile/Base) Substrate->Grignard Reacts with Cuprate Organocuprate (R₂CuLi) (Soft Nucleophile) Substrate->Cuprate Reacts with Product_Grignard_Ester Tertiary Alcohol (Attack at Ester) Grignard->Product_Grignard_Ester Leads to Product_Grignard_Br Wurtz-type Coupling Product (Attack at C-Br) Grignard->Product_Grignard_Br Leads to Product_Cuprate Selective C-C Bond Formation (Attack at C-Br ONLY) Cuprate->Product_Cuprate Selectively yields

Caption: Reagent choice dictates reaction selectivity.

References

Validation & Comparative

Navigating the Molecular Landscape: A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of molecules is paramount. Ethyl 11-bromoundecanoate, a versatile long-chain fatty acid ester, serves as a crucial building block in various synthetic pathways. Its characterization is fundamental to ensuring reaction success and the purity of subsequent products. This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound, offering a comparative perspective with alternative analytical techniques.

The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled insight into molecular structure.[1][2] By probing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within a molecule. This non-destructive technique is indispensable for the unambiguous confirmation of molecular identity.[3]

The chemical shift (δ) in an NMR spectrum is a critical parameter, indicating the electronic environment of a nucleus. Electron-withdrawing groups, such as the bromine atom and the ester functionality in this compound, deshield nearby nuclei, causing their signals to appear at higher chemical shifts (downfield). Conversely, the long alkyl chain consists of shielded protons and carbons, which resonate at lower chemical shifts (upfield).

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound provides a detailed fingerprint of its proton environments. The integration of each signal corresponds to the number of protons it represents, while the multiplicity (splitting pattern) reveals the number of neighboring protons, following the n+1 rule.

Table 1: ¹H NMR Spectral Data for this compound (Predicted)

Protons (Position)Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a (13)1.25Triplet7.13H
b (12)4.12Quartet7.12H
c (2)2.28Triplet7.52H
d (3)1.62Quintet7.42H
e (4-9)1.28 - 1.40Multiplet-12H
f (10)1.85Quintet7.32H
g (11)3.40Triplet6.82H

Interpretation of the ¹H NMR Spectrum:

  • Ethyl Ester Group (a, b): The characteristic signals for the ethyl ester group appear as a triplet at approximately 1.25 ppm (methyl protons 'a') and a quartet at around 4.12 ppm (methylene protons 'b'). The quartet arises from the coupling of the methylene protons with the three adjacent methyl protons, and the triplet is due to coupling with the two methylene protons.

  • Alkyl Chain (c, d, e, f): The methylene protons alpha to the carbonyl group ('c') are deshielded and appear as a triplet around 2.28 ppm. The protons beta to the carbonyl ('d') resonate as a quintet at approximately 1.62 ppm. The bulk of the methylene protons in the long alkyl chain ('e') overlap to form a complex multiplet between 1.28 and 1.40 ppm. The methylene protons adjacent to the bromine-bearing carbon ('f') are deshielded by the halogen and appear as a quintet around 1.85 ppm.

  • Brominated Terminus (g): The methylene protons directly attached to the bromine atom ('g') are the most deshielded of the alkyl chain protons, resonating as a triplet at approximately 3.40 ppm.

¹³C NMR Spectral Data of this compound

The ¹³C NMR spectrum provides a direct count of the number of non-equivalent carbon atoms in the molecule. As proton-decoupled spectra are typically acquired, each unique carbon atom appears as a single line.

Table 2: ¹³C NMR Spectral Data for this compound (Predicted)

Carbon Atom (Position)Chemical Shift (δ, ppm)
1173.9
234.4
325.0
4, 5, 6, 7, 829.1 - 29.4
928.2
1032.8
1133.9
1260.1
1314.3

Interpretation of the ¹³C NMR Spectrum:

  • Carbonyl Carbon (1): The ester carbonyl carbon is significantly deshielded and appears at the downfield end of the spectrum, around 173.9 ppm.

  • Ethyl Ester Carbons (12, 13): The methylene carbon of the ethyl group ('12') resonates around 60.1 ppm, while the methyl carbon ('13') is found further upfield at approximately 14.3 ppm.

  • Alkyl Chain Carbons (2-10): The chemical shifts of the methylene carbons in the long alkyl chain are influenced by their proximity to the electron-withdrawing ester and bromine groups. The carbon alpha to the carbonyl ('2') is at about 34.4 ppm. The carbons in the middle of the chain ('4'-'8') have very similar chemical environments and their signals often overlap in the 29.1-29.4 ppm region. The carbons closer to the bromine atom ('9' and '10') are progressively more deshielded.

  • Brominated Carbon (11): The carbon directly bonded to the bromine atom ('11') experiences the strongest deshielding effect within the alkyl chain, with a chemical shift of around 33.9 ppm.

Experimental Protocol for NMR Data Acquisition

Obtaining high-quality NMR spectra is contingent upon meticulous sample preparation and instrument setup.

Sample Preparation:

  • Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), which is suitable for non-polar organic compounds. The deuterium signal is used by the spectrometer to lock the magnetic field.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing can aid this process.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse sequence.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Relaxation Delay: A 1-2 second delay between scans.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A 2-5 second delay is recommended.

Visualizing the Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with the atom numbering used for NMR assignments.

Caption: Structure of this compound with atom numbering for NMR.

A Comparative Look: Alternative Analytical Techniques

While NMR is the gold standard for structural elucidation, other techniques provide complementary information and can be advantageous in specific contexts.

Table 3: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueInformation ProvidedAdvantagesDisadvantages
NMR Spectroscopy Detailed molecular structure, connectivity, and chemical environment of atoms.Unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires higher sample concentration for ¹³C NMR.
Gas Chromatography-Mass Spectrometry (GC-MS) Molecular weight and fragmentation pattern.High sensitivity, excellent for separation of mixtures and identification of known compounds.Fragmentation can be complex, provides limited information on stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of functional groups.Fast, simple, and requires minimal sample preparation.Provides limited information on the overall molecular structure.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for separating and identifying volatile compounds.[4][5][6] For this compound, GC-MS would provide the molecular ion peak, confirming the molecular weight. The fragmentation pattern would likely show characteristic losses, such as the ethoxy group (-OCH₂CH₃) and successive losses of methylene units from the alkyl chain. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Fourier-Transform Infrared (FTIR) Spectroscopy:

FTIR spectroscopy is excellent for the rapid identification of functional groups.[7][8] In the FTIR spectrum of this compound, the most prominent absorption would be the strong C=O stretch of the ester group, typically appearing around 1740 cm⁻¹. Strong C-H stretching vibrations from the alkyl chain would be observed in the 2850-2960 cm⁻¹ region. A C-O stretching band for the ester would be present in the 1100-1300 cm⁻¹ range. The C-Br stretch is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹, but may be weak and less informative.[8][9]

Conclusion

This guide has provided a detailed examination of the ¹H and ¹³C NMR spectral data of this compound, offering a foundational understanding for its structural verification. By understanding the principles behind NMR and comparing its capabilities with other techniques like GC-MS and FTIR, researchers can select the most appropriate analytical strategy for their specific needs. The combination of these powerful analytical tools ensures the confident characterization of this important chemical intermediate, underpinning the integrity and success of subsequent research and development endeavors.

References

Interpreting the Mass Spectrometry Data of Ethyl 11-bromoundecanoate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of intermediates is paramount. Ethyl 11-bromoundecanoate, a long-chain halogenated ester, serves as a versatile building block, its utility defined by the integrity of its structure.[1] Mass spectrometry (MS) stands as a cornerstone technique for this verification, offering unparalleled sensitivity and structural insight. This guide provides an in-depth interpretation of the mass spectrometry data of this compound, comparing its analytical power with other spectroscopic methods and furnishing the practical knowledge required for confident characterization.

The Mass Spectrometric Profile of this compound

Gas chromatography coupled with mass spectrometry (GC-MS) is an exceptionally well-suited method for the analysis of volatile and thermally stable compounds like this compound.[2] When subjected to electron ionization (EI), the molecule undergoes characteristic fragmentation, yielding a unique mass spectrum that serves as its fingerprint.

An experimental GC-MS analysis of this compound reveals a complex fragmentation pattern with a total of 173 observed peaks.[3] The molecular ion peak is expected around m/z 292 and 294, corresponding to the two major isotopes of bromine, 79Br and 81Br, which have a near 1:1 natural abundance.[3][4] This isotopic signature is a hallmark of bromine-containing compounds and a key diagnostic feature in their mass spectra.

Deciphering the Key Fragments

The fragmentation of this compound is governed by the established principles of mass spectrometry for esters and alkyl halides. The most significant fragmentation pathways include the McLafferty rearrangement, alpha-cleavage, and cleavage of the carbon-bromine bond.

Table 1: Prominent Fragments in the Electron Ionization Mass Spectrum of this compound

m/z (mass-to-charge ratio)Proposed Fragment StructureFragmentation PathwaySignificance
292/294[CH3CH2O(CO)(CH2)10Br]+•Molecular IonConfirms molecular weight and presence of bromine.
247/249[ (CO)(CH2)10Br]+•Loss of ethoxy radical (•OCH2CH3)Alpha-cleavage adjacent to the carbonyl group.
213[CH3CH2O(CO)(CH2)9]+Loss of •CH2BrCleavage of the C-Br bond.
88[CH2=C(OH)OCH2CH3]+•McLafferty RearrangementBase Peak , characteristic of ethyl esters.
73[CH3CH2O(CO)]+Cleavage of the ester bond.Indicates the ethyl ester functionality.

The base peak at m/z 88 is particularly diagnostic and arises from a McLafferty rearrangement , a six-membered ring transition state involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond.[5] This rearrangement is a highly favorable process for esters with alkyl chains of sufficient length.

McLafferty rearrangement leading to the base peak at m/z 88.

Another significant fragmentation pathway is alpha-cleavage , which involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the ethoxy radical and the formation of an acylium ion.

Alpha-cleavage resulting in an acylium ion.

Experimental Protocol: Acquiring a High-Quality Mass Spectrum

To obtain a reliable mass spectrum of this compound, a standardized GC-MS protocol should be followed. The causality behind each step is crucial for achieving reproducible and accurate results.

1. Sample Preparation:

  • Rationale: Proper sample preparation is critical to prevent contamination and ensure compatibility with the GC-MS system.

  • Protocol:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as hexane or ethyl acetate.

    • Vortex the solution until the sample is completely dissolved.

    • If necessary, filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

2. GC-MS Instrumentation and Parameters:

  • Rationale: The choice of GC column and temperature program is designed to achieve good separation from any impurities and ensure the compound elutes as a sharp peak. The MS parameters are set to achieve optimal ionization and detection.

  • Protocol:

    • Gas Chromatograph:

      • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is recommended for good resolution of long-chain esters.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Scan Range: m/z 40-400.

Comparison with Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.[6][7]

Table 2: Comparison of Analytical Techniques for the Characterization of this compound

TechniqueStrengthsWeaknessesInformation Provided
Mass Spectrometry (MS) High sensitivity, provides molecular weight and fragmentation information for structural elucidation.Can be destructive, may not distinguish between some isomers.Molecular weight, elemental composition (with high resolution), and structural information from fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the carbon-hydrogen framework and connectivity of the molecule.[7]Lower sensitivity than MS, requires larger sample amounts.The chemical environment of each proton and carbon atom, allowing for unambiguous structure determination.
Fourier-Transform Infrared (FT-IR) Spectroscopy Fast, non-destructive, and excellent for identifying functional groups.[8]Provides limited information about the overall molecular structure.Presence of key functional groups such as the ester carbonyl (C=O) and C-Br bonds.
Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum of this compound would show characteristic signals for the ethyl group (a triplet and a quartet), a triplet for the methylene group adjacent to the bromine, and a complex multiplet for the long methylene chain. The 13C NMR spectrum would complement this by showing distinct signals for the carbonyl carbon, the carbons of the ethyl group, the carbon bearing the bromine, and the methylene carbons in the chain.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would prominently feature a strong absorption band around 1740 cm-1, which is characteristic of the C=O stretching vibration of the ester functional group.[9] A weaker absorption in the region of 600-700 cm-1 would indicate the C-Br stretching vibration.[3]

Conclusion

The interpretation of the mass spectrum of this compound, with its characteristic isotopic pattern for bromine and the diagnostic base peak at m/z 88 from the McLafferty rearrangement, provides conclusive evidence for its structure. When used in conjunction with NMR and FT-IR spectroscopy, a complete and unambiguous characterization can be achieved. This guide provides the foundational knowledge and practical protocols for researchers to confidently utilize mass spectrometry in their synthetic and analytical workflows, ensuring the quality and integrity of this important chemical intermediate.

References

A Comparative Guide to FT-IR Spectroscopy for the Confirmation of Ethyl 11-bromoundecanoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of using Fourier-Transform Infrared (FT-IR) spectroscopy to reliably confirm the successful synthesis of Ethyl 11-bromoundecanoate. Primarily intended for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline. It delves into the causal relationships behind spectral changes, offers a self-validating experimental framework, and compares the technique against other common analytical methods.

Introduction: The Need for Synthesis Confirmation

This compound is a valuable bifunctional molecule, often used as a linker in the synthesis of more complex chemical structures, including pharmaceuticals and self-assembled monolayers. It is typically synthesized via the Fischer esterification of 11-bromoundecanoic acid with ethanol, catalyzed by a strong acid.[1][2] The reaction converts a carboxylic acid into an ester.

Given that the starting materials and the product are physically similar (often liquids or low-melting solids), it is crucial to employ a rapid, reliable, and definitive analytical technique to confirm the transformation of the functional groups. FT-IR spectroscopy is an ideal candidate for this purpose as it directly probes the vibrational frequencies of molecular bonds, providing a distinct "fingerprint" for the functional groups involved in the reaction.

The Chemistry: Fischer Esterification Workflow

The synthesis of this compound from 11-bromoundecanoic acid and ethanol is a classic acid-catalyzed esterification.[3][4] The core of the chemical transformation is the reaction between the carboxyl group (-COOH) of the acid and the hydroxyl group (-OH) of the alcohol to form an ester group (-COOEt) and water.

To confirm the reaction's success with FT-IR, we must observe two key changes:

  • Disappearance of Reactant Signatures: The characteristic, broad O-H stretching vibration of the carboxylic acid and the O-H stretch of the alcohol must be absent in the product spectrum.

  • Appearance of Product Signatures: New, distinct peaks corresponding to the ester functional group—specifically the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations—must appear.

G cluster_reactants Reactants cluster_product Product Reactant1 11-Bromoundecanoic Acid (-COOH group) Process Fischer Esterification (Acid Catalyst, Heat) Reactant1->Process Reactant2 Ethanol (-OH group) Reactant2->Process Product This compound (-COOEt group) Process->Product

Caption: Fischer Esterification Workflow.

Experimental Protocol: Acquiring the FT-IR Spectrum

This protocol describes the use of an Attenuated Total Reflectance (ATR) FT-IR spectrometer, a common and convenient method that requires minimal sample preparation.

Instrumentation:

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Use a solvent such as isopropanol to wipe the crystal surface and allow it to dry completely. Record a background spectrum. This accounts for ambient atmospheric conditions (e.g., CO₂ and water vapor).

  • Sample Application (Starting Material 1): Place a small drop of 11-bromoundecanoic acid (if liquid) or a small amount of the solid onto the ATR crystal. Ensure complete coverage of the crystal.

  • Acquire Spectrum 1: Collect the FT-IR spectrum of 11-bromoundecanoic acid. Typically, this involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the acid.

  • Sample Application (Starting Material 2): Repeat steps 2-4 for the second reactant, ethanol.

  • Sample Application (Product): After the reaction and purification of this compound, place a small drop of the final product onto the clean, dry ATR crystal.

  • Acquire Spectrum 2: Collect the FT-IR spectrum of the product using the same parameters as the starting materials for accurate comparison.

  • Data Processing: Label each spectrum clearly. Overlay the spectra of the reactants and the product for direct visual comparison.

Spectral Analysis: A Tale of Three Spectrums

The confirmation of synthesis is achieved by a comparative analysis of the FT-IR spectra of the starting materials and the final product.

  • 11-Bromoundecanoic Acid (Reactant): The most prominent feature is an extremely broad absorption band from approximately 2500 cm⁻¹ to 3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid. This broadness is due to strong hydrogen bonding between the acid molecules. Additionally, a sharp, strong peak for the carbonyl (C=O) stretch of the carboxylic acid appears around 1700-1730 cm⁻¹.

  • Ethanol (Reactant): The spectrum of ethanol is dominated by a strong, broad band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretch of the alcohol, broadened by hydrogen bonding.[5][6] It also shows a significant C-O stretch between 1260-1050 cm⁻¹.[5]

  • This compound (Product): In a successful synthesis, the product spectrum will exhibit two critical changes:

    • The complete disappearance of the broad O-H absorption bands from both the carboxylic acid and ethanol.

    • The appearance of a new, strong C=O stretching band for the ester, typically at a slightly higher wavenumber than the carboxylic acid, around 1735-1750 cm⁻¹.[7][8] Furthermore, two distinct C-O stretching vibrations, characteristic of the ester C-O-C linkage, will appear in the 1300-1000 cm⁻¹ region.[8][9]

The presence of C-H stretching peaks (around 2850-2950 cm⁻¹) and the C-Br stretch (typically below 700 cm⁻¹) will be common to both the starting acid and the final ester product and are less useful for confirming the conversion.[7][10]

G FT-IR Spectral Transformation Reactants Reactant Spectra 11-Bromoundecanoic Acid: Very broad O-H stretch (2500-3300 cm⁻¹) C=O stretch (~1710 cm⁻¹) Ethanol: Broad O-H stretch (3200-3500 cm⁻¹) Product Product Spectrum This compound: NO O-H stretch Strong Ester C=O stretch (~1740 cm⁻¹) Two C-O stretches (1000-1300 cm⁻¹) Reactants->Product Reaction Success

Caption: Key FT-IR spectral changes during esterification.

Data Summary: Key Vibrational Frequencies

The following table summarizes the critical FT-IR absorption peaks for confirming the synthesis.

CompoundFunctional GroupCharacteristic Absorption (cm⁻¹)Significance
11-Bromoundecanoic Acid Carboxylic Acid O-H2500 - 3300 (very broad, strong)Must disappear in product
Carboxylic Acid C=O1700 - 1730 (strong)Shifts to higher frequency in product
Ethanol Alcohol O-H3200 - 3500 (broad, strong)Must disappear in product
This compound Ester C=O1735 - 1750 (strong)Must appear ; confirms ester formation
Ester C-O1300 - 1000 (two strong bands)Must appear ; confirms ester linkage
Alkyl C-H2850 - 3000 (medium to strong)Present in reactants and product
Alkyl C-Br< 700 (medium)Present in reactant and product

Data compiled from multiple sources.[11][7][8][10][12]

Comparison with Alternative Analytical Techniques

While FT-IR is highly effective for confirming the functional group transformation, other techniques can provide complementary or more detailed structural information.

TechniqueInformation ProvidedAdvantagesDisadvantages
FT-IR Spectroscopy Presence/absence of key functional groups.Very fast, minimal sample prep, relatively inexpensive, excellent for monitoring reaction progress.[13]Provides limited information on the overall molecular structure and connectivity; not ideal for complex mixture quantification without calibration.[13]
NMR Spectroscopy (¹H, ¹³C) Detailed atomic connectivity and structural elucidation.Provides unambiguous structural confirmation, can identify impurities, and allows for quantification.Slower analysis time, requires deuterated solvents, more expensive instrumentation, requires more expertise for interpretation.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Confirms the molecular weight of the product, highly sensitive, can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.Does not directly identify functional groups, can be destructive, may not distinguish between isomers.

Conclusion

FT-IR spectroscopy serves as a powerful, rapid, and efficient tool for confirming the successful synthesis of this compound via Fischer esterification. The analytical logic is straightforward and self-validating: the disappearance of the characteristic broad O-H bands of the carboxylic acid and alcohol reactants, coupled with the emergence of the sharp ester C=O and dual C-O stretching bands, provides definitive evidence of the desired chemical transformation. While techniques like NMR and Mass Spectrometry offer more detailed structural information, the speed and functional group specificity of FT-IR make it an indispensable first-line analytical method in a synthetic chemistry workflow.

References

A Comparative Guide to the Reactivity of Alkyl Halide Initiators in Controlled Radical Polymerization, with a Focus on Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise control over polymer synthesis is paramount for creating advanced materials with tailored properties. Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile controlled radical polymerization technique, enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures.[1] The choice of the initiator is a critical determinant of the success and control of an ATRP process. This guide provides an in-depth comparison of the reactivity of various alkyl halide initiators, with a special focus on the functionalized primary bromide, Ethyl 11-bromoundecanoate.

The Heart of Control: Understanding Initiator Reactivity in ATRP

The fundamental principle of ATRP lies in the reversible activation of a dormant species (an alkyl halide initiator, R-X) by a transition metal complex in a lower oxidation state (e.g., Cu(I)Br). This process generates a propagating radical (R•) and the transition metal complex in a higher oxidation state (e.g., Cu(II)Br₂), which acts as a deactivator. The equilibrium between the dormant and active species is key to controlling the polymerization.[2]

The rate of this activation step, quantified by the activation rate constant (k_act), is a crucial parameter that dictates the initiator's efficiency and the overall control of the polymerization.[3] A successful ATRP requires that the rate of initiation is comparable to or faster than the rate of propagation. This ensures that all polymer chains start growing simultaneously, leading to a narrow molecular weight distribution.[4]

Several structural features of the alkyl halide initiator profoundly influence its k_act:

  • The Halogen Atom (X): The strength of the carbon-halogen bond is a primary factor. The reactivity of the initiator generally increases in the order of C-Cl < C-Br < C-I.[3] This is because the bond dissociation energy decreases down the group, making the halogen easier to abstract.

  • Substitution at the α-Carbon: The stability of the generated radical plays a significant role. The reactivity of alkyl halide initiators follows the order: primary < secondary < tertiary.[3] This is due to the increasing stability of the resulting radical (tertiary > secondary > primary). For α-bromoesters, the relative ratio of activation rate constants for primary, secondary, and tertiary initiators is approximately 1:10:80.[3]

  • α-Substituents: Electron-withdrawing or resonance-stabilizing groups on the α-carbon can significantly increase the reactivity of the initiator by stabilizing the forming radical.[3][5] For instance, a cyano group is more activating than a phenyl or ester group.[5]

A Comparative Analysis of Alkyl Halide Initiators

To provide a clear comparison, we will categorize common ATRP initiators and discuss their relative reactivities, positioning this compound within this framework.

Tertiary Alkyl Halides: The Workhorses of ATRP

Tertiary alkyl halides, such as Ethyl 2-bromoisobutyrate (EBiB) , are among the most widely used and highly reactive initiators for ATRP.[6] The tertiary nature of the α-carbon leads to the formation of a highly stabilized tertiary radical upon activation, resulting in a high k_act. This makes them excellent initiators for a broad range of monomers, including methacrylates, acrylates, and styrene.

Secondary Alkyl Halides: A Balance of Reactivity and Control

Secondary alkyl halides, like Ethyl 2-bromopropionate (EBP) and 1-Phenylethyl bromide (1-PEBr) , offer a moderate level of reactivity.[6] The secondary radicals formed are less stable than tertiary radicals, leading to a lower k_act compared to their tertiary counterparts. They are effective initiators, particularly for more reactive monomers like acrylates and styrenes.

Primary Alkyl Halides: The Case of this compound

Primary alkyl halides are generally the least reactive class of initiators in ATRP due to the lower stability of the primary radicals formed upon activation.[3] This compound falls into this category. Its structure features a bromine atom at the terminus of a long alkyl chain, remote from the ester functionality. Consequently, the ester group has a negligible electronic effect on the C-Br bond activation.

The primary nature of the carbon-bromine bond in this compound suggests a significantly lower activation rate constant compared to secondary and tertiary initiators. This has important implications for its application:

  • Slower Initiation: The initiation process with this compound is expected to be slower than with EBiB or EBP under identical conditions.

  • Monomer Compatibility: To achieve a controlled polymerization, this compound is best suited for more reactive monomers such as acrylates. For less reactive monomers like methacrylates, the slow initiation can lead to a broader molecular weight distribution.

  • Functional Polymers: The key advantage of this compound is its ester functionality, which is preserved during the polymerization and is located at the initiating end of the polymer chain. This allows for the synthesis of end-functionalized polymers that can be further modified or used in the creation of block copolymers.[2]

The long alkyl chain of this compound can also impart unique properties to the resulting polymers, such as hydrophobicity and potential for self-assembly.

Quantitative Comparison of Initiator Reactivity

InitiatorStructureClassMonomerCatalyst Systemk_act (M⁻¹s⁻¹)Reference
Ethyl 2-bromoisobutyrate (EBiB)(CH₃)₂C(Br)COOEtTertiaryMMACuBr/dNbpy1.1 x 10¹[6]
Ethyl 2-bromopropionate (EBP)CH₃CH(Br)COOEtSecondaryMMACuBr/dNbpy1.2 x 10⁰[6]
1-Phenylethyl bromide (1-PEBr)C₆H₅CH(Br)CH₃SecondaryStyreneCuBr/dNbpy2.4 x 10⁻¹[6]
Methyl 2-bromopropionate (MBrP)CH₃CH(Br)COOMeSecondaryMMACuBr/dNbpy1.0 x 10⁰[6]
This compound Br(CH₂)₁₀COOEtPrimary --Estimated to be lower than secondary bromides [3]

MMA: Methyl Methacrylate; dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine

Experimental Protocols

To provide a practical context, we outline a general procedure for comparing the reactivity of different initiators in the ATRP of a model monomer, methyl methacrylate (MMA).

General Procedure for ATRP of Methyl Methacrylate
  • Reagents and Purification:

    • Methyl methacrylate (MMA) is passed through a column of basic alumina to remove the inhibitor.

    • The catalyst, Copper(I) bromide (CuBr), is purified by stirring in glacial acetic acid, followed by washing with ethanol and diethyl ether, and then dried under vacuum.

    • The ligand, N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA), is used as received.

    • The initiators (e.g., Ethyl 2-bromoisobutyrate, Ethyl 2-bromopropionate, and this compound) are used as received or purified by distillation.

    • Anisole (solvent) is dried over molecular sieves.

  • Polymerization Setup:

    • A Schlenk flask is charged with CuBr and a magnetic stir bar.

    • The flask is sealed with a rubber septum and subjected to three cycles of vacuum and argon backfill to remove oxygen.

    • Degassed anisole, MMA, and PMDETA are added via syringe.

    • The mixture is stirred to form the catalyst complex, indicated by a color change.

    • The initiator is then injected to start the polymerization.

  • Monitoring the Reaction:

    • Samples are withdrawn at timed intervals using a degassed syringe and quenched by exposure to air and dilution with THF.

    • Monomer conversion is determined by gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Molecular weight and molecular weight distribution (Đ = M_w/M_n) are determined by gel permeation chromatography (GPC).

Workflow for Comparing Initiator Reactivity

G cluster_prep Preparation cluster_rxn Reaction cluster_analysis Analysis cluster_initiators Initiators for Comparison Purify Purify Monomer, Catalyst, Solvent Setup Setup Schlenk Flask under Inert Atmosphere Purify->Setup Add_reagents Add Solvent, Monomer, Ligand, and Catalyst Setup->Add_reagents Form_complex Form Catalyst Complex Add_reagents->Form_complex Initiate Inject Initiator Form_complex->Initiate Sample Withdraw Samples at Timed Intervals Initiate->Sample Quench Quench Polymerization Sample->Quench Analyze Analyze Conversion (GC/NMR) and MW/Đ (GPC) Quench->Analyze Conclusion Conclusion Analyze->Conclusion Compare Kinetic Plots and Polymer Properties Initiator1 Ethyl 2-bromoisobutyrate (Tertiary) Initiator1->Initiate Experiment 1 Initiator2 Ethyl 2-bromopropionate (Secondary) Initiator2->Initiate Experiment 2 Initiator3 This compound (Primary) Initiator3->Initiate Experiment 3

Workflow for comparing the reactivity of different ATRP initiators.

Causality Behind Experimental Choices

  • Inert Atmosphere: ATRP is sensitive to oxygen, which can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Therefore, all procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques.

  • Ligand Selection: The ligand (e.g., PMDETA) is crucial for solubilizing the copper catalyst and tuning its reactivity. The choice of ligand affects the ATRP equilibrium constant and, consequently, the polymerization rate and control.

  • Solvent Choice: The polarity of the solvent can influence the rate of ATRP. More polar solvents can increase the rate of polymerization. Anisole is a common solvent for the ATRP of methacrylates.

  • Monomer to Initiator Ratio: This ratio determines the target molecular weight of the polymer. A higher ratio will result in a higher molecular weight polymer.

  • Quenching: Exposing the reaction mixture to air effectively stops the polymerization by oxidizing the Cu(I) catalyst.

Conclusion and Future Perspectives

The reactivity of alkyl halide initiators in ATRP is a well-defined function of their chemical structure. Tertiary initiators like EBiB exhibit the highest reactivity, making them suitable for a wide array of monomers. Secondary initiators provide a good balance of reactivity and control.

This compound, as a primary alkyl bromide, is expected to be a less reactive initiator. However, its true value lies in its ability to introduce a terminal ester functionality, enabling the synthesis of end-functionalized polymers and block copolymers. The long alkyl chain is an additional feature that can be exploited to tailor the physical properties of the resulting materials.

For researchers aiming to utilize this compound, it is recommended to pair it with highly reactive monomers and a sufficiently active catalyst system to ensure efficient initiation and controlled polymerization. Further kinetic studies to determine the precise activation rate constant of this compound under various conditions would be a valuable contribution to the field, allowing for a more quantitative comparison and refined reaction design.

References

A Researcher's Guide to Thermal Analysis of Ethyl 11-bromoundecanoate Derivatives using Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel long-chain functionalized esters, understanding their thermal properties is paramount. Ethyl 11-bromoundecanoate and its derivatives are valuable intermediates in organic synthesis, finding applications in the development of pharmaceuticals, functionalized polymers, and specialty chemicals.[1] Their thermal behavior, including melting point, purity, and polymorphism, directly influences their reactivity, stability, and suitability for various applications. This guide provides an in-depth comparison of Differential Scanning Calorimetry (DSC) for the thermal analysis of these compounds, grounded in scientific principles and practical experimental insights.

The Critical Role of Thermal Analysis

The terminal bromine atom and the ethyl ester group in this compound introduce specific polarities and potential for intermolecular interactions that can lead to complex thermal behaviors, such as polymorphism—the ability of a substance to exist in different crystalline forms.[2][3][4] Each polymorph can exhibit unique physical properties, including melting point and solubility, making a thorough thermal characterization essential. DSC is a powerful technique for elucidating these properties by measuring the heat flow into or out of a sample as a function of temperature or time.[5][6]

Unveiling Thermal Transitions with Differential Scanning Calorimetry (DSC)

DSC is a cornerstone of thermal analysis, providing quantitative information about the thermal transitions of a material.[7][8] The technique works by comparing the heat flow required to maintain a sample and an inert reference at the same temperature as they are subjected to a controlled temperature program.[5] Endothermic events, such as melting, absorb heat, while exothermic events, like crystallization, release heat. These are observed as peaks on a DSC thermogram.[9][10]

Illustrative DSC Analysis of this compound

While a specific experimental DSC thermogram for this compound is not publicly available, we can construct a representative thermogram based on its known melting point of 30-31 °C and the typical behavior of long-chain esters.[11]

Figure 1: Representative DSC Thermogram of this compound

A typical DSC analysis would involve a heat-cool-heat cycle to erase the sample's prior thermal history and observe its intrinsic thermal behavior.

  • First Heating Scan: This scan reveals the thermal properties of the sample as received. For this compound, an endothermic peak corresponding to its melting would be observed around 30-31 °C. The presence of multiple peaks could indicate polymorphism or the presence of impurities.[12][13]

  • Cooling Scan: Upon cooling, an exothermic peak representing crystallization would be observed. The temperature and shape of this peak provide insights into the crystallization kinetics. Supercooling, where crystallization occurs at a lower temperature than melting, is a common phenomenon.[13]

  • Second Heating Scan: This scan, performed after controlled cooling, provides information on the thermal behavior of the recrystallized sample. Differences between the first and second heating scans can highlight changes in crystalline structure.[14]

The area under the melting peak is proportional to the enthalpy of fusion (ΔHfus), a measure of the energy required to melt the sample. The onset temperature of the melting peak is typically taken as the melting point (Tm).[15]

Experimental Protocol for DSC Analysis

A robust DSC protocol is crucial for obtaining accurate and reproducible data.[16]

Instrumentation and Calibration:

  • Instrument: A calibrated heat-flux or power-compensated Differential Scanning Calorimeter.

  • Calibration: Calibrate the instrument for temperature and enthalpy using certified reference materials like indium.[17][18] This ensures the accuracy of the measured transition temperatures and enthalpies.[17][18]

Sample Preparation:

  • Sample Mass: Accurately weigh 2-5 mg of the this compound derivative into a standard aluminum DSC pan.[19]

  • Crucible Sealing: As this compound is a liquid at slightly elevated temperatures and has a boiling point of 322.5°C at 760 mmHg, using a hermetically sealed aluminum pan is recommended to prevent volatilization during the experiment.[11][19][20]

  • Reference: Use an empty, hermetically sealed aluminum pan as the reference.[19]

DSC Program:

  • Equilibration: Equilibrate the sample at a low temperature, for instance, -20 °C, to ensure a stable starting baseline.

  • First Heating Scan: Heat the sample from -20 °C to 60 °C at a constant rate of 10 °C/min. This temperature range is well below the boiling point, minimizing the risk of sample degradation.

  • Isothermal Hold: Hold the sample at 60 °C for 2 minutes to ensure complete melting and to erase any previous thermal history.

  • Cooling Scan: Cool the sample from 60 °C to -20 °C at a controlled rate of 10 °C/min to observe crystallization.

  • Second Heating Scan: Reheat the sample from -20 °C to 60 °C at 10 °C/min to analyze the thermal properties of the recrystallized material.

Data Analysis:

  • Determine the onset temperature, peak temperature, and enthalpy of fusion for all observed endothermic and exothermic transitions.[15][21]

  • Compare the first and second heating scans to identify any changes in the thermal behavior, which could suggest polymorphism.[22]

Diagram 1: Experimental Workflow for DSC Analysis

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation weigh Weigh 2-5 mg of Sample pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample & Reference Pans seal->load Instrument Loading program Run Temperature Program (Heat-Cool-Heat) load->program record Record Heat Flow vs. Temperature program->record thermogram Generate DSC Thermogram record->thermogram Data Output analyze Analyze Peaks: - Melting Point (Tm) - Crystallization Temp (Tc) - Enthalpy (ΔH) thermogram->analyze compare Compare Heating Cycles (Polymorphism) analyze->compare

Caption: Workflow for DSC analysis of this compound derivatives.

Comparative Analysis: DSC vs. Alternative Thermal Techniques

While DSC is a primary tool for thermal analysis, other techniques can provide complementary information. A comparison with Thermogravimetric Analysis (TGA) is particularly insightful.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[23] It is primarily used to determine the thermal stability and composition of materials.[24][25]

Table 1: Comparison of DSC and TGA for the Analysis of this compound Derivatives

FeatureDifferential Scanning Calorimetry (DSC)Thermogravimetric Analysis (TGA)
Principle Measures the difference in heat flow between a sample and a reference.[5]Measures the change in mass of a sample over time as the temperature changes.[23]
Information Provided Melting point, crystallization temperature, glass transition, enthalpy of transitions, specific heat capacity, polymorphism, and purity.Thermal stability, decomposition temperature, moisture/solvent content, and composition of multi-component systems.[24]
Application to Topic Ideal for determining the melting behavior, identifying polymorphic forms, and assessing the purity of this compound derivatives.Useful for determining the upper-temperature limit for DSC experiments by identifying the onset of thermal decomposition.
Sample Requirement Typically 2-10 mg.[19]Typically 5-20 mg.
Key Advantage Provides detailed information on phase transitions that do not involve mass loss.[23]Directly measures thermal stability and decomposition profiles.
Limitation Does not provide information about changes in mass.Insensitive to thermal events that do not involve a change in mass, such as melting and crystallization of a pure substance.[25]

For a comprehensive thermal characterization of this compound derivatives, a combined DSC and TGA approach is often recommended. TGA can first be used to determine the decomposition temperature, which then informs the maximum temperature for the DSC analysis to avoid sample degradation.

Conclusion

Differential Scanning Calorimetry is an indispensable technique for the thermal analysis of this compound and its derivatives. By providing detailed information on melting, crystallization, and polymorphism, DSC enables researchers to gain a deeper understanding of the material's properties, which is crucial for its application in research, drug development, and materials science. When complemented with techniques like TGA, a comprehensive thermal profile can be established, ensuring the quality, stability, and performance of these important chemical intermediates.

References

A Comparative Guide to the Polymerization of Ethyl 11-bromoundecanoate: Navigating ATRP and RAFT Techniques

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced polymer synthesis, Ethyl 11-bromoundecanoate emerges as a versatile building block, prized for its long aliphatic chain and terminal bromine functionality. This unique structure opens avenues for creating polymers with tailored properties, particularly for applications in drug delivery, biomaterials, and surface modification. However, the efficiency of polymerizing this monomer is intrinsically linked to the chosen polymerization technique. This guide provides a comprehensive comparison of two leading controlled radical polymerization methods—Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization—for the synthesis of polymers from this compound and its derivatives.

Introduction: The Significance of Controlled Polymerization for Functional Monomers

Traditional free radical polymerization methods often lack the precision required for creating well-defined polymer architectures, resulting in broad molecular weight distributions and limited control over chain-end functionality. For a monomer like this compound, where the terminal bromine can act as an initiation site, controlled radical polymerization (CRP) techniques are paramount.[1] CRP methods, such as ATRP and RAFT, establish a dynamic equilibrium between active and dormant polymer chains, allowing for the synthesis of polymers with predetermined molecular weights, low polydispersity, and high end-group fidelity.[2][3]

This control is crucial for subsequent applications, such as the synthesis of block copolymers, where the polymer derived from this compound can serve as a macroinitiator for the polymerization of a second monomer. The long alkyl chain of the undecanoate moiety imparts hydrophobicity and flexibility to the resulting polymer, properties that can be finely tuned through the precise control offered by CRP.

Atom Transfer Radical Polymerization (ATRP): A Metal-Catalyzed Approach

ATRP is a widely utilized CRP technique that employs a transition metal complex (typically copper-based) as a catalyst to reversibly activate and deactivate polymer chains through a halogen exchange process.[2] For monomers containing a bromine atom, like this compound, the bromine can be homolytically cleaved by the catalyst in its lower oxidation state, generating a radical that can then propagate with other monomers.

Mechanistic Principles of ATRP

The core of ATRP lies in the reversible activation of a dormant species (the polymer chain with a terminal halogen) by a transition metal complex. This process generates a propagating radical and the metal complex in a higher oxidation state. The deactivation process, where the radical reacts with the oxidized metal complex, is typically much faster than propagation, ensuring a low concentration of active radicals at any given time and thus minimizing termination reactions.[2]

Diagram: ATRP Mechanism

ATRP_Mechanism cluster_Initiation Initiation cluster_Deactivation Deactivation/Activation I R-X (Initiator) Cat_I Cu(I)L / k_act R_rad R• I->R_rad R_rad_prop P_n• R_rad->I Cat_I_ox X-Cu(II)L / k_deact Monomer Monomer (M) R_rad_prop->Monomer k_p P_n1_rad P_{n+1}• Monomer->P_n1_rad Pn_X P_n-X (Dormant) Cat_D Cu(I)L / k_act Pn_rad P_n• Pn_X->Pn_rad Pn_rad->Pn_X Cat_D_ox X-Cu(II)L / k_deact

Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).

Experimental Considerations for this compound in ATRP

When considering the ATRP of a monomer derived from this compound (e.g., where the ester is attached to a polymerizable group like methacrylate), several factors are critical:

  • Catalyst System: The choice of the copper salt (e.g., CuBr) and ligand (e.g., PMDETA, bipyridine derivatives) is crucial. The ligand solubilizes the copper salt and tunes its redox potential, thereby influencing the polymerization kinetics and control.[2]

  • Initiator: this compound itself can act as an initiator for the polymerization of other vinyl monomers. The efficiency of initiation will depend on the reactivity of the C-Br bond.

  • Solvent: The choice of solvent is important to ensure the solubility of the monomer, polymer, and catalyst complex. Solvents like toluene, anisole, or DMF are commonly used.

  • Temperature: Temperature affects the rate of polymerization and the equilibrium constant of the ATRP process. Higher temperatures generally lead to faster polymerization but can also increase the rate of termination reactions.

Hypothetical Experimental Protocol for ATRP

The following is a representative protocol for the ATRP of a methacrylate monomer with a long alkyl side chain, which can be adapted for a monomer derived from this compound.

Materials:

  • Monomer (e.g., 11-methacryloyloxyundecyl bromide)

  • Initiator (e.g., ethyl α-bromoisobutyrate)

  • Catalyst (CuBr)

  • Ligand (N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)

  • Solvent (e.g., Anisole)

  • Inhibitor remover column

Procedure:

  • The monomer is passed through a column of basic alumina to remove the inhibitor.

  • In a Schlenk flask, the monomer, initiator, and solvent are added.

  • The flask is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • In a separate glovebox, the CuBr and PMDETA are weighed and mixed.

  • The catalyst/ligand mixture is added to the monomer solution under an inert atmosphere.

  • The flask is placed in a thermostated oil bath at the desired reaction temperature (e.g., 60-90 °C).

  • Samples are withdrawn periodically to monitor monomer conversion (by ¹H NMR) and molecular weight evolution (by GPC).

  • The polymerization is quenched by exposing the reaction mixture to air and diluting with a suitable solvent (e.g., THF).

  • The polymer is purified by passing the solution through a neutral alumina column to remove the copper catalyst, followed by precipitation in a non-solvent (e.g., cold methanol).

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A Metal-Free Alternative

RAFT polymerization is another powerful CRP technique that does not require a metal catalyst. Instead, it utilizes a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA), to mediate the polymerization.[4]

Mechanistic Principles of RAFT

The RAFT mechanism involves a series of addition-fragmentation steps. A propagating radical adds to the C=S bond of the RAFT agent, forming an intermediate radical. This intermediate can then fragment, releasing either the original propagating radical or a new radical derived from the RAFT agent's R-group. This rapid exchange between active and dormant chains (in the form of the polymeric RAFT agent) ensures that all chains have an equal probability of growing, leading to a controlled polymerization.[3]

Diagram: RAFT Polymerization Mechanism

RAFT_Mechanism cluster_Initiation Initiation cluster_MainEquilibrium Main RAFT Equilibrium cluster_Propagation Propagation I Initiator I_rad I• I->I_rad kd Monomer P_n• I_rad->Monomer M Pn_rad P_n• RAFT_agent2 P_m-S-C(=S)-Z (Dormant) RAFT_agent P_n-S-C(=S)-Z (Dormant) Intermediate Intermediate Radical RAFT_agent->Intermediate k_add Pm_rad_prop P_m• Intermediate->Pn_rad k_frag Pm_rad P_m• Intermediate->Pm_rad k_frag RAFT_agent2->Intermediate k_add Monomer_prop Monomer (M) Pm_rad_prop->Monomer_prop k_p P_m1_rad P_{m+1}• Monomer_prop->P_m1_rad

References

A Comparative Guide: Validating Surface Modification with Ethyl 11-bromoundecanoate Using XPS and AFM

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Need for Surface Validation

In fields ranging from biomaterials to organic electronics, the precise control and verification of surface chemistry are paramount. The functionalization of surfaces with molecules like Ethyl 11-bromoundecanoate allows for the subsequent attachment of a wide array of chemical moieties, enabling the creation of tailored interfaces for specific applications. However, the success of these applications hinges on the successful and uniform modification of the surface. This guide provides a comparative analysis of two powerful surface-sensitive techniques, X-ray Photoelectron Spectroscopy (XPS) and Atomic Force Microscopy (AFM), for the validation of surfaces modified with this compound. By understanding the complementary nature of these techniques, researchers can gain a comprehensive picture of their modified surfaces, ensuring the reliability and reproducibility of their work.

The Power of Complementary Techniques

XPS and AFM offer distinct yet synergistic insights into surface modifications.[1] XPS provides a chemical "fingerprint" of the surface, detailing its elemental composition and the chemical states of those elements.[1][2] In contrast, AFM delivers a physical map, revealing the surface's topography and nanomechanical properties at the nanoscale.[1][3] The combination of these techniques allows for a holistic understanding, correlating chemical changes with physical transformations on the surface.[4]

X-ray Photoelectron Spectroscopy (XPS): Unveiling the Chemical Signature

XPS is a highly surface-sensitive technique that provides quantitative elemental and chemical state information from the top 1 to 10 nanometers of a material.[1][2][5] It operates on the principle of the photoelectric effect, where X-rays irradiate the sample, causing the emission of core-level electrons.[6][7] The kinetic energy of these emitted electrons is measured, and from this, the binding energy can be calculated, which is unique to each element and its chemical environment.[6][8]

Expected XPS Results for this compound Modification

A successful surface modification with this compound will result in characteristic changes in the XPS spectrum. The key elemental signatures to look for are:

  • Bromine (Br 3d): The presence of a bromine peak is the most direct evidence of successful immobilization. The binding energy of the Br 3d peak will be indicative of the C-Br bond.

  • Carbon (C 1s): The high-resolution C 1s spectrum will show multiple components corresponding to the different chemical environments of carbon in the molecule: the aliphatic chain (C-C/C-H), the carbon adjacent to the bromine (C-Br), the ester group carbons (C-O and O-C=O), and the ethyl group carbons.

  • Oxygen (O 1s): The O 1s spectrum will show peaks corresponding to the carbonyl (C=O) and ether (C-O) oxygens of the ester group.

  • Substrate Signals: A decrease in the intensity of the substrate's characteristic peaks is expected due to attenuation by the newly formed organic layer.

Quantitative Analysis with XPS

XPS allows for the quantification of the elemental composition on the surface.[9][10] By comparing the peak areas of the elements of interest and applying appropriate sensitivity factors, the atomic concentrations can be determined.[11] This can be used to estimate the surface coverage of the this compound monolayer.

ElementExpected Binding Energy (eV)Expected Atomic Concentration (%)
Br 3d~70-71Varies with surface coverage
C 1sC-C/C-H: ~285.0, C-Br: ~286.5, C-O: ~286.8, O-C=O: ~289.0Varies with surface coverage
O 1sC=O: ~532.0, C-O: ~533.5Varies with surface coverage
SubstrateVariesVaries

Note: Binding energies can vary slightly depending on the instrument and charge referencing.

Experimental Protocol: XPS Analysis
  • Sample Preparation: Ensure the substrate is clean and free of contaminants before modification. After modification, rinse the sample thoroughly with an appropriate solvent to remove any unbound molecules.

  • Instrument Setup: Mount the sample in the ultra-high vacuum (UHV) chamber of the XPS instrument.[12]

  • Survey Scan: Acquire a wide-energy survey scan to identify all elements present on the surface.[6]

  • High-Resolution Scans: Obtain high-resolution spectra for the elements of interest (Br 3d, C 1s, O 1s, and substrate elements).

  • Data Analysis: Process the data to determine peak positions, areas, and perform curve fitting on the high-resolution spectra to identify different chemical states.[13] Quantify the elemental composition.

Atomic Force Microscopy (AFM): Visualizing the Nanoscale Landscape

AFM is a powerful imaging technique that provides three-dimensional topographical information of a surface with nanoscale resolution.[14][15] It utilizes a sharp probe attached to a cantilever to scan the sample surface.[15] The forces between the probe and the surface cause the cantilever to deflect, and this deflection is measured to create a topographical map.[15]

Expected AFM Results for this compound Modification

The formation of a self-assembled monolayer (SAM) of this compound on a smooth substrate will lead to distinct changes in the surface morphology and properties that can be quantified with AFM.

  • Surface Morphology: AFM images can reveal the formation of a uniform monolayer, or identify the presence of islands or aggregates if the modification is incomplete.[16]

  • Surface Roughness: A successful and uniform monolayer formation typically leads to a slight increase in the root-mean-square (RMS) surface roughness compared to the bare substrate.[17][18] However, a poorly formed layer with aggregates can significantly increase roughness. AFM is an excellent tool for quantifying surface roughness.[19][20]

  • Film Thickness: By creating a scratch in the monolayer and imaging the edge, the thickness of the this compound layer can be measured.

  • Nanomechanical Properties: Advanced AFM modes can probe the mechanical properties of the modified surface, such as adhesion and elasticity, providing further evidence of a successful coating.[21][22]

Quantitative Analysis with AFM
ParameterUnmodified Substrate (Expected)Modified Substrate (Expected)
RMS Roughness (Rq)Low (e.g., < 0.5 nm for smooth substrates)Slightly increased (e.g., 0.5 - 1.5 nm)
Film ThicknessN/A~1.5 - 2.0 nm (estimated for a full monolayer)

Note: These are example values and will depend on the initial substrate roughness and the quality of the monolayer.

Experimental Protocol: AFM Analysis
  • Sample Preparation: Mount the unmodified and modified substrates on AFM sample pucks.

  • Instrument Setup: Install an appropriate AFM probe and align the laser.

  • Imaging: Acquire images in a suitable mode (e.g., tapping mode) to minimize sample damage.[23] Obtain images of both the bare substrate and the modified surface for comparison.

  • Data Analysis: Use the AFM software to analyze the images and quantify parameters such as surface roughness.

Workflow Diagrams

XPS Validation Workflow

XPS_Workflow cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Interpretation Clean Clean Substrate Modify Surface Modification Clean->Modify Rinse Rinse & Dry Modify->Rinse UHV Introduce to UHV Rinse->UHV Survey Acquire Survey Scan UHV->Survey HighRes Acquire High-Res Scans (Br 3d, C 1s, O 1s) Survey->HighRes Identify Identify Elements HighRes->Identify ChemicalState Determine Chemical States Identify->ChemicalState Quantify Quantify Composition ChemicalState->Quantify

Caption: Workflow for XPS validation of surface modification.

AFM Validation Workflow

AFM_Workflow cluster_prep Sample Preparation cluster_analysis AFM Analysis cluster_data Data Interpretation Prepare Prepare Substrates (Bare & Modified) Mount Mount Samples Prepare->Mount Image Acquire Topography Images Mount->Image Morphology Analyze Morphology Image->Morphology Roughness Quantify Roughness Morphology->Roughness Thickness Measure Thickness (optional) Roughness->Thickness

Caption: Workflow for AFM validation of surface modification.

Comparative Analysis: XPS vs. AFM

FeatureX-ray Photoelectron Spectroscopy (XPS)Atomic Force Microscopy (AFM)
Primary Information Elemental composition and chemical state[1]Surface topography and morphology[14]
Key Strengths - Direct confirmation of chemical modification.[8]- Quantitative elemental analysis.[9]- Information on chemical bonding.[24]- High-resolution 3D imaging.[15]- Quantitative roughness analysis.[19]- Can measure film thickness.
Limitations - Limited spatial resolution.[10]- Provides averaged information over the analysis area.- Does not provide direct chemical information.[1]- Tip artifacts can affect image quality.
Ideal for Answering "Is the molecule on the surface and is it intact?""Is the surface uniformly covered and what is the quality of the film?"

Conclusion: A Synergistic Approach for Comprehensive Validation

Both XPS and AFM are indispensable tools for the validation of surface modification with this compound. While XPS provides unequivocal proof of the chemical modification and its integrity, AFM offers crucial insights into the physical nature of the resulting layer. A comprehensive validation strategy should ideally employ both techniques. XPS confirms the presence and chemical state of the desired molecule, while AFM verifies the uniformity and quality of the monolayer. By integrating the data from both, researchers can proceed with confidence, knowing their functionalized surfaces are well-characterized and suitable for their intended applications in drug development and beyond.

References

A Comparative Guide to Catalysts for the Synthesis of Ethyl 11-Bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Ethyl 11-bromoundecanoate is a valuable bifunctional molecule, widely utilized as a key intermediate in the synthesis of pharmaceuticals, fragrances, and polymers. Its linear C11 chain, coupled with a terminal bromine atom and an ethyl ester, allows for a diverse range of subsequent chemical modifications. The efficient and selective synthesis of this ester is therefore of significant interest to the chemical and pharmaceutical industries. This guide provides a comparative analysis of various catalytic systems for the synthesis of this compound, with a focus on their performance, mechanistic principles, and practical considerations for laboratory and industrial applications.

Introduction: The Fischer-Speier Esterification

The most common method for synthesizing this compound is the Fischer-Speier esterification of 11-bromoundecanoic acid with ethanol. This is a reversible reaction catalyzed by an acid, where water is produced as a byproduct.[1][2] The equilibrium nature of this reaction necessitates strategies to drive it towards the product side, such as using an excess of the alcohol reactant or removing water as it is formed.[3][4][5]

The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of the synthesis. This guide will compare and contrast three major classes of catalysts: homogeneous acids, heterogeneous solid acids, and biocatalysts (enzymes).

Homogeneous Acid Catalysis

Homogeneous acid catalysts are soluble in the reaction medium, leading to excellent contact with the reactants and generally high reaction rates.

Brønsted Acids: HCl and H₂SO₄

Mechanism: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol. A series of proton transfers and the elimination of a water molecule yield the final ester product.[2][3][4]

Experimental Protocol (HCl):

  • In a 250 ml round-bottomed flask equipped with a reflux condenser, add 11-bromoundecanoic acid (41.38 g, 156 mmol).[6]

  • Add absolute ethanol (60 ml) and concentrated hydrochloric acid (0.5 ml).[6]

  • Heat the mixture to reflux and maintain for a specified period (e.g., 5 hours).

  • After cooling, the reaction mixture is typically worked up by neutralizing the acid catalyst, extracting the ester with an organic solvent, and purifying by distillation.

Performance and Considerations:

  • Advantages: Brønsted acids like HCl and H₂SO₄ are inexpensive, readily available, and highly active, leading to relatively short reaction times.

  • Disadvantages: These catalysts are corrosive and can be difficult to separate from the reaction mixture, often requiring a neutralization step that generates salt waste. The harsh acidic conditions can also lead to side reactions, such as the formation of ethers from the alcohol.

Lewis Acids

Lewis acids, such as scandium(III) triflate or tin(IV) chloride, can also catalyze Fischer esterification.[1] They function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack.

Performance and Considerations:

  • Advantages: Lewis acids can be more selective than Brønsted acids and may be active under milder conditions.

  • Disadvantages: They are generally more expensive and can be sensitive to moisture. Their removal from the reaction mixture can also be challenging.

Heterogeneous Solid Acid Catalysis

Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This offers significant advantages in terms of catalyst separation and reusability.[7][8]

Sulfonated Resins and Carbons

Mechanism: The catalytic activity of solid acids like sulfonated polystyrene resins (e.g., Amberlyst-15) or sulfonated carbon materials arises from the presence of sulfonic acid (-SO₃H) groups on their surface. The mechanism is analogous to that of homogeneous Brønsted acids.

Experimental Protocol (Conceptual):

  • Charge a stirred-tank reactor with 11-bromoundecanoic acid, an excess of ethanol, and the solid acid catalyst (e.g., 5-10 wt% of the carboxylic acid).

  • Heat the mixture to reflux with vigorous stirring to ensure good mass transfer.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the catalyst can be simply filtered off from the hot reaction mixture. The product is then isolated from the excess ethanol, typically by distillation.

Performance and Considerations:

  • Advantages: The primary advantage is the ease of separation of the catalyst from the product, which simplifies the work-up procedure and allows for catalyst recycling, making the process more environmentally friendly and cost-effective.[7] They are also generally less corrosive than their homogeneous counterparts.

  • Disadvantages: Heterogeneous catalysts can suffer from lower activity compared to homogeneous catalysts due to mass transfer limitations. The large pore size of the catalyst is important when dealing with long-chain molecules like 11-bromoundecanoic acid.[7] Catalyst deactivation through poisoning or leaching of active sites can also occur over multiple cycles.

Biocatalysis: Enzymatic Esterification

Enzymes, particularly lipases, have emerged as powerful catalysts for ester synthesis due to their high selectivity and mild operating conditions.[9]

Immobilized Lipases

Mechanism: The catalytic cycle of lipase involves the formation of an acyl-enzyme intermediate with the carboxylic acid, which then reacts with the alcohol to release the ester. This typically occurs at the enzyme's active site.

Experimental Protocol (Conceptual):

  • In a stirred vessel, dissolve 11-bromoundecanoic acid and a stoichiometric amount or slight excess of ethanol in a suitable organic solvent (e.g., hexane or toluene).

  • Add the immobilized lipase (e.g., Novozym 435, a lipase from Candida antarctica).

  • Incubate the mixture at a controlled temperature (e.g., 40-60°C) with gentle agitation.

  • Monitor the reaction progress.

  • After the reaction, the immobilized enzyme can be recovered by filtration for reuse. The solvent is then removed under reduced pressure to yield the product.

Performance and Considerations:

  • Advantages: Enzymes operate under mild reaction conditions (temperature and pH), which minimizes side reactions and the formation of impurities. They exhibit high chemo-, regio-, and stereoselectivity. The use of immobilized enzymes allows for easy separation and reuse.[9][10]

  • Disadvantages: Enzymes can be more expensive than traditional chemical catalysts. Their activity can be inhibited by certain substrates or products. The reaction rates are often slower, requiring longer reaction times. The choice of solvent can significantly impact enzyme activity.[10]

Comparative Summary

Catalyst TypeCatalyst ExamplesAdvantagesDisadvantages
Homogeneous Brønsted Acid HCl, H₂SO₄Inexpensive, high activity, fast reaction rates.Corrosive, difficult to separate, generates waste.
Homogeneous Lewis Acid Sc(OTf)₃, SnCl₄High selectivity, milder conditions possible.Expensive, moisture-sensitive, difficult to separate.
Heterogeneous Solid Acid Sulfonated resins, sulfonated carbonsEasy separation and recycling, less corrosive, environmentally friendly.Lower activity, potential mass transfer limitations, catalyst deactivation.
Biocatalyst (Immobilized Lipase) Novozym 435High selectivity, mild conditions, minimal side reactions, catalyst is reusable.Higher cost, slower reaction rates, potential for enzyme inhibition.

Conclusion and Future Perspectives

The choice of catalyst for the synthesis of this compound depends on the specific requirements of the application, including cost, scale, purity requirements, and environmental considerations.

  • For large-scale industrial production where cost is a primary driver, a heterogeneous solid acid catalyst offers a compelling balance of activity, reusability, and reduced environmental impact.

  • For smaller-scale laboratory syntheses where high purity and mild conditions are paramount, enzymatic catalysis with an immobilized lipase is an excellent, albeit potentially slower, option.

  • Traditional homogeneous acid catalysis remains a viable and rapid method, particularly when the infrastructure for handling corrosive materials and managing waste streams is in place.

Future research in this area will likely focus on the development of more robust and active heterogeneous catalysts with improved resistance to deactivation. Additionally, the exploration of novel enzymatic systems and reaction engineering approaches to enhance the efficiency of biocatalytic esterification will continue to be a promising avenue for the sustainable production of this compound and other valuable esters.

References

A Comparative Guide to the Synthesis of Ethyl 11-bromoundecanoate: A Kinetic Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 11-bromoundecanoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of a variety of specialty chemicals, pharmaceuticals, and polymers. Its long alkyl chain coupled with a terminal bromide and an ethyl ester provides two distinct reactive sites for further molecular elaboration. The efficiency of its synthesis is therefore of significant interest to researchers in organic synthesis and process development. This guide provides an in-depth analysis of the reaction kinetics for the synthesis of this compound, comparing the classical Fischer esterification with alternative synthetic strategies. By understanding the kinetic and mechanistic nuances of each approach, researchers can make informed decisions to optimize reaction conditions, improve yields, and minimize side products.

The Benchmark: Fischer-Speier Esterification

The most common and well-established method for synthesizing this compound is the Fischer-Speier esterification of 11-bromoundecanoic acid with ethanol, catalyzed by a strong acid.[1][2] This equilibrium-controlled reaction is typically driven to completion by using an excess of the alcohol or by removing the water produced during the reaction.[2][3]

Reaction Mechanism

The Fischer esterification proceeds through a series of reversible steps, initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst.[4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes a proton transfer and subsequent elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[4]

Fischer_Esterification RCOOH 11-Bromoundecanoic Acid (R-COOH) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H+ EtOH Ethanol (R'-OH) H_plus H+ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H2O Ester This compound (R-COOR') Protonated_Ester->Ester - H+ Water Water (H2O) Hunsdiecker_Reaction RCOOAg Silver 11-bromoundecanoate RCOOBr Acyl Hypobromite RCOOAg->RCOOBr + Br2 Br2 Bromine R_radical 10-bromodecyl radical RCOOBr->R_radical - CO2 RBr 1,10-Dibromodecane R_radical->RBr + Br• CO2 Carbon Dioxide PTC_Esterification cluster_aqueous Aqueous/Solid Phase cluster_organic Organic Phase RCOONa 11-Bromoundecanoate Salt (RCOO- Na+) QCOOR [Q+ RCOO-] (Organic Soluble Ion Pair) RCOONa->QCOOR Q+Br- EtBr Ethyl Bromide (EtBr) Ester This compound (RCOOEt) QBr Catalyst (Q+Br-) QCOOR->Ester + EtBr - Q+Br-

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 11-bromoundecanoate

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, safety-first framework for the proper handling and disposal of Ethyl 11-bromoundecanoate (CAS No. 6271-23-4). As a vital intermediate in organic synthesis for pharmaceuticals and fine chemicals, its responsible management is paramount to ensuring laboratory safety and environmental protection.[1] This document moves beyond mere procedural lists to explain the chemical rationale behind each step, empowering researchers to make informed, safe decisions.

Core Safety Profile and Hazard Identification

Understanding the specific hazards of this compound is the foundation of its safe handling and disposal. The primary concern is its environmental impact. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as H413, indicating it "May cause long lasting harmful effects to aquatic life".[2] Therefore, under no circumstances should this chemical be released into the environment via sink or standard waste disposal.

While specific data on skin and eye irritation for the ethyl ester is not detailed in the provided resources, a closely related compound, 11-Bromoundecanoic acid, is known to cause skin and eye irritation.[3] Prudent laboratory practice dictates treating this compound with similar caution.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 6271-23-4[1][4]
Molecular Formula C13H25BrO2[1][2]
Molecular Weight 293.24 g/mol [1][2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 322.5°C at 760 mmHg[1]
Flash Point 169.6°C[1]
GHS Hazard H413: May cause long lasting harmful effects to aquatic life[2]
Mandatory Personal Protective Equipment (PPE)

Before handling or disposing of this compound, the following PPE is required to minimize exposure risks.[5][6]

  • Eye Protection: Chemical splash goggles are mandatory at all times.

  • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.[5]

  • Body Protection: A standard laboratory coat must be worn and fully fastened.

  • General Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory.[7] Always wash hands thoroughly after handling the chemical and removing gloves.[6]

Waste Segregation and Collection: A Step-by-Step Protocol

The central principle for disposing of this compound is its classification as a halogenated organic compound .[8] Due to the presence of a carbon-bromine bond, it cannot be mixed with non-halogenated organic waste.[8][9] Co-mingling can disrupt the specific high-temperature incineration processes required for halogenated waste and can lead to the formation of hazardous byproducts.

Protocol for Waste Collection
  • Select the Correct Waste Container: Obtain a dedicated hazardous waste container clearly labeled "Halogenated Organic Waste".[8][10] These containers must be in good condition, compatible with the chemical, and have a secure, threaded cap to prevent leaks and vapor release.[10]

  • Label Accurately: Before adding any waste, ensure the container is labeled with the words "Hazardous Waste" and the full chemical name, "this compound".[10] Do not use abbreviations or chemical formulas.[10] If mixing with other halogenated solvents, list all components.

  • Transfer Waste Safely: Conduct all waste transfers inside a certified chemical fume hood to minimize inhalation exposure.[5]

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Maintain a Waste Log: Keep a log sheet near the container to record the chemical name and the approximate quantity of waste added. This is crucial for compliance and for the final disposal facility.

  • Store Appropriately: Store the sealed waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials like strong bases, reducing agents, and oxidizing agents.[3][10]

Spill Management and Emergency Procedures

Accidents can happen, and a clear, pre-defined response plan is essential to mitigate harm.

Small Spill Cleanup

For small spills (typically <100 mL) that you are trained and comfortable to handle:

  • Alert Personnel: Immediately notify others in the lab of the spill.[11]

  • Don Appropriate PPE: Ensure you are wearing the full PPE outlined in Section 1.1.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill pad, to dike the spill and prevent it from spreading.[11]

  • Absorb and Collect: Carefully sweep up the absorbent material and place it into a suitable, labeled container for hazardous waste disposal.[3] All cleanup materials are now considered hazardous waste.

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.[7]

Large Spills or Unknown Hazards

For large spills or any spill where you feel unsure or at risk:

  • Evacuate Immediately: Evacuate the immediate area.

  • Alert Others: Notify all personnel in the vicinity and activate the fire alarm if necessary to facilitate a full lab evacuation.[10]

  • Call for Help: Contact your institution's EHS or emergency response team. Provide them with the chemical name, location, and approximate quantity of the spill.

Final Disposal Pathway: Incineration

This compound, as a halogenated organic waste, must be disposed of through a licensed hazardous waste management company. The standard and environmentally preferred method for this waste stream is high-temperature incineration.[8]

The rationale for this specific pathway is critical:

  • Destruction of Halogenated Bonds: Incineration at temperatures typically above 850°C is required to break the strong carbon-halogen bonds and destroy the organic molecule completely.

  • Acid Gas Scrubbing: The combustion of brominated compounds generates hydrogen bromide (HBr), an acidic gas.[12][13] Licensed incinerators are equipped with advanced scrubbing systems to neutralize these acid gases before they are released into the atmosphere, preventing acid rain and environmental damage.[12][13]

Attempting to dispose of this waste through other means, such as landfilling, is prohibited as it would lead to the leaching of a persistent and aquatically toxic chemical into the soil and groundwater.[2]

Disposal Workflow Diagram

The following diagram provides a visual summary of the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection Protocol cluster_disposal Final Disposal cluster_emergency Contingency start Identify Waste: This compound ppe Don Mandatory PPE (Goggles, Gloves, Lab Coat) start->ppe container Select 'Halogenated Organic Waste' Container ppe->container spill Spill Occurs ppe->spill labeling Label Container with Full Chemical Name & Date container->labeling transfer Transfer Waste in Fume Hood labeling->transfer store Store Sealed Container in Designated Area transfer->store contact_ehs Arrange Pickup by Licensed Waste Disposal Vendor store->contact_ehs incineration High-Temperature Incineration with Acid Gas Scrubbing contact_ehs->incineration spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_protocol->container Collect Cleanup Debris as Halogenated Waste

References

Navigating the Safe Handling of Ethyl 11-bromoundecanoate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Safe Handling, Operational Procedures, and Disposal of Ethyl 11-bromoundecanoate.

This compound is a valuable long-chain alkyl halide intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its bifunctional nature, possessing both an ester and a bromoalkane, allows for a wide range of chemical transformations. However, its safe and effective use in the laboratory necessitates a thorough understanding of its potential hazards and the implementation of robust handling protocols. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to empower researchers to work confidently and safely with this versatile reagent.

Hazard Identification and Risk Assessment: Understanding the "Why" Behind the Precautions

Before handling this compound, a comprehensive risk assessment is crucial. The primary hazards associated with this compound are:

  • Skin and Eye Irritation: Direct contact can cause irritation to the skin and serious eye irritation.[1] This is a common characteristic of many alkyl halides and is a primary driver for the personal protective equipment (PPE) recommendations that follow.

  • Aquatic Toxicity: This chemical may cause long-lasting harmful effects to aquatic life.[2] This necessitates careful disposal procedures to prevent environmental contamination.

While not classified as acutely toxic, repeated or prolonged exposure should be avoided. The long alkyl chain makes it relatively non-volatile, reducing the risk of inhalation exposure under normal laboratory conditions. However, heating the substance will increase its vapor pressure, and appropriate engineering controls should be in place for such operations.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following PPE is mandatory to prevent skin and eye contact:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes and potential aerosols, which can cause serious eye irritation.
Hand Protection Nitrile or Neoprene gloves. Double-gloving is recommended.Provides a barrier against skin contact. While specific breakthrough time data for this compound is not readily available, nitrile and neoprene gloves generally offer good resistance to a range of organic chemicals.[3][4] Always inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected. For prolonged or immersive handling, consult the glove manufacturer's specific chemical resistance guide.
Body Protection A flame-resistant laboratory coat, fully fastened.Protects skin and personal clothing from splashes.
Footwear Closed-toe shoes.Protects feet from spills.

Diagram: PPE Ensemble for Handling this compound

PPE_Workflow cluster_ppe Essential PPE Goggles Goggles Gloves Gloves Lab Coat Lab Coat Closed-toe Shoes Closed-toe Shoes Researcher Researcher Researcher->Goggles Wear Researcher->Gloves Wear Researcher->Lab Coat Wear Researcher->Closed-toe Shoes Wear

Caption: Essential Personal Protective Equipment for handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures the integrity of your experiment.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • The container should be tightly sealed to prevent leakage.

Weighing and Transferring

This procedure should be performed in a chemical fume hood to minimize any potential exposure to vapors, especially if the material is heated.

  • Preparation: Don all required PPE. Ensure the work area within the fume hood is clean and uncluttered.

  • Taring the Vessel: Place a clean, dry receiving flask or beaker on the analytical balance and tare the weight.

  • Dispensing: Carefully pour the required amount of this compound from the stock container into the tared vessel. Use a funnel to avoid spills. For smaller quantities, a glass pipette with a bulb can be used.[5] Never pipette by mouth.

  • Cleaning: After dispensing, securely cap the stock container. If any drips are present on the exterior of the stock bottle or the work surface, decontaminate them immediately with a paper towel moistened with a suitable solvent (e.g., ethanol or isopropanol) and dispose of the towel as hazardous waste.

  • Transport: When moving the weighed liquid, carry it in a secondary container to prevent spills in case of a dropped flask.

Use in Reactions
  • Set up all reactions involving this compound in a chemical fume hood.

  • Ensure that all glassware is properly clamped and secured.

  • When heating reactions, use a controlled heating source such as a heating mantle or an oil bath. Avoid open flames.

  • Be mindful of potential exotherms, especially when reacting with strong nucleophiles or bases.

Diagram: Safe Handling Workflow

Handling_Workflow Start Start Don PPE Don PPE Start->Don PPE Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Weigh/Transfer Weigh/Transfer Work in Fume Hood->Weigh/Transfer Perform Reaction Perform Reaction Weigh/Transfer->Perform Reaction Decontaminate Workspace Decontaminate Workspace Perform Reaction->Decontaminate Workspace Dispose of Waste Dispose of Waste Decontaminate Workspace->Dispose of Waste End End Dispose of Waste->End

Caption: A streamlined workflow for the safe handling of this compound.

Spill and Emergency Procedures

Prompt and correct response to a spill is critical to mitigating potential hazards.

Minor Spills (contained within the fume hood)
  • Alert colleagues in the immediate area.

  • Contain the spill by creating a dike around it with an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[1][2]

  • Absorb the liquid by gently covering the spill with the absorbent material, working from the outside in.

  • Collect the absorbed material using non-sparking tools (e.g., a plastic scoop) and place it in a clearly labeled, sealable container for hazardous waste.

  • Decontaminate the spill area by wiping it down with a cloth or paper towels dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Major Spills (outside of a fume hood or a large volume)
  • Evacuate the immediate area and alert all personnel.

  • If the spill is flammable, extinguish all ignition sources.

  • Close the laboratory doors to contain any potential vapors.

  • Contact your institution's EHS or emergency response team immediately.

  • Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Chemical Waste: Unused or waste this compound should be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[6][7] Do not mix with non-halogenated waste streams.

  • Contaminated Materials: All materials that have come into contact with this compound, including gloves, paper towels, and absorbent materials from spills, must be disposed of as solid hazardous waste. Place these items in a sealed and labeled bag or container.

  • Consult your institution's EHS department for specific guidelines on hazardous waste pickup and disposal procedures. They will ensure compliance with all local, state, and federal regulations.

By integrating these safety protocols and operational plans into your laboratory workflow, you can confidently and responsibly utilize this compound in your research and development endeavors, ensuring a safe environment for yourself, your colleagues, and the broader community.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 11-bromoundecanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 11-bromoundecanoate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。